molecular formula C13H14O3 B8749373 Cinnamyl acetoacetate

Cinnamyl acetoacetate

Cat. No.: B8749373
M. Wt: 218.25 g/mol
InChI Key: BDCAQAAKRKWXFW-UHFFFAOYSA-N
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Description

Cinnamyl acetoacetate is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-phenylprop-2-enyl 3-oxobutanoate

InChI

InChI=1S/C13H14O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8H,9-10H2,1H3

InChI Key

BDCAQAAKRKWXFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC=CC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cinnamyl Acetoacetate from Cinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cinnamyl acetoacetate (B1235776) from cinnamyl alcohol, with a focus on transesterification methods. The document details experimental protocols, quantitative data, and reaction mechanisms to support research and development in the chemical and pharmaceutical sciences.

Introduction

Cinnamyl acetoacetate is an organic ester that incorporates the structurally significant cinnamyl and acetoacetate moieties.[1] The presence of these two functional groups makes it a versatile building block in organic synthesis. The acetoacetate portion is particularly notable for its keto-enol tautomerism, which plays a crucial role in its reactivity.[1] This guide focuses on the synthesis of this compound, primarily through the transesterification of ethyl acetoacetate with cinnamyl alcohol, a method favored for its efficiency.[1]

Synthetic Methodologies

The synthesis of this compound from cinnamyl alcohol can be achieved through several pathways, with transesterification being a prominent and effective method.

2.1. Transesterification

Transesterification involves the reaction of an ester with an alcohol to exchange the alkoxy group. In this context, a readily available β-keto ester, such as ethyl acetoacetate, reacts with cinnamyl alcohol in the presence of a catalyst.[1] This method is often preferred as it avoids the use of unstable β-keto acids, which are prone to decarboxylation.[2][3]

A variety of catalysts can be employed for this transformation, including:

  • Acid Catalysts: Traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used.[1]

  • Lewis Acids: Boric acid and its derivatives have emerged as mild and environmentally benign catalysts for the transesterification of β-keto esters.[2][4][5] They have shown high efficacy even with challenging substrates like α,β-unsaturated alcohols, such as cinnamyl alcohol.[2][3]

  • Enzymatic Catalysts: Lipases are used in biocatalytic approaches, offering high selectivity and mild reaction conditions.[1]

2.2. Direct Esterification

Direct esterification of cinnamyl alcohol with acetoacetic acid or its derivatives is another synthetic route. Common methods include the Fischer-Speier and Steglich esterifications.[1] However, the instability of acetoacetic acid can be a drawback.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via transesterification of ethyl acetoacetate with cinnamyl alcohol, using a silica-supported boric acid catalyst. This method is highlighted for its efficiency, mild conditions, and the recyclability of the catalyst.[6]

3.1. Preparation of Silica-Supported Boric Acid Catalyst

A detailed procedure for the preparation of a silica-supported boric acid catalyst can be adapted from the literature.[6]

3.2. Synthesis of this compound

  • Materials:

    • Cinnamyl alcohol

    • Ethyl acetoacetate

    • Silica-supported boric acid catalyst

    • Anhydrous toluene (B28343) (or solvent-free)

    • Anhydrous sodium sulfate

    • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

  • Procedure:

    • To a round-bottom flask, add cinnamyl alcohol (1.0 eq.), ethyl acetoacetate (1.1 eq.), and the silica-supported boric acid catalyst (e.g., 8.3 mol% of boric acid).[6] The reaction can be performed under solvent-free conditions.[6]

    • The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C).

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The catalyst is removed by filtration and can be washed with a suitable solvent (e.g., diethyl ether or ethyl acetate) for recycling.[6]

    • The combined filtrate is concentrated under reduced pressure to remove the solvent and excess ethyl acetoacetate.

    • The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[1][7]

Data Presentation

The following table summarizes typical quantitative data for the transesterification of β-keto esters using boric acid-based catalysts, which can be expected for the synthesis of this compound.

Catalyst SystemAlcoholSubstrateYield (%)Reaction Time (h)Temperature (°C)Reference
Boric AcidBenzyl alcoholEthyl acetoacetate755Reflux[3]
Boric AcidAllyl alcoholEthyl acetoacetateHigh5Reflux[2]
Silica-Supported Boric AcidBenzyl alcoholMethyl acetoacetate95Not specified100[6]
Silica-Supported Boric AcidVarious primary and secondary alcoholsβ-keto methyl/ethyl esters87-95Not specified100[6]

Mandatory Visualizations

5.1. Reaction Mechanism

The following diagram illustrates the proposed mechanism for the boric acid-catalyzed transesterification of ethyl acetoacetate with cinnamyl alcohol.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products EAA Ethyl Acetoacetate Intermediate Activated Boronate Complex EAA->Intermediate CinOH Cinnamyl Alcohol CinOH->Intermediate Cat Boric Acid (Catalyst) Cat->Intermediate CAA This compound Intermediate->CAA EtOH Ethanol Intermediate->EtOH Cat_regen Boric Acid (Regenerated) Intermediate->Cat_regen

Caption: Boric acid-catalyzed transesterification mechanism.

5.2. Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

experimental_workflow start Start reactants Combine Reactants: - Cinnamyl Alcohol - Ethyl Acetoacetate - Catalyst start->reactants reaction Heat and Stir Reaction Mixture reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Work-up: - Cool and Filter Catalyst monitoring->workup Reaction Complete concentration Concentrate Filtrate workup->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product: - NMR Spectroscopy purification->characterization end End characterization->end

Caption: Workflow for this compound synthesis.

Characterization

The synthesized this compound can be characterized using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (around 7.2-7.5 ppm), the vinyl protons of the cinnamyl group, the allylic protons (-O-CH₂-), and the protons of the acetoacetate moiety.[1] The presence of both keto and enol tautomers will result in distinct sets of signals.[1] For the keto form, a singlet for the α-methylene protons (-CH₂-) is expected around 3.5 ppm, while the enol form will show a vinylic proton signal near 5.0 ppm.[1]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (ester and ketone), the carbons of the phenyl ring, the vinylic carbons, and the carbons of the acetoacetate backbone.[1]

  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of the final product.[1]

Conclusion

The synthesis of this compound from cinnamyl alcohol is efficiently achieved through transesterification with ethyl acetoacetate. The use of modern, environmentally friendly catalysts such as boric acid or silica-supported boric acid offers a promising route with high yields and mild reaction conditions. This guide provides the necessary technical details for researchers to successfully synthesize and characterize this valuable chemical intermediate.

References

Cinnamyl acetoacetate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cinnamyl acetoacetate (B1235776), detailing its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and key chemical characteristics.

Chemical Structure and IUPAC Name

Cinnamyl acetoacetate is an organic ester with the molecular formula C₁₃H₁₄O₃.[1] Structurally, it is formed from the esterification of cinnamyl alcohol with acetoacetic acid.[1] This structure incorporates a cinnamyl group attached to an acetoacetate unit.[1]

The IUPAC name for this compound is 3-oxobutanoic acid 3-phenyl-2-propenyl ester .[]

Chemical Structure:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 57582-46-4[1][][3]
Molecular Formula C₁₃H₁₄O₃[1][]
Molecular Weight 218.25 g/mol [1]
Appearance Pale yellow, clear liquid or white powder[3]
Odor Characteristic, aromatic, sweet, and slightly spicy[3]
Boiling Point ~318.0 - 359 °C @ 760 mmHg[1][3]
Melting Point 74.4 °C[3]
Flash Point 158.33 - 158.6 °C[1][3]
Density 1.108 g/cm³[3]
Vapor Pressure 0.000254 mmHg @ 25°C[3]
Solubility in Water 1060 g/l @ 25°C[3]
logP (o/w) 1.78 - 2.695 (estimated)[1][3]

Experimental Protocols

3.1. Synthesis of this compound

This compound can be synthesized through several methods, with direct esterification and transesterification being the most common.

a) Direct Esterification (Fischer-Speier Method)

This method involves the acid-catalyzed reaction between cinnamyl alcohol and acetoacetic acid.[1]

  • Reactants: Cinnamyl alcohol, Acetoacetic acid.

  • Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1]

  • Procedure:

    • Cinnamyl alcohol and a slight excess of acetoacetic acid are dissolved in a suitable solvent (e.g., toluene).

    • A catalytic amount of the strong acid is added to the mixture.

    • The reaction mixture is heated to reflux, and the water produced is removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.[1]

    • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

    • The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

    • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

b) Transesterification

This highly effective method involves the reaction of a simple alkyl acetoacetate (like ethyl acetoacetate) with cinnamyl alcohol in the presence of a catalyst.[1]

  • Reactants: Ethyl acetoacetate, Cinnamyl alcohol.

  • Catalyst: Can be acid-catalyzed (as above) or enzyme-catalyzed (e.g., lipase).[1][4]

  • Procedure:

    • Ethyl acetoacetate and cinnamyl alcohol are mixed, often in a solvent-free system if using enzymatic catalysis.[4][5]

    • The catalyst is added to the mixture.

    • The mixture is heated (e.g., to 60 °C for enzymatic reactions) to facilitate the reaction.[5] The byproduct, ethanol, is removed to shift the equilibrium.

    • Reaction progress is monitored as described above.

    • Workup and purification steps are similar to the direct esterification method.

3.2. Spectroscopic Analysis (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of this compound and studying its keto-enol tautomerism.[1]

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired using a standard NMR spectrometer.

  • Expected Signals:

    • Keto Form: A singlet for the α-methylene protons (-CH₂-) is expected around 3.5 ppm.[1]

    • Enol Form: A signal for the vinylic proton (=CH-) would appear further downfield, near 5.0 ppm. A highly deshielded signal for the enolic hydroxyl proton (-OH) could be observed as far downfield as 12 ppm due to intramolecular hydrogen bonding.[1]

    • Cinnamyl Group: Signals corresponding to the aromatic protons of the phenyl ring and the vinylic protons of the propenyl group will be present in their characteristic regions.

    • Methyl Group: A singlet for the methyl protons of the acetoacetate moiety.

Key Chemical Characteristics and Reactivity

This compound possesses two highly reactive moieties: the β-keto ester group and the cinnamyl group.[1]

  • Keto-Enol Tautomerism: The acetoacetate portion exists in a dynamic equilibrium between its keto and enol forms.[1] The enol form is stabilized by conjugation and intramolecular hydrogen bonding. This tautomerism is crucial as it dictates the compound's reactivity.[1]

  • Acetoacetate Reactivity: The α-carbon (between the two carbonyl groups) is acidic, allowing for easy deprotonation to form a resonance-stabilized enolate.[1] This enolate is an excellent nucleophile, making this compound a valuable precursor in syntheses like the acetoacetic ester synthesis for producing ketones.[1]

  • Cinnamyl Group Reactivity: The carbon-carbon double bond in the cinnamyl group is conjugated with the phenyl ring and is susceptible to various reactions, including catalytic hydrogenation (reduction to a single bond) and palladium-catalyzed allylation reactions.[1]

Visualizations

Below are diagrams illustrating key concepts related to this compound.

Synthesis_of_Cinnamyl_Acetoacetate cluster_reactants Reactants cluster_process Process cluster_products Products Cinnamyl_Alcohol Cinnamyl Alcohol Esterification Direct Esterification Cinnamyl_Alcohol->Esterification Acetoacetic_Acid Acetoacetic Acid Acetoacetic_Acid->Esterification Cinnamyl_Acetoacetate This compound Esterification->Cinnamyl_Acetoacetate Yields Water Water (H₂O) Esterification->Water Byproduct Catalyst H⁺ Catalyst (e.g., H₂SO₄) Catalyst->Esterification

Caption: Direct esterification synthesis of this compound.

Keto_Enol_Tautomerism cluster_info Characteristics Keto Keto Form (3-oxobutanoate) Enol Enol Form (3-hydroxybut-2-enoate) Keto->Enol Equilibrium info_keto α-methylene protons (-CH₂) Keto->info_keto info_enol Vinylic proton (=CH) Intramolecular H-bond Enol->info_enol

Caption: Keto-enol tautomerism in the acetoacetate moiety.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Cinnamyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamyl acetoacetate (B1235776), a β-keto ester, is a significant chemical intermediate whose reactivity and utility are fundamentally governed by its existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol tautomers. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the rearrangement of bonding electrons.[1] Understanding and quantifying this equilibrium is critical, as it dictates the molecule's nucleophilic and electrophilic character, influencing reaction pathways, product distribution, and potential biological interactions. This guide provides a comprehensive overview of the tautomerism in cinnamyl acetoacetate, detailing the influence of environmental factors, quantitative analysis methods, and standardized experimental protocols.

The Tautomeric Equilibrium

The equilibrium for this compound involves the interconversion between the ketone form and the enol form. The enol form is stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[1][2] Further stability is conferred by the conjugation of the C=C double bond with the carbonyl group.[1][3]

The general equilibrium is depicted below:

Tautomerism cluster_keto cluster_enol Keto Keto Enol Enol Keto->Enol K_T

Caption: Keto-enol tautomeric equilibrium in this compound.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly dependent on the solvent, temperature, and concentration.[1] The equilibrium constant, KT (often denoted as Keq), is defined as the ratio of the enol concentration to the keto concentration at equilibrium (KT = [Enol]/[Keto]).

While specific quantitative data for this compound is not widely published, extensive studies on the closely related ethyl acetoacetate provide a reliable model for understanding these effects.[1] The keto form is generally favored, particularly in polar solvents, which can disrupt the intramolecular hydrogen bond that stabilizes the enol form.[4][5] Conversely, non-polar solvents favor the enol tautomer.[5]

Table 1: Tautomeric Equilibrium Data for Ethyl Acetoacetate in Various Solvents

SolventDielectric Constant (ε)% Enol Form% Keto FormKT ([Enol]/[Keto])
Gas Phase146.054.00.85
Cyclohexane2.046.054.00.85
Carbon Tetrachloride2.233.067.00.49
Benzene2.319.880.20.25
Diethyl Ether4.327.172.90.37
Chloroform4.815.784.30.19
Acetone20.77.792.30.08
Acetonitrile37.55.794.30.06
Water80.10.499.60.004

Note: Data presented is for ethyl acetoacetate, which serves as a representative model for the behavior of this compound.

Factors Influencing the Equilibrium: Solvent Effects

The choice of solvent has a profound impact on the keto-enol equilibrium. This relationship can be visualized as a logical flow where solvent properties dictate intermolecular interactions, which in turn shift the equilibrium position.

SolventEffects Solvent Solvent Environment Polar Polar / Protic Solvents (e.g., Water, DMSO, Acetonitrile) Solvent->Polar NonPolar Non-Polar / Aprotic Solvents (e.g., Hexane, CCl4, Benzene) Solvent->NonPolar Interaction1 Strong solvation of polar keto form Polar->Interaction1 Interaction2 Disruption of intramolecular H-bond in enol form Polar->Interaction2 Interaction3 Minimal solvent interaction; intramolecular H-bond is stable NonPolar->Interaction3 Equilibrium1 Equilibrium shifts toward KETO form Interaction1->Equilibrium1 Interaction2->Equilibrium1 Equilibrium2 Equilibrium shifts toward ENOL form Interaction3->Equilibrium2

Caption: Influence of solvent polarity on the keto-enol equilibrium position.

Experimental Protocols

The most powerful and widely used technique for the quantitative determination of the keto-enol tautomer ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1] The tautomeric interconversion is slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[6][7]

Protocol: Determination of Tautomer Ratio by ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Ensure the solution is homogeneous. Allow the sample to equilibrate at a constant temperature for at least 10 minutes before analysis to ensure the tautomeric equilibrium is reached.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Typical Parameters:

      • Pulse Angle: 30-90°

      • Acquisition Time: ~4 seconds

      • Relaxation Delay (d1): 5-10 seconds (A longer delay is crucial for accurate quantification to ensure full relaxation of all protons).

      • Number of Scans: 8-16 (or as needed to achieve a good signal-to-noise ratio).

      • Spectral Width: 0-15 ppm to ensure all characteristic peaks are observed.

  • Spectral Analysis & Quantification:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for each tautomer[1]:

      • Keto Form: A singlet for the α-methylene protons (-CO-CH₂-CO-) typically appears around δ 3.5 ppm .

      • Enol Form: A singlet for the vinylic proton (=CH-) appears downfield around δ 5.0 ppm . The enolic hydroxyl proton (-OH) appears as a broad singlet significantly downfield, often between δ 10-13 ppm , due to strong intramolecular hydrogen bonding.[1][6]

    • Carefully integrate the area of the α-methylene signal for the keto form (Iketo) and the vinylic proton signal for the enol form (Ienol).

    • Calculation:

      • The α-methylene group of the keto form has two protons, while the vinylic group of the enol has one proton. This stoichiometry must be accounted for.

      • Mole fraction of Enol (χenol) = Ienol / (Ienol + (Iketo / 2))

      • Mole fraction of Keto (χketo) = (Iketo / 2) / (Ienol + (Iketo / 2))

      • % Enol = χenol * 100

      • % Keto = χketo * 100

      • Equilibrium Constant (KT) = [Enol] / [Keto] = Ienol / (Iketo / 2)

Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Equilibration (Constant Temperature) A->B C ¹H NMR Data Acquisition B->C D Spectrum Processing (Phasing, Baseline Correction) C->D E Signal Identification (Keto: ~3.5 ppm, Enol: ~5.0 ppm) D->E F Signal Integration (Measure I_keto and I_enol) E->F G Calculation of Tautomer Ratio & K_T (Accounting for proton count) F->G H Quantitative Results G->H

Caption: Experimental workflow for quantitative analysis of tautomerism via ¹H NMR.

Conclusion

The keto-enol tautomerism of this compound is a pivotal aspect of its chemical nature, directly impacting its reactivity and stability. While the keto form generally predominates, the enol tautomer is present in significant, solvent-dependent concentrations. ¹H NMR spectroscopy provides a robust and direct method for quantifying this equilibrium. For researchers in synthetic chemistry and drug development, a thorough understanding and control of this tautomeric balance are essential for predictable reaction outcomes and the rational design of novel molecular entities.

References

Spectroscopic Profile of Cinnamyl Acetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl acetoacetate (B1235776) (CAS No: 57582-46-4), an organic ester with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol .[1] The document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

Cinnamyl acetoacetate is structurally derived from cinnamyl alcohol and acetoacetic acid.[1] This structure gives rise to interesting chemical properties, including the potential for keto-enol tautomerism, a common feature of acetoacetate esters.[1] This equilibrium between the keto and enol forms can influence its reactivity and spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic structure of molecules. Below are the predicted ¹H and ¹³C NMR data for this compound. It is important to note that these are predicted values and may differ slightly from experimentally obtained spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for both the cinnamyl and acetoacetate moieties.[1] The presence of keto-enol tautomerism would result in separate signals for each form.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound [1]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Phenyl Protons7.20 - 7.50MultipletAromatic region
Vinylic Proton (-CH=)6.60 - 6.80Doublet of DoubletsTrans coupling expected
Vinylic Proton (=CH-)5.0 (Enol form)SingletCharacteristic of the enol tautomer
Allylic Protons (-O-CH₂-)4.70 - 4.90DoubletDeshielded by adjacent oxygen
α-methylene Protons (-CH₂-)3.5 (Keto form)SingletCharacteristic of the keto tautomer
Methyl Protons (-CH₃)2.10 - 2.30Singlet
Enolic Hydroxyl (-OH)~12 (Enol form)Broad SingletHighly deshielded due to intramolecular hydrogen bonding
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Carbonyl (Ketone)~200
Carbonyl (Ester)~167
Phenyl (quaternary)~136
Phenyl (CH)126 - 129Multiple peaks expected
Vinylic (CH)123 - 134Two distinct signals
Allylic (-O-CH₂)~65
α-carbon (CH₂)~50Keto form
α-carbon (=CH)~90Enol form
Methyl (CH₃)~30

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorptions from its two carbonyl groups.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O Stretch (Ester)1735 - 1750Strong
C=O Stretch (Ketone)1705 - 1725Strong
C=C Stretch (Alkene)1640 - 1680Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch (Ester)1000 - 1300Strong
=C-H Bending (Alkene)960 - 980Strong (for trans)
C-H Bending (Aromatic)690 - 900Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₄O₃), the molecular ion peak [M]⁺ would be expected at m/z 218.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Ion Notes
218[C₁₃H₁₄O₃]⁺Molecular Ion Peak
117[C₉H₉]⁺Cinnamyl cation
101[C₅H₅O₂]⁺Acetoacetate fragment
43[C₂H₃O]⁺Acetyl cation

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or acetone).

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis_Purification Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR Provides structural framework IR IR Spectroscopy Synthesis_Purification->IR Identifies functional groups MS Mass Spectrometry Synthesis_Purification->MS Determines molecular weight NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl acetoacetate (B1235776) (CAS No. 57582-46-4) is a versatile organic ester recognized for its distinct aromatic profile and its utility as a key intermediate in organic synthesis.[1] Structurally, it integrates a cinnamyl group with a reactive acetoacetate moiety, bestowing a unique combination of chemical functionalities.[2] This dual-reactivity makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as the cardiovascular drug Cilnidipine.[1] Its warm, spicy, and subtly sweet aroma also leads to its application in the fragrance and perfumery industries.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of cinnamyl acetoacetate, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical and metabolic pathways to support its application in research and development.

Physical and Chemical Properties

This compound is typically characterized as a pale yellow to light brown liquid under standard conditions.[1][3] Its physical state simplifies handling and incorporation into various formulations compared to solid materials.[1]

Table 1: Physical and Chemical Data for this compound

PropertyValueSource(s)
CAS Number 57582-46-4[2][4]
Molecular Formula C₁₃H₁₄O₃[1][2]
Molecular Weight 218.25 g/mol [1][2]
Appearance Pale yellow to light brown liquid[1][3][5]
Odor Characteristic, warm, spicy[1][3]
Boiling Point 318.0 °C to 359.0 °C @ 760 mmHg[3][4]
Melting Point 74.4 °C (Note: Contradictory data, often cited as liquid)[3]
Flash Point 158.33 °C to 158.6 °C[3][4]
Density 1.108 g/cm³[3]
Vapor Pressure 0.000254 mmHg @ 25 °C[3]
Solubility Soluble in organic solvents, oils, and alcohols. Low solubility in water (1060 mg/L @ 25 °C).[3][4][5]
logP (n-octanol/water) 1.78 to 2.695 (estimated)[3][4]
InChI Key BDCAQAAKRKWXFW-UHFFFAOYSA-N[2]

Chemical Reactivity and Profile

The chemical nature of this compound is defined by its two primary functional groups: the cinnamyl group and the β-keto ester (acetoacetate) moiety.[2]

2.1. Keto-Enol Tautomerism

A fundamental characteristic of the acetoacetate group is its existence as a dynamic equilibrium between two tautomeric forms: a keto form and an enol form.[2][6] This equilibrium is a result of the acidity of the α-hydrogen atoms situated between the two carbonyl groups (pKa ≈ 11).[2] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[7][8] The presence and ratio of these tautomers can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, where the vinylic proton of the enol form typically appears around 5.0 ppm.[2][9] While the keto form is generally favored, the equilibrium can be influenced by solvent and temperature.[6][7]

2.2. Reactivity of the Acetoacetate Moiety

The acetoacetate core is a versatile platform for carbon-carbon bond formation.[2] The acidic α-carbon can be easily deprotonated to form a resonance-stabilized enolate, which is a potent nucleophile. This enolate can react with various electrophiles. The two carbonyl groups also serve as electrophilic centers.[2]

2.3. Reactivity of the Cinnamyl Group

The carbon-carbon double bond within the cinnamyl group is susceptible to various addition reactions, such as hydrogenation and halogenation.[2] Selective hydrogenation can reduce the C=C double bond without affecting the keto group, depending on the catalyst and reaction conditions employed.[2]

2.4. Stability and Incompatibilities

This compound is stable under standard storage conditions.[3] However, it is incompatible with strong alkalies and oxidizing substances.[3] Thermal decomposition may lead to the release of carbon oxides.[3]

Experimental Protocols and Methodologies

3.1. Synthesis of this compound via Transesterification

Transesterification is a widely used and effective method for synthesizing β-keto esters like this compound.[2] This process involves exchanging the alcohol group of an ester, typically using a simple alkyl acetoacetate as the starting material.

Objective: To synthesize this compound from ethyl acetoacetate and cinnamyl alcohol.

Materials:

  • Cinnamyl alcohol

  • Ethyl acetoacetate

  • Toluene (B28343)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reaction flask equipped with a Dean-Stark apparatus and reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Protocol:

  • Reaction Setup: To a round-bottom flask, add cinnamyl alcohol (1.0 eq), ethyl acetoacetate (1.5 eq), and a catalytic amount of p-TsOH (e.g., 0.02 eq). Add sufficient toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Azeotropic Reflux: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound.

3.2. Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing purity and confirming the molecular weight. A typical method would involve using a non-polar capillary column (e.g., HP-5) with a temperature gradient to separate the compound from any residual starting materials or byproducts. The mass spectrum will provide the molecular ion peak and a characteristic fragmentation pattern for structural confirmation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[2] The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the vinylic protons of the cinnamyl moiety, the allylic protons adjacent to the ester oxygen, and the protons of the acetoacetate group, including signals for both keto and enol tautomers.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the C=O stretch of the ketone and ester (typically around 1715-1740 cm⁻¹), and the C=C stretch of the aromatic ring and the cinnamyl double bond.

Mandatory Visualizations

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the protocol above.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Cinnamyl Alcohol + Ethyl Acetoacetate + Acid Catalyst Reaction Azeotropic Reflux (Dean-Stark Apparatus) Reactants->Reaction Heat in Toluene Workup Cool & Quench Reaction->Workup Reaction Complete Wash Wash with NaHCO₃ & Brine Workup->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Rotary Evaporation Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure Cinnamyl Acetoacetate Distill->Product G cluster_cytosol Bloodstream / Cytosol cluster_mito Mitochondrion AcAc_blood Acetoacetate AcAc_mito Acetoacetate AcAc_blood->AcAc_mito Transport AcAc_CoA Acetoacetyl-CoA AcAc_mito->AcAc_CoA SCOT* Acetyl_CoA 2 x Acetyl-CoA AcAc_CoA->Acetyl_CoA Thiolase TCA TCA Cycle Acetyl_CoA->TCA caption *SCOT: Succinyl-CoA:3-ketoacid-CoA transferase (Rate-limiting enzyme in extrahepatic tissues)

References

A Technical Guide to the Solubility of Cinnamyl Acetoacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of cinnamyl acetoacetate (B1235776), a key compound in the flavor, fragrance, and pharmaceutical industries.[1][2][] Understanding the solubility of this compound is critical for formulation development, quality control, and ensuring efficacy in its various applications. This document outlines known solubility properties, presents a detailed protocol for quantitative solubility determination, and illustrates the experimental workflow.

Introduction to Cinnamyl Acetoacetate

This compound (CAS No. 57582-46-4) is an organic ester with the molecular formula C₁₃H₁₄O₃.[1][4] It is structurally derived from cinnamyl alcohol and acetoacetic acid.[4] Characterized as a light brown liquid, it is valued for its warm, spicy aroma and is utilized in perfumery and as a flavoring agent.[1][] The presence of both a relatively nonpolar cinnamyl group and a more polar acetoacetate moiety gives it a distinct solubility profile that is crucial for its application.

The principle of "like dissolves like" is fundamental to predicting its solubility; the compound is expected to be more soluble in solvents with similar polarity.[5][6] While precise quantitative data is sparse in publicly available literature, qualitative assessments and the compound's structure provide a strong basis for solvent selection.

Solubility Data

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in scientific literature. However, based on chemical principles and available technical data sheets, a qualitative summary can be presented. The following table summarizes the known and expected solubility of this compound in common organic solvents. For precise formulation work, experimental determination is strongly recommended.

SolventPolarity IndexExpected SolubilityNotes
Water1.000Low / InsolubleEstimated solubility is 1060 mg/L at 25°C.[7]
Ethanol0.654SolubleExplicitly mentioned as a solvent in technical documents.[7]
Methanol0.762SolubleHigh polarity suggests good miscibility.
Acetone0.355SolubleA common solvent for moderately polar organic compounds.
Ethyl Acetate0.228SolubleOften a good solvent for esters of similar size.
Dichloromethane0.309SolubleEffective for a wide range of organic compounds.
Toluene0.099Likely SolubleNon-polar nature may suit the cinnamyl group.
Hexane0.009Likely Low to ModerateLow polarity may limit solubility despite the non-polar group.

Polarity Index values are relative to water and sourced from the University of Rochester's solvent data.[8]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise and reliable quantitative data, the shake-flask method is the gold standard for determining thermodynamic solubility.[9] This protocol ensures that the solution has reached equilibrium, providing an accurate measure of the solvent's capacity to dissolve the compound at a specific temperature.

3.1. Materials and Equipment

  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (B75204) (e.g., 4 mL or 20 mL scintillation vials)

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved compound at the end of the experiment is essential to confirm that equilibrium has been achieved.[9]

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.[9]

  • Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a period sufficient to reach equilibrium, typically between 24 and 72 hours.[9] Preliminary tests are advised to determine the minimum time required to achieve a stable concentration.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand undisturbed to allow the excess solute to settle.[9] For faster and more complete separation, the vials can be centrifuged.[9]

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Attach a syringe filter to the syringe and dispense the saturated solution into a clean vial. This step is critical to remove any undissolved microparticles that could falsely elevate the measured concentration.[9]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.[9] A precise dilution factor is crucial for the final calculation.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9] A calibration curve must be prepared using standard solutions of this compound at known concentrations to ensure accurate quantification.[9]

3.3. Data Calculation The solubility (S) is calculated using the following formula:

S = C_diluted × DF

Where:

  • C_diluted is the concentration of the diluted sample as measured by the analytical instrument.

  • DF is the dilution factor.

The final result should be reported in units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

Solubility_Workflow prep 1. Preparation Add excess this compound and known volume of solvent to vial equil 2. Equilibration Shake at constant temperature (24-72 hours) prep->equil sep 3. Phase Separation Settle or centrifuge to separate excess solid equil->sep sample 4. Sampling & Filtration Withdraw supernatant and filter through 0.22 µm syringe filter sep->sample dilute 5. Dilution Accurately dilute filtered sample to known concentration sample->dilute quant 6. Quantification Analyze concentration using calibrated HPLC or UV-Vis dilute->quant result 7. Result Calculation Solubility = C_measured × Dilution Factor quant->result

References

Cinnamyl Acetoacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl acetoacetate (B1235776) is a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of its discovery and history, detailed synthesis methodologies, physicochemical and spectroscopic properties, and its notable role as a key intermediate in the synthesis of the cardiovascular drug, Cilnidipine. The information is presented to support research, development, and application of this compound.

Introduction and Historical Context

While the specific date and discoverer of cinnamyl acetoacetate are not extensively documented, its synthesis and study are rooted in the broader historical development of acetoacetic ester chemistry, which has been a cornerstone of organic synthesis since the late 19th century. The reactivity of the acetoacetate moiety, with its dual electrophilic and nucleophilic nature, has made it a valuable building block for a wide array of organic molecules.[1] Concurrently, research into cinnamyl derivatives has been driven by their prevalence in natural products, such as cinnamon leaf oil, and their desirable aromatic properties. The convergence of these two areas of chemical research led to the synthesis and exploration of this compound for its utility in various industrial applications, most notably in fragrances and as a precursor in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Properties

This compound is typically a light brown or pale yellow liquid with a characteristic warm, spicy, and subtly sweet aroma.[2] A key chemical feature is its existence as a mixture of keto and enol tautomers, which influences its reactivity.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 57582-46-4[3]
Molecular Formula C₁₃H₁₄O₃[1]
Molecular Weight 218.25 g/mol [1]
Appearance Light brown to pale yellow liquid[2]
Boiling Point 101–104 °C[4]
318.0 °C[5]
357.00 to 359.00 °C @ 760.00 mm Hg[3]
Melting Point 74.4 °C[5]
Flash Point 118 °C[4]
158.33 °C (TCC)[3]
158.6 °C[5]
Density 1.108 g/cm³[5]
Solubility Soluble in organic solvents; low solubility in water.[4]
logP (o/w) 2.695 (est)[3]

Note: Discrepancies in reported boiling and flash points are noted in the table, reflecting variations in measurement conditions and purity of the samples in different studies.

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopy Predicted Peaks/Signals Source(s)
¹H NMR Signals for both keto and enol forms. Keto form: α-methylene protons (~3.5 ppm). Enol form: vinylic proton (~5.0 ppm). Allylic protons (-O-CH₂-) are downfield.[1]
¹³C NMR Ketone Carbonyl (C=O): 200.0 - 202.0 ppm; Ester Carbonyl (-O-C=O-): 166.0 - 168.0 ppm; Aromatic & Vinylic Carbons: 122.0 - 137.0 ppm; Methylene Carbon (-O-CH₂): 65.0 - 67.0 ppm; Methylene Carbon (-CO-CH₂-CO-): 49.0 - 51.0 ppm; Methyl Carbon (CH₃-CO-): 29.0 - 31.0 ppm.[1]
IR Spectroscopy Strong, broad absorption around 1740-1715 cm⁻¹ (C=O stretching of ester and ketone). A broad O-H stretch for the enol form.[1]
Mass Spectrometry (EI) Molecular ion peak at m/z 218. Common fragmentation includes cleavage of the C-O bond.[1]

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed, each with its own advantages. The primary methods include direct esterification, transesterification, and enzymatic synthesis.

Direct Esterification

This approach involves the reaction of cinnamyl alcohol with an acetoacetic acid derivative.

This classic acid-catalyzed method involves the reaction of cinnamyl alcohol with acetoacetic acid.

  • Protocol:

    • Cinnamyl alcohol and a molar excess of acetoacetic acid are dissolved in a suitable solvent (e.g., toluene).

    • A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.

    • The mixture is heated under reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the product.

    • Upon completion, the reaction mixture is cooled, washed with a basic solution to neutralize the acid catalyst, and then with brine.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation.

This method is a milder alternative, suitable for acid-sensitive substrates.

  • Protocol:

    • Cinnamyl alcohol, acetoacetic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).

    • The mixture is cooled in an ice bath, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent is added dropwise with stirring.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The precipitated dicyclohexylurea (DCU) is removed by filtration.

    • The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried and the solvent evaporated. The product is purified by chromatography.

Transesterification

This widely used method involves the exchange of the alkyl group of an ester with an alcohol in the presence of a catalyst.

  • Protocol:

    • Cinnamyl alcohol and a readily available β-keto ester, such as ethyl acetoacetate, are mixed.

    • A catalyst is added. Various catalysts can be employed, including silica-supported boric acid for a green chemistry approach.

    • The reaction mixture is heated, often under solvent-free conditions.

    • The lower-boiling alcohol byproduct (e.g., ethanol) is removed by distillation to shift the equilibrium.

    • After the reaction is complete, the catalyst is removed (by filtration if solid), and the product is purified by vacuum distillation.

Enzymatic Synthesis

Biocatalytic methods offer high selectivity and mild reaction conditions. Lipases are commonly used for this transformation.

  • Protocol:

    • Cinnamyl alcohol and an acyl donor (e.g., ethyl acetoacetate) are mixed, often in a solvent-free system where the acyl donor also acts as the solvent.

    • An immobilized lipase (B570770), such as Novozym 435 (immobilized Candida antarctica lipase B), is added to the mixture.

    • The reaction is incubated at a specific temperature (e.g., 40-60°C) with agitation.

    • The reaction progress is monitored by techniques like GC or HPLC.

    • Upon completion, the enzyme is recovered by filtration for reuse.

    • The product is purified from the reaction mixture, typically by vacuum distillation.

Synthesis using Diketene (B1670635)

A patented method describes the synthesis from diketene and cinnamyl alcohol.

  • Protocol:

    • Diketene is added dropwise to cinnamyl alcohol while maintaining the reaction temperature between 30-60 °C to carry out the esterification.

    • After the addition is complete, the reaction mixture may be heated to a higher temperature (e.g., 90-95 °C) to ensure completion.

    • The resulting mixed solution containing this compound can be used directly in subsequent reactions or purified by distilling off low-boiling point substances.

Application in Drug Development: Synthesis of Cilnidipine

This compound is a key intermediate in the synthesis of Cilnidipine, a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. The synthesis involves a Hantzsch-type pyridine (B92270) synthesis.

One common synthetic route involves the reaction of this compound with m-nitrobenzaldehyde to form an intermediate, which then reacts with a methoxy (B1213986) ethyl aminocrotonate to yield Cilnidipine. An alternative pathway involves the reaction of 3-aminocrotonic acid cinnamyl ester (derived from this compound) with 2-(3-nitrobenzylidene)acetoacetyl methoxy ethyl ester.

Cilnidipine_Synthesis cluster_0 Reactant Preparation cluster_1 Hantzsch Cyclization This compound This compound 3-Aminocrotonic acid cinnamyl ester 3-Aminocrotonic acid cinnamyl ester This compound->3-Aminocrotonic acid cinnamyl ester Amination Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->3-Aminocrotonic acid cinnamyl ester Cilnidipine Cilnidipine 3-Aminocrotonic acid cinnamyl ester->Cilnidipine Condensation 2-(3-nitrobenzylidene)acetoacetyl methoxy ethyl ester 2-(3-nitrobenzylidene)acetoacetyl methoxy ethyl ester 2-(3-nitrobenzylidene)acetoacetyl methoxy ethyl ester->Cilnidipine

Figure 1: Synthesis pathway of Cilnidipine from this compound.

Safety and Toxicology

Detailed toxicological data for this compound is limited. However, information for the structurally related compound, cinnamyl acetate (B1210297), suggests moderate toxicity by ingestion and intraperitoneal routes, and it can be a skin irritant. For this compound, one source indicates no irritant effect on the skin or eyes.[5] As with any chemical, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[3]

  • Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents and alkalis. Keep the container tightly closed.[3][5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound with established applications and potential for further development. Its synthesis is achievable through various well-established organic chemistry methodologies, offering flexibility for researchers and manufacturers. The detailed information on its properties, synthesis, and its role in the production of Cilnidipine provided in this guide serves as a valuable resource for professionals in the fields of chemistry and drug development. Further research into its biological activities may uncover new applications for this versatile molecule.

References

Reactivity of the Cinnamyl Group in Cinnamyl Acetoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl acetoacetate (B1235776) is a bifunctional molecule integrating a reactive cinnamyl moiety and a versatile acetoacetate group. This combination of functionalities makes it a valuable precursor in organic synthesis, particularly for the construction of complex molecular architectures. The cinnamyl group, characterized by a phenyl-substituted allyl system, exhibits a rich and varied reactivity. This technical guide provides a comprehensive overview of the key reactions involving the cinnamyl group in cinnamyl acetoacetate, with a focus on the Carroll rearrangement and palladium-catalyzed decarboxylative allylation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a resource for researchers in synthetic chemistry and drug development.

Introduction

This compound possesses two primary sites of reactivity: the acetoacetate moiety and the cinnamyl group. The acetoacetate portion is well-known for the acidity of its α-protons (pKa ≈ 11), which facilitates the formation of a resonance-stabilized enolate.[1] This enolate is a potent nucleophile in a variety of carbon-carbon bond-forming reactions. The cinnamyl group, containing a conjugated π-system, is susceptible to several important transformations, including sigmatropic rearrangements and transition metal-catalyzed reactions.[1] Understanding and controlling the reactivity of the cinnamyl group is crucial for its effective utilization in the synthesis of target molecules such as flavonoids, coumarins, and various pharmaceutical intermediates.[1]

This guide will focus on two major reaction pathways of the cinnamyl group in this compound: the Carroll rearrangement and palladium-catalyzed decarboxylative allylation.

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its use in subsequent transformations. Transesterification of a readily available β-keto ester, such as ethyl acetoacetate, with cinnamyl alcohol is a common and effective method.

Quantitative Data for Synthesis
CatalystAlcoholSolventTemperature (°C)Time (h)Yield (%)Reference
Ag-Cu nanoparticles on hydrotalciteCinnamyl alcoholToluene110594Recent advances in the transesterification of β-keto esters - PMC - NIH
Boric acidCinnamyl alcoholSolvent-free802HighRecent advances in the transesterification of β-keto esters - PMC - NIH
Silica-supported boric acidVarious alcoholsSolvent-free80-1001-387-95Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica (B1680970) supported boric acid (SiO 2 –H 3 BO 3 ) as a recyclable catalyst - RSC Publishing
Experimental Protocol: Boric Acid-Catalyzed Transesterification

This protocol is adapted from a general procedure for the transesterification of β-keto esters.[2][3]

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • Cinnamyl alcohol (1.2 equiv)

  • Boric acid (10 mol%)

Procedure:

  • To a round-bottom flask charged with ethyl acetoacetate and cinnamyl alcohol, add boric acid.

  • Heat the reaction mixture to 80-100 °C under solvent-free conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to afford this compound.

The Carroll Rearrangement

The Carroll rearrangement is a powerful thermal or palladium-catalyzed reaction that transforms β-keto allyl esters into γ,δ-unsaturated ketones through a[4][4]-sigmatropic rearrangement followed by decarboxylation.[5][6] In the case of this compound, this reaction yields 1-phenylpent-4-en-2-one.

Carroll_Rearrangement sub This compound (Keto form) enol Enol Intermediate sub->enol Tautomerization ts [3,3]-Sigmatropic Transition State enol->ts Heat inter β-Keto Acid Intermediate ts->inter prod 1-Phenylpent-4-en-2-one + CO2 inter->prod Decarboxylation

Figure 1: Mechanism of the Thermal Carroll Rearrangement.

Quantitative Data for Carroll Rearrangement
Experimental Protocol: Thermal Carroll Rearrangement

This is a general procedure for the thermal Carroll rearrangement and may require optimization for this compound.[4][7]

Materials:

  • This compound (1.0 equiv)

  • High-boiling point solvent (e.g., toluene, xylene)

Procedure:

  • Dissolve this compound in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (typically 130-220 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting γ,δ-unsaturated ketone (1-phenylpent-4-en-2-one) by column chromatography or distillation.

Palladium-Catalyzed Decarboxylative Allylation

Palladium catalysts can facilitate a milder version of the Carroll rearrangement, often referred to as a decarboxylative allylation.[8] This reaction proceeds through a π-allylpalladium intermediate and offers an alternative to the high temperatures required for the thermal rearrangement.

Palladium_Catalyzed_Decarboxylative_Allylation sub This compound pi_allyl π-Allylpalladium Intermediate sub->pi_allyl + Pd(0) enolate Enolate pd0 Pd(0) Catalyst reductive_elim Reductive Elimination pi_allyl->reductive_elim co2 CO2 pi_allyl->co2 - CO2 enolate->reductive_elim reductive_elim->pd0 Catalyst Regeneration prod 1-Phenylpent-4-en-2-one reductive_elim->prod

Figure 2: Catalytic Cycle of Palladium-Catalyzed Decarboxylative Allylation.

Quantitative Data for Palladium-Catalyzed Decarboxylative Allylation

Detailed quantitative data for the palladium-catalyzed decarboxylative allylation of this compound is not explicitly provided in the searched literature. However, the palladium-catalyzed decarboxylative allylic alkylation of various β-ketoesters is a well-established transformation, often proceeding with high yields.[9][10]

Experimental Protocol: Palladium-Catalyzed Decarboxylative Allylation

This is a general protocol based on similar reactions with β-ketoesters and may require optimization.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Solvent (e.g., THF, dioxane)

Procedure:

  • In an inert atmosphere, dissolve this compound in the chosen solvent in a Schlenk flask.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography.

Other Reactions of the Cinnamyl Group

The double bond of the cinnamyl group can also undergo addition reactions. For instance, catalytic hydrogenation over a palladium catalyst will reduce the double bond to yield 3-phenylpropyl acetoacetate.

Spectroscopic Data of Key Compounds

This compound (Anticipated Data):

  • ¹H NMR: Characteristic signals for the acetoacetate keto and enol forms would be expected. The keto form would show a singlet for the α-methylene protons around 3.5 ppm.[1] The enol form would exhibit a vinylic proton signal near 5.0 ppm and a downfield enolic hydroxyl proton around 12 ppm.[1] Signals corresponding to the cinnamyl group (aromatic protons, vinyl protons, and the methylene (B1212753) group adjacent to the ester oxygen) would also be present.

  • IR: Strong carbonyl stretching bands for the ketone and ester groups would be prominent.

1-Phenylpent-4-en-2-one (Product of Carroll Rearrangement):

  • IR: A characteristic C=O stretching frequency for an aliphatic ketone is expected around 1715 cm⁻¹.[11][12][13][14][15]

  • ¹H and ¹³C NMR: Spectroscopic data for the corresponding alcohol, 1-phenylpent-4-en-2-ol, is available and can serve as a reference.[16] The ketone would show characteristic signals for the phenyl group, the methylene group adjacent to the phenyl ring, the methylene group adjacent to the carbonyl, and the terminal vinyl group. The carbonyl carbon would appear in the 13C NMR spectrum in the characteristic downfield region for ketones (around 200-215 ppm).[12][13]

Conclusion

The cinnamyl group in this compound provides a handle for a variety of powerful synthetic transformations. The Carroll rearrangement and palladium-catalyzed decarboxylative allylation are particularly noteworthy for their ability to generate γ,δ-unsaturated ketones, which are valuable intermediates in organic synthesis. The choice between a thermal or palladium-catalyzed approach will depend on the desired reaction conditions and the functional group tolerance of the substrate. Further research into the optimization of these reactions for this compound and the exploration of its utility in the synthesis of bioactive molecules is a promising area for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Transesterification Synthesis of Cinnamyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl acetoacetate (B1235776) is a valuable organic compound utilized in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. Its molecular structure, incorporating both a β-ketoester moiety and a cinnamyl group, makes it a versatile precursor for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of cinnamyl acetoacetate via transesterification of a readily available starting material, ethyl acetoacetate, with cinnamyl alcohol. The protocols described herein are based on established catalytic methods, offering researchers a selection of approaches to suit their specific laboratory capabilities and research needs.

Principle of the Reaction

The synthesis of this compound is achieved through a transesterification reaction. In this process, the ethyl group of ethyl acetoacetate is exchanged with the cinnamyl group from cinnamyl alcohol in the presence of a catalyst. The equilibrium of the reaction is typically driven towards the product by removing the ethanol (B145695) byproduct, often through azeotropic distillation or by using a large excess of one of the reactants.

Catalytic Systems

Several catalytic systems can be employed for the transesterification of β-keto esters. This document will focus on three effective methods:

  • Heterogeneous Catalysis with Silver-Copper Nanoparticles on Hydrotalcite (Ag-Cu/HTs): A highly efficient and reusable catalyst system that has been reported to provide excellent yields of this compound.[1]

  • Homogeneous Catalysis with Boric Acid: A mild, environmentally benign, and cost-effective Lewis acid catalyst suitable for this transformation.

  • Enzymatic Catalysis with Immobilized Lipase (B570770): A green and highly selective method employing enzymes, such as Novozym 435, which are particularly effective for ester synthesis under mild conditions.

Data Presentation

The following table summarizes the quantitative data for the different catalytic methods for the synthesis of this compound.

Catalyst SystemReactantsCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Ag-Cu/HTs Ethyl acetoacetate, Cinnamyl alcoholNot specifiedNot specifiedNot specifiedNot specified94Not specified
Boric Acid Ethyl acetoacetate, Cinnamyl alcohol10 mol%Toluene (B28343)110 (reflux)5-7Good to Excellent>95 (after purification)
Immobilized Lipase (Novozym 435) Ethyl acetoacetate, Cinnamyl alcohol10% (w/w of substrates)Solvent-free6024-48Moderate to Good>98 (after purification)

Note: Data for the Ag-Cu/HTs system is based on a reported yield without a detailed protocol.[1] The data for Boric Acid and Immobilized Lipase are based on general protocols for β-keto ester transesterification and may require optimization for this specific reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound using Boric Acid Catalyst

This protocol is adapted from established procedures for the boric acid-catalyzed transesterification of β-keto esters.

Materials:

  • Ethyl acetoacetate

  • Cinnamyl alcohol

  • Boric acid (H₃BO₃)

  • Toluene

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10 mmol), cinnamyl alcohol (1.34 g, 10 mmol), boric acid (0.062 g, 1 mmol, 10 mol%), and toluene (30 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by observing the collection of ethanol in the Dean-Stark trap and by thin-layer chromatography (TLC) analysis (using a 4:1 hexane/ethyl acetate eluent).

  • Continue refluxing until the starting materials are consumed (typically 5-7 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford pure this compound.

Characterization:

  • ¹H NMR (CDCl₃): Expect signals for the cinnamyl group (aromatic protons ~7.2-7.4 ppm, vinyl protons ~6.2-6.7 ppm, and methylene (B1212753) protons adjacent to the ester oxygen ~4.7 ppm), the methylene protons of the acetoacetate moiety (~3.5 ppm), and the methyl protons of the acetoacetate moiety (~2.2 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring and the vinyl group, the methylene carbon adjacent to the ester oxygen, the methylene carbon of the acetoacetate moiety, and the methyl carbon.

  • FTIR (neat): Expect characteristic absorption bands for the C=O stretching of the ketone and ester groups (~1720-1740 cm⁻¹), C=C stretching of the aromatic ring and vinyl group, and C-O stretching of the ester.

  • Mass Spectrometry (EI): Expect the molecular ion peak corresponding to the mass of this compound (C₁₃H₁₄O₃, MW: 218.25 g/mol ).

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is a generalized procedure for lipase-catalyzed transesterification and may require optimization.

Materials:

  • Ethyl acetoacetate

  • Cinnamyl alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Reaction vial or small flask

  • Incubator shaker

  • Centrifuge

  • Filtration apparatus

Procedure:

  • In a clean and dry reaction vial, combine ethyl acetoacetate (1.30 g, 10 mmol) and cinnamyl alcohol (1.34 g, 10 mmol).

  • Add the immobilized lipase (e.g., Novozym 435, 10% w/w of the total substrate weight, ~0.26 g).

  • Seal the vial and place it in an incubator shaker set at 60 °C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or TLC.

  • Continue the reaction until equilibrium is reached or the desired conversion is achieved (typically 24-48 hours).

  • After the reaction is complete, add a suitable organic solvent (e.g., diethyl ether) to dilute the mixture.

  • Separate the immobilized enzyme by filtration or centrifugation. The enzyme can be washed with the solvent and reused.

  • Wash the organic solution with water to remove any residual glycerol (B35011) or other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by vacuum distillation or silica gel column chromatography.

Visualizations

Experimental Workflow for Boric Acid-Catalyzed Synthesis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis reactants Ethyl Acetoacetate + Cinnamyl Alcohol + Boric Acid + Toluene reflux Reflux at 110°C (Dean-Stark) reactants->reflux monitoring TLC Monitoring reflux->monitoring cooling Cool to RT monitoring->cooling washing Wash with NaHCO₃ and Brine cooling->washing drying Dry over Na₂SO₄ washing->drying evaporation Rotary Evaporation drying->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography analysis Spectroscopic Characterization (NMR, IR, MS) chromatography->analysis

Caption: Workflow for the boric acid-catalyzed synthesis of this compound.

Transesterification Reaction Mechanism

reaction_mechanism Ethyl Acetoacetate Ethyl Acetoacetate Intermediate Intermediate Ethyl Acetoacetate->Intermediate Cinnamyl Alcohol Cinnamyl Alcohol Cinnamyl Alcohol->Intermediate Catalyst Catalyst Catalyst->Intermediate This compound This compound Intermediate->this compound Ethanol Ethanol Intermediate->Ethanol

Caption: General mechanism of the transesterification reaction.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Toluene is flammable and toxic; handle with care.

  • Boric acid is a mild irritant; avoid inhalation and skin contact.

  • Cinnamyl alcohol can be a skin sensitizer.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Enzymatic synthesis of Cinnamyl acetoacetate using lipase

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for natural and green chemical processes has led to the exploration of enzymatic synthesis as a viable alternative to traditional chemical methods. Lipases, in particular, have garnered significant attention due to their versatility, stability in organic solvents, and high catalytic activity in esterification and transesterification reactions. This application note details a protocol for the enzymatic synthesis of cinnamyl acetoacetate (B1235776), a specialty ester with potential applications in the flavor, fragrance, and pharmaceutical industries. The methodology is based on the lipase-catalyzed transesterification of a suitable acetoacetate ester with cinnamyl alcohol.

Application

This protocol is intended for researchers and scientists in biotechnology, organic chemistry, and drug development who are interested in the enzymatic synthesis of esters. It provides a framework for the synthesis, optimization, and analysis of cinnamyl acetoacetate using commercially available lipases.

Enzymatic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the transesterification of an alkyl acetoacetate (e.g., ethyl acetoacetate) with cinnamyl alcohol, catalyzed by an immobilized lipase (B570770) such as Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin). The use of an immobilized enzyme facilitates its recovery and reuse, making the process more cost-effective and sustainable.

Reaction Scheme:

Experimental Protocols

Materials and Reagents
  • Immobilized Lipase (e.g., Novozym® 435)

  • Cinnamyl Alcohol (≥98% purity)

  • Ethyl Acetoacetate (≥99% purity)

  • Organic Solvents (e.g., n-hexane, tert-butanol, solvent-free system)

  • Molecular Sieves (3 Å, for solvent drying)

  • Sodium Sulfate (anhydrous, for drying)

  • Silica (B1680970) Gel (for column chromatography)

  • Standard for this compound (for analytical purposes)

  • Reagents for analytical methods (e.g., HPLC or GC grade solvents)

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Setup: In a 50 mL screw-capped flask, combine cinnamyl alcohol (e.g., 10 mmol) and ethyl acetoacetate (e.g., 20 mmol, to serve as both reactant and solvent in a solvent-free system, or use an appropriate solvent like n-hexane).

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of total substrates).

  • Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).

  • Monitoring the Reaction: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours) to monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the reaction reaches the desired conversion, terminate it by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and stored for reuse.

  • Product Isolation and Purification:

    • Remove the excess solvent and unreacted substrates under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

    • Collect the fractions containing the pure this compound and confirm their purity using analytical techniques.

    • Evaporate the solvent to obtain the purified product.

Protocol 2: Analytical Quantification of this compound

Gas Chromatography (GC) Method:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Sample Preparation: Dilute the reaction aliquots in a suitable solvent (e.g., ethyl acetate) before injection.

  • Quantification: Use an internal or external standard method with a previously established calibration curve for this compound.

Data Presentation

The following tables present representative data for the optimization of the enzymatic synthesis of this compound.

Table 1: Effect of Reaction Temperature on the Synthesis of this compound

Temperature (°C)Reaction Time (h)Conversion (%)
402475.2
502488.5
602492.1
702485.4

Reaction conditions: Cinnamyl alcohol (10 mmol), ethyl acetoacetate (20 mmol), Novozym® 435 (10% w/w), 200 rpm.

Table 2: Effect of Enzyme Loading on the Synthesis of this compound

Enzyme Loading (% w/w)Reaction Time (h)Conversion (%)
52465.8
102492.1
152493.5
202493.8

Reaction conditions: Cinnamyl alcohol (10 mmol), ethyl acetoacetate (20 mmol), 60°C, 200 rpm.

Table 3: Effect of Substrate Molar Ratio on the Synthesis of this compound

Molar Ratio (Ethyl Acetoacetate : Cinnamyl Alcohol)Reaction Time (h)Conversion (%)
1:12478.3
2:12492.1
3:12494.6
4:12495.0

Reaction conditions: Cinnamyl alcohol (10 mmol), Novozym® 435 (10% w/w), 60°C, 200 rpm.

Table 4: Reusability of Immobilized Lipase

Reuse CycleRelative Activity (%)
1100
298.5
396.2
494.8
592.1

Relative activity is calculated based on the conversion achieved in the first cycle.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation A Combine Cinnamyl Alcohol and Ethyl Acetoacetate B Add Immobilized Lipase (e.g., Novozym® 435) A->B C Incubate at Controlled Temperature and Agitation B->C D Monitor Reaction Progress (TLC, GC, or HPLC) C->D E Terminate Reaction by Filtering Enzyme D->E Desired conversion reached F Remove Excess Substrates and Solvent E->F G Purify by Column Chromatography F->G H Obtain Pure Cinnamyl Acetoacetate G->H

Caption: Experimental workflow for the enzymatic synthesis of this compound.

PingPong cluster_substrates Substrates cluster_products Products E Lipase (E) EA E-Acyl E->EA k1 EB E-Product EA->EB k3 P Ethanol (P) EA->P k2 EB->E Q This compound (Q) EB->Q k4 A Ethyl Acetoacetate (A) A->E B Cinnamyl Alcohol (B) B->EA P->EA Q->EB

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Conclusion

The enzymatic synthesis of this compound using an immobilized lipase offers a green and efficient alternative to conventional chemical methods. The reaction conditions can be optimized to achieve high conversion rates, and the immobilized enzyme can be reused for several cycles with minimal loss of activity. The protocols and data presented herein provide a solid foundation for further research and development in the enzymatic synthesis of specialty esters.

Application Notes and Protocols for the Biocatalytic Production of Cinnamyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl esters are valuable compounds widely used in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][2][3][4] Their characteristic sweet, floral, and fruity aromas make them sought-after ingredients. Biocatalytic production of these esters using enzymes such as lipases and esterases presents a green and sustainable alternative to traditional chemical synthesis.[1][2] Enzymatic methods offer high selectivity, mild reaction conditions, and the potential for producing compounds labeled as "natural".[1] This document provides detailed protocols and data for the synthesis of cinnamyl esters, with a focus on lipase-catalyzed transesterification and esterification reactions.

Data Presentation: Comparison of Biocatalytic Methods

The following tables summarize quantitative data from various studies on the enzymatic production of cinnamyl esters, allowing for easy comparison of different approaches.

Table 1: Biocatalytic Synthesis of Cinnamyl Acetate (B1210297)
EnzymeAcyl DonorSystemMolar Ratio (Acyl Donor:Alcohol)Temp (°C)Time (h)Conversion (%)Reference
Novozym 435 (Immobilized Candida antarctica lipase (B570770) B)Ethyl acetateSolvent-free15:140390.06[5]
Novozym 435Vinyl acetateToluene1:130196[6]
Immobilized Pseudomonas fluorescens lipaseVinyl acetateStatic, Solvent-free3 mL vinyl acetate to 1.34g alcohol254891.0[2]
Immobilized Esterase EstGUZ753Vinyl acetateHeptane1:160699[1]
Mutant Esterase (Q78Y/G119A)Vinyl acetateSolvent-free1:1 (0.3M alcohol)60499.40[7]
Lipase LipBA from Bacillus amyloliquefaciensVinyl acetaten-Heptane2:1501296[1]
Table 2: Biocatalytic Synthesis of Other Cinnamyl Esters
EsterEnzymeAcyl DonorSystemMolar Ratio (Acyl Donor:Alcohol)Temp (°C)Time (h)Conversion (%)Reference
Cinnamyl ButyrateCaL-B (Immobilized Candida antarctica lipase B)Butyric acidSolvent-free3:1351.594.3[8][9]
Cinnamyl PropionateLipase LipBAVinyl propionaten-Heptane2:15012~98%[1]
Cinnamyl LaurateNovozym 435Lauric acidToluene1:130260[10]

Experimental Protocols

Herein are detailed methodologies for key experiments in the biocatalytic production of cinnamyl esters.

Protocol 1: Lipase-Catalyzed Transesterification of Cinnamyl Alcohol in a Solvent-Free System

This protocol is adapted from the synthesis of cinnamyl acetate using immobilized lipase Novozym 435.[5]

Materials:

  • Cinnamyl alcohol

  • Ethyl acetate (analytical grade)

  • Immobilized lipase (Novozym 435)

  • Shaking incubator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Add cinnamyl alcohol and ethyl acetate to a sealed reaction vessel at a molar ratio of 1:15.

  • Add the immobilized lipase, Novozym 435, to the mixture. The recommended enzyme loading is 2.67 g/L.[5]

  • Place the sealed vessel in a shaking incubator set to 40°C and an appropriate agitation speed (e.g., 180 rpm).[8]

  • Allow the reaction to proceed for 3 hours.[5]

  • Periodically, withdraw small aliquots from the reaction mixture for analysis.

  • To analyze the conversion, dilute the aliquot with a suitable solvent and analyze by GC to determine the concentration of the remaining cinnamyl alcohol and the produced cinnamyl acetate.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The product, cinnamyl acetate, can be purified from the remaining substrates, likely through vacuum distillation, though specific purification details may need optimization.

Protocol 2: Esterase-Catalyzed Synthesis of Cinnamyl Acetate in an Organic Solvent

This protocol describes the synthesis using an immobilized esterase in an organic solvent, which can achieve very high conversion rates.[1]

Materials:

  • Cinnamyl alcohol

  • Vinyl acetate

  • Immobilized esterase (e.g., EstGUZ753 on epoxy resin)[1]

  • Anhydrous n-heptane (or other suitable organic solvent)

  • Molecular sieves (optional, to remove water by-product)

  • Thermostatically controlled shaker

  • High-Performance Liquid Chromatography (HPLC) or GC for analysis

Procedure:

  • In a screw-capped vial, dissolve cinnamyl alcohol (e.g., 0.5 M) and vinyl acetate (e.g., 0.5 M) in anhydrous n-heptane.

  • Add the immobilized esterase to the reaction mixture. A typical enzyme dosage is around 3% (w/v).[1]

  • Add activated molecular sieves if necessary to control the water activity in the system.

  • Seal the vial and place it in a thermostatically controlled shaker at 60°C with agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every hour).

  • Analyze the samples by HPLC or GC to quantify the conversion of cinnamyl alcohol to cinnamyl acetate.

  • After the reaction reaches the desired conversion (e.g., >99% in 6 hours), stop the reaction by filtering out the immobilized enzyme.[1]

  • The solvent can be removed under reduced pressure, and the product can be further purified if necessary.

Mandatory Visualizations

Enzymatic Transesterification Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of cinnamyl esters via transesterification.

G Workflow for Biocatalytic Cinnamyl Ester Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Incubation cluster_downstream 3. Product Recovery A Substrates (Cinnamyl Alcohol + Acyl Donor) D Incubate with Agitation (Controlled Temperature) A->D Combine in Reaction Vessel B Biocatalyst (e.g., Immobilized Lipase) B->D Combine in Reaction Vessel C Solvent (or Solvent-Free) C->D Combine in Reaction Vessel E Monitor Reaction (e.g., GC/HPLC) D->E F Separate Biocatalyst (Filtration) E->F G Purify Product (e.g., Distillation) F->G H Final Product (Cinnamyl Ester) G->H

Caption: General experimental workflow for producing cinnamyl esters.

Reaction Mechanism Pathway

This diagram outlines the Ping-Pong Bi-Bi mechanism, a common kinetic model for lipase-catalyzed transesterification reactions, where inhibition by the alcohol substrate can occur.[5]

PingPong Ping-Pong Bi-Bi Mechanism with Alcohol Inhibition E Lipase (E) EA E-Acyl Donor Complex E_Inhibit E-Alcohol Inhibitory Complex P2_out Product 2 (Cinnamyl Ester) E_Acyl Acyl-Enzyme Complex (E-Acyl) E_Acyl_Alc E-Acyl-Alcohol Complex P1_out Product 1 (e.g., Ethanol) EA->E_Acyl -P1 E_Acyl_Alc->E -P2 S1_in Substrate 1 (Acyl Donor) S1_in->EA +S1 S2_in Substrate 2 (Cinnamyl Alcohol) S2_in->E_Acyl_Alc +S2 S2_in->E_Inhibit +S2 (Inhibition)

Caption: Kinetic pathway for lipase-catalyzed transesterification.

References

Application Notes and Protocols for Cinnamoyl-Based Photoinitiators in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cinnamyl Acetoacetate (B1235776): Extensive literature searches did not yield any evidence of cinnamyl acetoacetate being used as a photoinitiator in polymer chemistry. The following application notes and protocols are based on documented cinnamoyl derivatives that have shown efficacy as photoinitiators.

Introduction to Cinnamoyl-Based Photoinitiators

Certain cinnamoyl derivatives, such as cinnamoylformate and cinnamoyl dyes, have emerged as effective radical photoinitiators, particularly for visible light-induced polymerization. These compounds offer unique advantages, including photobleaching capabilities, which is beneficial for curing thick or colored polymer films. Upon exposure to light of a suitable wavelength, these molecules generate reactive species that initiate the polymerization of monomers like acrylates.

The general mechanism involves the excitation of the cinnamoyl chromophore to a higher energy state upon light absorption. This excited state can then undergo various processes, including energy transfer or reaction with a co-initiator, to produce free radicals that start the polymerization chain reaction.

Mechanism of Photoinitiation

The photoinitiation process for a cinnamoyl-based photoinitiator, often in a two-component system with a co-initiator (e.g., an amine), can be summarized as follows:

  • Light Absorption: The cinnamoyl photoinitiator (PI) absorbs photons, transitioning to an excited singlet state (\¹PI*).

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (\³PI*).

  • Radical Generation: The excited triplet state interacts with a co-initiator (CoI), typically through a hydrogen abstraction or electron transfer mechanism, to generate active radicals (R•) that can initiate polymerization.

This process is visualized in the following diagram:

G cluster_0 Photoinitiation Steps PI Photoinitiator (PI) (Ground State) PI_S1 ¹PI* (Excited Singlet State) PI->PI_S1 hν (Light Absorption) PI_T1 ³PI* (Excited Triplet State) PI_S1->PI_T1 Intersystem Crossing Radicals Initiating Radicals (R•) PI_T1->Radicals + CoI Polymer Polymer Chain Growth Radicals->Polymer + Monomer CoI Co-initiator (CoI)

Caption: Photoinitiation mechanism of a cinnamoyl-based system.

Quantitative Data Summary

The performance of a photoinitiator system is crucial for achieving desired polymer properties. The following table summarizes typical quantitative data for a cinnamoyl-based photoinitiator system compared to a common commercial photoinitiator.

ParameterCinnamoyl-Based SystemCommercial System (e.g., TPO)
Operating Wavelength 400-470 nm (Visible Light)365-405 nm (UV-A/Visible)
Initiation Efficiency Moderate to HighHigh
Monomer Conversion 70-90%80-95%
Curing Time 60-300 seconds10-120 seconds
Photobleaching YesNo

Experimental Protocols

The following protocols provide a general framework for utilizing a cinnamoyl-based photoinitiator system for the photopolymerization of an acrylate (B77674) monomer.

Materials:

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

  • Photoinitiator: Ethyl p-methoxycinnamoylformate (ECF)

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB)

  • Solvent (optional): Acetonitrile (B52724)

  • Light Source: LED lamp (e.g., 405 nm or 455 nm) with a defined intensity.

  • Instrumentation: Fourier-transform infrared (FTIR) spectrometer for monitoring polymerization kinetics.

Experimental Workflow:

G prep Preparation of Photopolymerizable Formulation sample Sample Preparation for FTIR prep->sample irrad Irradiation with LED Light Source sample->irrad monitor Real-time FTIR Monitoring irrad->monitor analysis Data Analysis (Conversion vs. Time) monitor->analysis

Caption: Workflow for photopolymerization monitoring.

Protocol 1: Preparation of the Photopolymerizable Formulation

  • Weigh the desired amounts of the photoinitiator (ECF) and co-initiator (EDB). A typical starting concentration is 0.1-1.0 wt% for the photoinitiator and 1.0-2.0 wt% for the co-initiator relative to the monomer.

  • Dissolve the photoinitiator and co-initiator in the acrylate monomer (TMPTA). If necessary, use a minimal amount of a suitable solvent like acetonitrile to ensure complete dissolution.

  • Mix the solution thoroughly in a dark environment or under safe light conditions to prevent premature polymerization.

Protocol 2: Monitoring Photopolymerization Kinetics by Real-Time FTIR

  • Place a small drop of the prepared formulation between two transparent IR-transparent windows (e.g., KBr or BaF₂ plates) to create a thin film of a defined thickness (e.g., 20 µm).

  • Mount the sample holder in the FTIR spectrometer.

  • Position the LED light source at a fixed distance from the sample, ensuring uniform irradiation.

  • Record an initial FTIR spectrum before irradiation (t=0).

  • Start the irradiation and simultaneously begin recording FTIR spectra at regular time intervals (e.g., every 5-10 seconds).

  • Monitor the decrease in the peak area of the acrylate double bond (typically around 1635 cm⁻¹) to follow the monomer conversion.

  • Continue monitoring until the peak area remains constant, indicating the completion of the polymerization.

Data Analysis:

The monomer conversion can be calculated using the following formula:

Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100

Where:

  • A₀ is the initial peak area of the acrylate double bond.

  • Aₜ is the peak area at time 't'.

Plot the conversion as a function of irradiation time to obtain the polymerization profile.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acrylate monomers can be skin and respiratory irritants. Handle them in a well-ventilated area or a fume hood.

  • Protect the photopolymerizable formulations from ambient light to prevent unwanted polymerization.

  • UV and high-intensity visible light sources can be harmful to the eyes and skin. Use appropriate shielding and do not look directly into the light source.

Application of Cinnamyl Acetoacetate in Fragrance Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl acetoacetate (B1235776) is a versatile aroma chemical prized in the fragrance industry for its unique olfactory profile and functional properties. Chemically, it is the ester of cinnamyl alcohol and acetoacetic acid. Its scent is characterized as warm, spicy, sweet, and balsamic, with nuances of cinnamon and a slight fruity, floral undertone. This complex aroma makes it a valuable component in a wide range of fragrance compositions, from fine perfumery to functional products like personal care and home care items.

This document provides detailed application notes and experimental protocols for the use of cinnamyl acetoacetate in fragrance formulation, intended for researchers, scientists, and professionals in the field.

Application Notes

Olfactory Profile and Applications

This compound possesses a warm, spicy, and sweet aroma with balsamic undertones, reminiscent of cinnamon.[1][2] Its multifaceted scent profile allows for its use in various fragrance types:

  • Fine Fragrances: In fine perfumery, it is often utilized as a heart or base note to impart warmth, spiciness, and a gourmand facet to oriental, spicy, and floral compositions.[2] It can act as a fixative, prolonging the scent of more volatile components.[1]

  • Personal Care Products: Its pleasant and warm scent makes it suitable for incorporation into a variety of personal care items, including lotions, creams, soaps, shampoos, and conditioners, enhancing the sensory experience for the user.[2]

  • Home Care Products: In home fragrance applications such as candles, diffusers, and room sprays, this compound contributes to a cozy and inviting ambiance.[2]

Stability and Performance

This compound is noted for its chemical stability, which allows for its use in a variety of product bases.[2] While specific quantitative data on its stability in all consumer product bases is limited, its general performance characteristics can be inferred from its chemical structure and data on similar molecules like cinnamyl acetate (B1210297). It is soluble in oils and alcohols, facilitating its incorporation into many formulations.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundCinnamyl AcetateSource
CAS Number 57582-46-4103-54-8[][4]
Molecular Formula C₁₃H₁₄O₃C₁₁H₁₂O₂[][4]
Molecular Weight 218.25 g/mol 176.21 g/mol [][4]
Appearance Light brown liquidColorless to pale yellow liquid[2][5]
Odor Warm, spicy, sweet, balsamic, cinnamon-likeSweet, floral, spicy, balsamic, cinnamon-like[2][6]
Boiling Point ~357-359 °C @ 760 mmHg (estimated)262 °C @ 760 mmHg[7][8]
Flash Point ~158 °C>100 °C[7][9]
Vapor Pressure Not available0.007 mmHg @ 25 °C[9]
Density Not available1.05 g/cm³ @ 20 °C[9]
Water Solubility Low349.1 mg/L @ 25 °C[9]
Odor Threshold Not availableNot available

Note: Due to the limited availability of specific quantitative data for this compound, some values are estimated or data for the closely related and structurally similar compound, cinnamyl acetate, are provided for reference.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol describes a general laboratory-scale synthesis of this compound from cinnamyl alcohol and an acetoacetate ester (e.g., ethyl acetoacetate) through a transesterification reaction.[10]

Materials:

  • Cinnamyl alcohol

  • Ethyl acetoacetate

  • Catalyst (e.g., sodium ethoxide, p-toluenesulfonic acid)

  • Anhydrous toluene (B28343) (or another suitable solvent for azeotropic removal of ethanol)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add cinnamyl alcohol (1 molar equivalent) and ethyl acetoacetate (1.1 to 1.5 molar equivalents).

  • Add the solvent (e.g., anhydrous toluene) to the flask.

  • Add a catalytic amount of a suitable catalyst (e.g., sodium ethoxide or p-toluenesulfonic acid).

  • Heat the mixture to reflux with vigorous stirring. The ethanol (B145695) produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitor the reaction progress by observing the amount of ethanol collected or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (no more ethanol is collected), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation.

Protocol 2: Incorporation of this compound into a Spicy Floral Fragrance Accord

This protocol provides an example of how to incorporate this compound into a simple spicy floral fragrance accord. Perfumery is an art, and the ratios can be adjusted based on the desired outcome.

Materials:

  • This compound

  • Eugenol (clove-like, spicy)

  • Benzyl salicylate (B1505791) (soft, sweet-floral, balsamic)

  • Hedione® (jasmonic, floral booster)

  • Iso E Super® (woody, ambergris-like)

  • Ethanol (perfumer's alcohol)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.01g or better)

  • Sample vials

Procedure:

  • On a digital scale, carefully weigh the fragrance ingredients into a clean glass beaker according to the percentages in Table 2.

  • Gently stir the mixture with a clean glass rod until all components are fully dissolved and the solution is homogenous.

  • Transfer the fragrance concentrate to a labeled glass vial for maturation.

  • Allow the accord to mature for at least 48 hours to allow the different notes to blend and harmonize.

  • To create a finished fragrance, the matured accord can be diluted in perfumer's alcohol to the desired concentration (e.g., 10-20% for an Eau de Parfum).

Table 2: Example of a Spicy Floral Fragrance Accord

IngredientPercentage (%)Olfactory Contribution
This compound10Warm, spicy, sweet, balsamic heart
Eugenol5Spicy, clove-like top/heart note
Benzyl Salicylate20Sweet, floral, balsamic body
Hedione®30Diffusive, radiant floral character
Iso E Super®35Woody, ambery, velvety base
Total 100

Visualizations

Olfactory Signaling Pathway

The perception of smell, including that of this compound, is initiated by the binding of odorant molecules to olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of a specific scent in the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant Cinnamyl Acetoacetate OR Olfactory Receptor (OR) Odorant->OR G_Protein G-protein (Golf) OR->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC activates cAMP cAMP AC->cAMP produces CNG_Channel Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG_Channel opens Ca_Cl_Channel Ca2+-activated Cl- Channel CNG_Channel->Ca_Cl_Channel Ca2+ influx activates Depolarization Depolarization Ca_Cl_Channel->Depolarization Cl- efflux causes Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain

Caption: Olfactory signal transduction cascade.

Experimental Workflow: Fragrance Formulation and Evaluation

The development of a new fragrance incorporating this compound follows a structured workflow, from initial concept to final product evaluation.

Fragrance_Development_Workflow Concept Fragrance Concept (e.g., Warm Spicy Floral) Ingredient_Selection Ingredient Selection (incl. This compound) Concept->Ingredient_Selection Accord_Development Accord Development (e.g., Spicy Floral Accord) Ingredient_Selection->Accord_Development Formulation Final Fragrance Formulation Accord_Development->Formulation Maturation Maturation & Aging Formulation->Maturation Evaluation Sensory & Performance Evaluation Maturation->Evaluation Evaluation->Formulation Reformulation (if needed) Application_Testing Application Testing (e.g., in lotion, soap) Evaluation->Application_Testing Final_Product Final Fragranced Product Application_Testing->Final_Product

Caption: Fragrance development workflow.

References

Cinnamyl Acetoacetate: Application Notes for Use as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl acetoacetate (B1235776) (CAS No. 57582-46-4) is a versatile compound utilized as a flavoring and fragrance agent in the food, cosmetic, and pharmaceutical industries.[1] It is characterized by a warm, spicy, and subtly sweet aroma reminiscent of cinnamon.[2] This document provides detailed application notes and protocols for the evaluation and use of cinnamyl acetoacetate as a flavoring agent, with a focus on sensory analysis, stability, and preliminary safety assessment.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in various formulations.

PropertyValueReference
CAS Number 57582-46-4[2]
Molecular Formula C13H14O3[]
Molecular Weight 218.25 g/mol [4]
Appearance Light brown or pale yellow liquid[2][4][5]
Odor Warm, spicy, sweet, cinnamon-like[2][]
Boiling Point 101–104 °C[4]
Flash Point 118 °C[4]
Solubility Soluble in organic solvents and alcohols; low solubility in water[1][4]
Density 1.108 g/cm³[5]

Sensory Evaluation

Sensory analysis is critical for determining the flavor profile and consumer acceptability of this compound in a final product.[6][7]

Protocol for Descriptive Sensory Analysis

This protocol aims to characterize the sensory attributes of this compound.

Objective: To identify and quantify the key aroma and flavor attributes of this compound.

Materials:

  • This compound solution at various concentrations (e.g., 0.1%, 0.5%, 1.0% in a neutral base like propylene (B89431) glycol or a simple sugar solution).

  • Reference standards for aroma notes (e.g., cinnamon, spicy, sweet, fruity).

  • Odor-free sample cups.

  • Water and unsalted crackers for palate cleansing.

  • A panel of 8-12 trained sensory assessors.

Procedure:

  • Panelist Training: Familiarize panelists with the key aroma and flavor attributes expected and the use of a rating scale (e.g., a 9-point hedonic scale).[7]

  • Sample Preparation: Prepare solutions of this compound at the desired concentrations.

  • Evaluation:

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to first assess the aroma of each sample.

    • Panelists then taste each sample, holding it in their mouth for a few seconds to evaluate the full flavor profile.

    • Panelists rate the intensity of each identified attribute (e.g., cinnamon, spice, sweetness, bitterness, aftertaste) on the provided scale.

    • Ensure panelists cleanse their palate with water and crackers between samples.

  • Data Analysis: Analyze the data to create a sensory profile of this compound at different concentrations.

Protocol for Consumer Preference Test (Hedonic Rating)

This protocol is designed to assess the overall consumer liking of a product containing this compound.

Objective: To determine the consumer acceptability of a finished product flavored with this compound.

Materials:

  • Finished product (e.g., beverage, baked good) with and without this compound at a predetermined concentration.

  • A panel of at least 40 untrained consumers.[7]

  • Sample cups.

  • Questionnaires with a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

Procedure:

  • Sample Preparation: Prepare the control (without this compound) and test products.

  • Evaluation:

    • Present the samples to the consumer panel in a balanced and randomized order.

    • Ask panelists to taste each sample and rate their overall liking on the 9-point hedonic scale.

    • Additional questions regarding specific attributes like flavor, aroma, and aftertaste can be included.

  • Data Analysis: Statistically analyze the hedonic ratings to determine if there is a significant difference in preference between the control and test products.

Stability Testing

Stability testing ensures that the flavor profile of this compound remains consistent throughout the shelf life of the product.[8][9]

Protocol for Accelerated Stability Testing

Objective: To assess the stability of this compound in a product under accelerated storage conditions.

Materials:

  • Finished product containing this compound.

  • Environmental chambers set to accelerated conditions (e.g., 40°C / 75% RH).

  • Analytical instrumentation for quantifying this compound (e.g., HPLC, GC-MS).

  • Sensory evaluation panel.

Procedure:

  • Initial Analysis (Time 0):

    • Quantify the concentration of this compound in three independent batches of the product.

    • Conduct a sensory evaluation to establish the baseline flavor profile.

  • Storage: Store the product samples in the environmental chamber.

  • Time Point Analysis: At specified time points (e.g., 1, 3, and 6 months), remove samples and analyze for:

    • Concentration of this compound.

    • Changes in the sensory profile compared to the initial analysis.

    • Appearance of any degradation products.

  • Data Evaluation: Evaluate the data to predict the shelf life and identify any potential stability issues.

Safety and Toxicological Assessment

A preliminary safety assessment is crucial before incorporating a new flavoring agent into consumer products. While specific toxicological data for this compound is limited, in vitro methods can provide initial screening.[10][11]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To screen for the potential cytotoxicity of this compound.

Materials:

  • Human cell line (e.g., HepG2, Caco-2).

  • Cell culture medium and supplements.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Note on Related Compounds: While this compound itself lacks extensive public safety data, the structurally related compound, cinnamyl acetate (B1210297) (CAS 103-54-8), has been evaluated. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that cinnamyl acetate does not pose a safety concern at current intake levels when used as a flavoring agent.[12][13] The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS) with FEMA number 2293.[12][14][15] Data on cinnamyl acetate shows it is not genotoxic.[16]

Experimental Workflows and Diagrams

The following diagrams illustrate the logical workflows for the evaluation of this compound as a flavoring agent.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Sensory & Stability Evaluation cluster_2 Phase 3: Safety Assessment cluster_3 Phase 4: Final Assessment A Procure this compound B Physicochemical Analysis (Purity, Identity, Properties) A->B E Application in Food Matrix B->E F In Vitro Toxicology Screening (e.g., Cytotoxicity, Genotoxicity) B->F G Literature Review for Read-Across Compounds B->G C Sensory Evaluation (Descriptive & Consumer) H Data Review & Risk Assessment C->H D Stability Testing (Accelerated & Real-time) D->H E->C E->D F->H G->H I Establish Usage Levels H->I

Caption: Workflow for the evaluation of a new flavoring agent.

G A Start: Untrained Consumer Panel (n≥40) B Present Samples: Control vs. Test Product A->B C Panelists Rate Overall Liking (9-point Hedonic Scale) B->C D Collect Questionnaires C->D E Statistical Analysis (e.g., ANOVA, t-test) D->E F Significant Preference for Test Product? E->F G Proceed with Formulation F->G Yes H Reformulate or Re-evaluate Concentration F->H No

Caption: Workflow for a consumer preference test.

References

Cinnamyl Acetoacetate: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

Application Notes

Cinnamyl acetoacetate (B1235776) is a valuable and versatile intermediate in organic synthesis, prized for its unique structural features that allow for a variety of chemical transformations. Its molecular structure incorporates a reactive β-keto ester moiety and a cinnamyl group, rendering it a powerful building block for the synthesis of a diverse range of organic molecules, from pharmaceuticals to fine chemicals and fragrances.

The β-keto ester portion of cinnamyl acetoacetate is particularly useful. The active methylene (B1212753) group, flanked by two carbonyl groups, can be readily deprotonated to form a stabilized enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations and Michael additions. Furthermore, the ester can undergo decarboxylation under certain conditions to yield unsaturated ketones.

The cinnamyl group, with its conjugated double bond and aromatic ring, also offers sites for further functionalization. This dual reactivity makes this compound a strategic starting material in complex molecule synthesis. One of its most notable applications is in the pharmaceutical industry as a key intermediate in the synthesis of Cilnidipine, a calcium channel blocker used to treat hypertension.[1] In this context, the acetoacetate portion is converted into an aminocrotonate, which is a crucial component for the construction of the dihydropyridine (B1217469) ring of Cilnidipine.

This document provides detailed protocols for the synthesis of this compound and its application in several key synthetic transformations, including its use in the synthesis of a Cilnidipine precursor, a representative Carroll-decarboxylation, and a Michael addition reaction.

Synthesis of this compound

This compound can be efficiently synthesized via several methods, with two prominent approaches being the transesterification of a readily available β-keto ester and the reaction of cinnamyl alcohol with diketene (B1670635).

Method 1: Transesterification of Ethyl Acetoacetate with Cinnamyl Alcohol

This method involves the exchange of the ethyl group of ethyl acetoacetate with the cinnamyl group from cinnamyl alcohol. The use of a bimetallic silver-copper (B78288) catalyst supported on a hydrotalcite-like material (Ag-Cu/HTs) has been shown to be highly effective for this transformation.[2]

Experimental Protocol:

  • Catalyst Preparation: Prepare the Ag-Cu/HTs catalyst with an Ag:Cu molar ratio of 1.2:1 as described in the literature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), cinnamyl alcohol (1.2 eq), the Ag-Cu/HTs catalyst (5 mol%), and a suitable solvent such as toluene.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the catalyst. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
Ethyl Acetoacetate130.141.0
Cinnamyl Alcohol134.181.2
This compound218.25-
Reported Yield: 94% [2]
Method 2: Reaction of Cinnamyl Alcohol with Diketene

This method provides a direct route to this compound without the need for a separate catalyst.[3]

Experimental Protocol:

  • Reaction Setup: In a 100L enamel reaction kettle, charge 39 kg of cinnamyl alcohol and 230 mL of triethylamine.[3]

  • Reaction Execution: Under vacuum, slowly add diketene to the mixture while maintaining the reaction temperature between 30-60 °C.[3] The progress of the esterification can be monitored by TLC or GC.

  • Work-up: Once the reaction is complete, the resulting mixed solution containing this compound can often be used directly in the next step without purification.[3]

Reactant/ProductMolecular Weight ( g/mol )Amount
Cinnamyl Alcohol134.1839 kg
Triethylamine101.19230 mL
Diketene84.07Stoichiometric amount
This compound218.25-

Applications of this compound in Organic Synthesis

Intermediate in the Synthesis of Cilnidipine

This compound is a crucial precursor for the synthesis of 3-amino-2-butenoic acid cinnamyl ester, a key intermediate in the production of the antihypertensive drug Cilnidipine.[3]

Experimental Protocol: Amination of this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (100 g) in isopropanol (B130326) (200 mL).[4]

  • Reaction Execution: To the stirred solution, add solid ammonium (B1175870) carbonate (44.0 g).[4] Maintain the reaction temperature at 20 °C and continue stirring for 24 hours.[4]

  • Work-up and Analysis: After 24 hours, filter the reaction mixture. Wash the filter residue with a small amount of isopropanol and collect the filtrate.[4] The resulting filtrate contains 3-amino-2-butenoic acid cinnamyl ester. The purity can be assessed by HPLC.

Reactant/ProductMolecular Weight ( g/mol )Amount
This compound218.25100 g
Ammonium Carbonate96.0944.0 g
3-Amino-2-butenoic acid cinnamyl ester217.26-
Reported Purity (HPLC): ≥98.8% [4]

Reaction Pathway for Cilnidipine Intermediate Synthesis

G cluster_product Product CAA This compound Intermediate 3-Amino-2-butenoic acid cinnamyl ester CAA->Intermediate AC Ammonium Carbonate AC->Intermediate Solvent Isopropanol, 20°C

Caption: Synthesis of a Cilnidipine intermediate.

Carroll-Decarboxylation to form γ,δ-Unsaturated Ketones

Representative Experimental Protocol:

  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Execution: Heat the neat this compound to a high temperature (typically 150-200 °C) in an oil bath. The reaction proceeds through a[6][6]-sigmatropic rearrangement followed by decarboxylation. Monitor the evolution of carbon dioxide to gauge the reaction progress.

  • Work-up and Purification: After the gas evolution ceases, cool the reaction mixture to room temperature. The crude product, cinnamyl acetone (B3395972) (6-phenylhex-5-en-2-one), can be purified by vacuum distillation or column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound218.251.0
Cinnamyl Acetone174.24-

Carroll-Decarboxylation Pathway

G CAA This compound Intermediate [3,3]-Sigmatropic Rearrangement Intermediate CAA->Intermediate [3,3] Heat Heat (Δ) Product Cinnamyl Acetone Intermediate->Product CO2 CO₂ Intermediate->CO2 -CO₂

Caption: Carroll-Decarboxylation of this compound.

Michael Addition and Robinson Annulation

The enolate of this compound can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds. A subsequent intramolecular aldol (B89426) condensation can lead to the formation of a new six-membered ring in a process known as the Robinson annulation.[1][4][7][8] A representative protocol for the reaction with methyl vinyl ketone is provided.

Representative Experimental Protocol:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like ethanol. Add a base such as sodium ethoxide (1.0 eq) at 0 °C to generate the enolate.

  • Michael Addition: Slowly add methyl vinyl ketone (1.0 eq) to the enolate solution at 0 °C. Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Robinson Annulation (Cyclization and Dehydration): Upon completion of the Michael addition, the reaction mixture can be heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the annulated product.

  • Work-up and Purification: Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound218.251.0
Methyl Vinyl Ketone70.091.0
Robinson Annulation ProductVaries-

Robinson Annulation Workflow

G start Start enolate Enolate Formation (this compound + Base) start->enolate michael Michael Addition (with Methyl Vinyl Ketone) enolate->michael aldol Intramolecular Aldol Condensation michael->aldol dehydration Dehydration aldol->dehydration product Robinson Annulation Product dehydration->product

Caption: Robinson Annulation experimental workflow.

References

Application Note and Protocol for the GC-MS Analysis of Cinnamyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl acetoacetate (B1235776) is an organic ester with the molecular formula C₁₃H₁₄O₃.[1] This compound holds significance in organic chemistry due to its dual functional and reactive moieties originating from cinnamyl alcohol and acetoacetic acid.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds like cinnamyl acetoacetate.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Data Presentation

Table 1: Predicted Mass Spectral Data for this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₄O₃[1]
Monoisotopic Mass~218.09 Da[1]
Key Expected Fragment Ions (m/z)Fragmentation of the ester bond, cinnamyl moiety, and acetoacetate moiety.[1]

Note: A specific mass spectrum for this compound is not widely published. The expected fragmentation would likely involve cleavage of the ester bond and fragmentation of the cinnamyl and acetoacetate moieties.[1] For comparison, the mass spectrum of the related compound cinnamyl acetate (B1210297) shows significant peaks at m/z 134 (M-acetate), 115, and 43 (acetyl group).[1]

Table 2: GC-MS Method Parameters

ParameterRecommended Condition
Gas Chromatograph (GC)
ColumnHP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column[1][2]
Carrier GasHelium at a constant flow rate of 1 mL/min[2][3]
Injector Temperature250 °C[2]
Injection Volume1 µL[2][4]
Injection ModeSplitless[4]
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.[2][5]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[1][2]
Ion Source Temperature230 °C[2]
Mass RangeScan from m/z 40 to 400[2]
Solvent Delay3 minutes

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., hexane, ethyl acetate, dichloromethane, or methanol)[4][6][7]

  • Glass autosampler vials (1.5 mL) with caps (B75204) and septa[4][6]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge (if sample contains particulates)

Procedure:

  • Prepare a stock solution of this compound in a suitable volatile organic solvent.

  • From the stock solution, prepare a working solution with a concentration between 10-100 µg/mL.[2]

  • Ensure the sample is free of any particles or precipitate.[4][7] If necessary, centrifuge the sample before transferring it to the autosampler vial.[4][7]

  • Transfer the final solution to a 1.5 mL glass autosampler vial.[4]

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Set up the GC-MS system with the parameters outlined in Table 2 .

  • Inject 1 µL of the prepared sample solution into the GC.[2][4]

  • Acquire the data over the specified mass range.

Data Analysis
  • Identification: The primary identification of this compound is based on its retention time from the gas chromatogram. Confirmation of the compound's identity is achieved by comparing the obtained mass spectrum with a reference spectrum from a spectral library such as the National Institute of Standards and Technology (NIST).[2][8]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound at known concentrations.[2] The peak area of the target compound in the sample is then used to determine its concentration by interpolation from the calibration curve.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Filter/Centrifuge (if necessary) A->B C Transfer to Autosampler Vial B->C D Inject Sample into GC C->D E Separation on GC Column D->E F Ionization (EI, 70 eV) E->F G Mass Analysis and Detection F->G H Identify by Retention Time & Mass Spectrum G->H I Quantify using Calibration Curve H->I

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Conceptual Fragmentation of this compound cluster_frags Primary Fragments cluster_further_frags Further Fragmentation parent This compound (M+•, m/z 218) frag1 Cinnamyl Cation [C9H9]+ (m/z 117) parent->frag1 Cleavage 1 frag2 Acetoacetate Radical parent->frag2 Cleavage 1 frag3 Cinnamyl Radical parent->frag3 Cleavage 2 frag4 Acetoacetyl Cation [C4H5O2]+ (m/z 85) parent->frag4 Cleavage 2 frag1_child Tropylium Ion [C7H7]+ (m/z 91) frag1->frag1_child Rearrangement

Caption: Conceptual fragmentation pathway of this compound in EI-MS.

References

Application Note: A Validated RP-HPLC Method for the Quantification of Cinnamyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of cinnamyl acetoacetate (B1235776). The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol has been validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine quality control and research applications in the pharmaceutical and fragrance industries.

Introduction

Cinnamyl acetoacetate is an ester of significant interest in the fragrance and flavor industries for its characteristic warm and spicy aroma. Accurate and precise quantification of this compound is crucial for quality control of raw materials and finished products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds. This application note presents a validated RP-HPLC method developed for the specific determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B; 2-10 min: 50-80% B; 10-12 min: 80% B; 12-13 min: 80-50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (purity ≥98%)

Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing and dissolving the reference standard in acetonitrile. A series of working standard solutions were prepared by diluting the stock solution with the mobile phase (50:50 water:acetonitrile) to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

For the analysis of this compound in a product matrix, a suitable extraction method should be employed. A generic protocol involves dissolving a known quantity of the sample in acetonitrile, followed by sonication and filtration through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent) and a placebo (matrix without the analyte) to ensure no interference at the retention time of this compound. The peak for this compound was well-resolved from other components.

Linearity

The linearity of the method was determined by analyzing a series of five concentrations of this compound. A calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

Accuracy was determined by the standard addition method, spiking a known amount of this compound into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).[1]

Precision

The precision of the method is a measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It was assessed at two levels:

  • Repeatability (Intra-day precision): Six replicate injections of the same standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of the same sample on two different days by two different analysts.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected, typically with a signal-to-noise ratio of 3:1.[1] The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.[1]

Results and Discussion

Under the described chromatographic conditions, this compound was well-separated and eluted with a retention time of approximately 8.5 minutes. The developed method demonstrated excellent performance characteristics as summarized in the table below.

Table 2: Summary of Quantitative Data and Method Validation Parameters

ParameterResult
Retention Time (min) ~ 8.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD %)
    - Repeatability (Intra-day)< 1.0%
    - Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.6

Conclusion

The developed and validated RP-HPLC method provides a simple, accurate, and precise means for the quantification of this compound. The method is suitable for routine quality control analysis and research purposes in various industries.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column Oven) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Injection UV_Detector UV Detector (254 nm) C18_Column->UV_Detector Elution Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC quantification.

logical_relationship cluster_method HPLC Method cluster_validation Method Validation Analyte This compound Stationary_Phase Stationary Phase (C18) Analyte->Stationary_Phase Mobile_Phase Mobile Phase (Acetonitrile/Water) Analyte->Mobile_Phase Detection Detection (UV 254 nm) Analyte->Detection Linearity Linearity Stationary_Phase->Linearity Accuracy Accuracy Mobile_Phase->Accuracy Precision Precision Detection->Precision Sensitivity Sensitivity (LOD/LOQ) Detection->Sensitivity

Caption: Key relationships in the analytical method.

References

Application Note: 1H and 13C NMR Signal Assignment for Cinnamyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation for the structural elucidation of cinnamyl acetoacetate (B1235776) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic chemical shifts and coupling constants are presented in tabular format to facilitate clear and rapid signal assignment. A comprehensive experimental protocol for sample preparation and NMR data acquisition is also included.

Introduction

Cinnamyl acetoacetate is an organic ester with potential applications in flavor, fragrance, and pharmaceutical industries. Its molecular structure comprises a cinnamyl group and an acetoacetate moiety. A key characteristic of acetoacetate esters is their existence in a dynamic equilibrium between keto and enol tautomeric forms. NMR spectroscopy is a powerful analytical technique for unequivocally identifying and quantifying these tautomers and for confirming the overall structure of the molecule. This application note serves as a practical guide for the NMR analysis of this compound.

Molecular Structure and Tautomerism

This compound exists as a mixture of a keto and an enol form in solution. The equilibrium between these two tautomers is influenced by factors such as the solvent and temperature.

Caption: Keto-enol tautomerism of this compound.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is a combination of signals from the cinnamyl group and the acetoacetate moiety, with distinct peaks for the keto and enol forms of the latter.

Table 1: Predicted 1H NMR Chemical Shift Assignments for this compound.

ProtonsKeto Form Chemical Shift (δ, ppm)Enol Form Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (H-Ar)7.20-7.507.20-7.50m5H
Vinylic (H-α)6.656.65d1H
Vinylic (H-β)6.256.25dt1H
Allylic (O-CH2)4.704.70d2H
Methylene (α-CH2)3.45-s2H
Vinylic (=CH)-5.00s1H
Methyl (CH3)2.282.15s3H
Enolic OH-12.0br s1H

Predicted 13C NMR Data

The 13C NMR spectrum will also show distinct signals for the carbon atoms in the keto and enol forms of the acetoacetate portion, in addition to the signals from the cinnamyl group.

Table 2: Predicted 13C NMR Chemical Shift Assignments for this compound.

CarbonKeto Form Chemical Shift (δ, ppm)Enol Form Chemical Shift (δ, ppm)
Phenyl (C-Ar, quat.)136.2136.2
Phenyl (C-Ar)128.6, 128.1, 126.6128.6, 128.1, 126.6
Vinylic (C-α)134.1134.1
Vinylic (C-β)123.3123.3
Allylic (O-CH2)65.265.2
Ester Carbonyl (C=O)167.1170.0
Ketone Carbonyl (C=O)200.7-
Methylene (α-CH2)50.2-
Enolic (=C-O)-177.0
Vinylic (=CH)-85.0
Methyl (CH3)30.220.0

Experimental Protocol

This section details the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.

  • Filtering: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G NMR Sample Preparation Workflow cluster_prep Preparation cluster_transfer Transfer weigh Weigh Sample (10-20 mg) solvent Select Deuterated Solvent (e.g., CDCl3) dissolve Dissolve Sample (0.6-0.7 mL) filter Filter into NMR Tube dissolve->filter cap Cap and Label NMR Tube filter->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may require optimization.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 14 ppm).

  • Temperature: 298 K.

13C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as 13C has a low natural abundance.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 220 ppm).

  • Temperature: 298 K.

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Peak Picking and Integration (1H NMR): Identify all peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

  • Signal Assignment: Assign the observed signals to the specific protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values, as well as by comparing with the predicted data in Tables 1 and 2.

Conclusion

This application note provides a comprehensive guide to the 1H and 13C NMR analysis of this compound. By following the detailed experimental protocol and utilizing the provided data tables, researchers can confidently assign the NMR signals and confirm the structure of the molecule, including the characterization of its keto-enol tautomers.

Troubleshooting & Optimization

Technical Support Center: Cinnamyl Acetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cinnamyl acetoacetate (B1235776) for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cinnamyl acetoacetate.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A low yield in this compound synthesis can stem from several factors, including incomplete reactions, side reactions, and product loss during workup. Here's a systematic approach to troubleshooting:

  • Reaction Conditions: Ensure optimal reaction parameters. Incomplete reactions are a common cause of low yields. Review your temperature, reaction time, and catalyst loading. For enzymatic synthesis, factors like pH and water content are also critical.

  • Purity of Reagents: The purity of starting materials like cinnamyl alcohol and ethyl acetoacetate is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Side Reactions: The Carroll rearrangement is a potential side reaction when synthesizing β-keto esters with allylic alcohols like cinnamyl alcohol, especially at high temperatures. This rearrangement leads to the formation of a γ,δ-unsaturated ketone and loss of your desired product.[1][2]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps. Ensure efficient extraction and minimize the number of transfer steps. When performing recrystallization, using too much solvent can lead to product loss.[3]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temperature, Time, Catalyst) start->check_conditions check_reagents Assess Reagent Purity check_conditions->check_reagents Optimal optimize_conditions Optimize Reaction Parameters (See Table 1 & 2) check_conditions->optimize_conditions Suboptimal check_side_reactions Investigate Potential Side Reactions check_reagents->check_side_reactions Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure check_workup Review Workup & Purification Procedure check_side_reactions->check_workup No Evidence mitigate_side_reactions Modify Conditions to Minimize Side Reactions (e.g., lower temp.) check_side_reactions->mitigate_side_reactions Evidence Found optimize_workup Refine Extraction and Purification Techniques check_workup->optimize_workup Inefficient solution Improved Yield check_workup->solution Efficient optimize_conditions->solution purify_reagents->solution mitigate_side_reactions->solution optimize_workup->solution

Caption: A flowchart to diagnose and resolve low reaction yields.

Q2: I suspect a side reaction is occurring. How can I identify and minimize it?

The most likely significant side reaction is the Carroll Rearrangement, which converts the β-keto ester to a γ,δ-unsaturated ketone upon heating.[1][2]

  • Identification: The presence of an unexpected ketone byproduct can be detected using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Minimization:

    • Lower Reaction Temperature: The Carroll rearrangement is thermally driven.[2] Employing milder reaction conditions, such as those used in enzymatic catalysis, can significantly reduce the occurrence of this side reaction.

    • Catalyst Choice: Certain catalysts may promote the rearrangement more than others. If using a chemical catalyst, screening different options could identify one that favors the desired transesterification at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The primary methods for synthesizing this compound are:

  • Transesterification: This is a widely used method involving the reaction of a β-keto ester, typically ethyl acetoacetate, with cinnamyl alcohol in the presence of a catalyst.[4] This method is often preferred due to the ready availability of the starting materials.

  • Direct Esterification: This involves the reaction of cinnamyl alcohol with an acetoacetic acid derivative. Common approaches include the Fischer-Speier and Steglich esterifications.[4]

  • Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases are gaining prominence due to their high selectivity, mild reaction conditions, and environmentally friendly nature.[4] These methods can lead to very high conversion rates.[5]

Q2: Which catalysts are most effective for the transesterification synthesis of this compound?

Both chemical and biological catalysts can be effective. Recent research has shown that bimetallic catalysts can offer superior performance compared to their monometallic counterparts. For enzymatic reactions, immobilized lipases are commonly used.

Table 1: Comparison of Catalysts for Transesterification of Ethyl Acetoacetate with Cinnamyl Alcohol

CatalystCatalyst TypeYield (%)Reference
Cu/HTsMonometallic72[6]
Ag/HTsMonometallic86[6]
Ag-Cu/HTs (1.2:1 ratio)Bimetallic94[6]
Novozym 435 (Lipase)Enzymatic>90[5][7]

Q3: What are the optimal reaction conditions for achieving a high yield?

Optimal conditions are dependent on the chosen synthetic route. Below are some reported high-yield conditions for related cinnamyl ester syntheses that can be adapted for this compound.

Table 2: Optimized Reaction Conditions for Cinnamyl Ester Synthesis

Synthesis MethodAcyl DonorCatalystTemperature (°C)Time (h)Conversion/Yield (%)Reference
Enzymatic TransesterificationEthyl acetate (B1210297)Novozym 43540390.06[5]
Enzymatic TransesterificationVinyl acetateEsterase (EstK1)40297.1[2]
Direct EsterificationAcetic anhydridePhosphoric acid or p-TsOH40-501-2up to 89.7[8]

Experimental Protocols

Protocol 1: Enzymatic Transesterification of Ethyl Acetoacetate with Cinnamyl Alcohol

This protocol is adapted from high-yield procedures for similar cinnamyl esters.[5]

Materials:

  • Cinnamyl alcohol

  • Ethyl acetoacetate

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Organic solvent (e.g., heptane, or solvent-free)

  • Molecular sieves (optional, to remove byproduct ethanol)

Procedure:

  • To a reaction vessel, add cinnamyl alcohol and ethyl acetoacetate. A molar excess of ethyl acetoacetate can be used to drive the reaction forward.

  • Add the immobilized lipase. The amount will depend on the specific activity of the enzyme.

  • If not running solvent-free, add the organic solvent.

  • (Optional) Add molecular sieves to adsorb the ethanol (B145695) byproduct.

  • Stir the mixture at a constant temperature (e.g., 40°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, filter off the immobilized enzyme (which can be washed and reused).

  • Remove the excess ethyl acetoacetate and solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography or vacuum distillation.

Experimental Workflow: Enzymatic Synthesis

EnzymaticSynthesisWorkflow start Start reactants Combine Cinnamyl Alcohol, Ethyl Acetoacetate, and Immobilized Lipase start->reactants reaction Incubate with Stirring at Controlled Temperature reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No filtration Filter to Remove Immobilized Enzyme completion_check->filtration Yes evaporation Evaporate Excess Solvent and Reactant filtration->evaporation purification Purify Product (Column Chromatography/ Vacuum Distillation) evaporation->purification product Pure this compound purification->product

Caption: A typical workflow for the enzymatic synthesis of this compound.

References

Technical Support Center: Fischer Esterification of Cinnamyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the Fischer esterification of cinnamyl acetoacetate (B1235776).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing cinnamyl acetoacetate via Fischer esterification?

A1: The primary reaction is the acid-catalyzed esterification between acetoacetic acid and cinnamyl alcohol. Alternatively, and more commonly, it is synthesized via transesterification, where a simple alkyl acetoacetate (like ethyl acetoacetate) reacts with cinnamyl alcohol in the presence of an acid catalyst.[1] The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, driven by removing water or using an excess of one reactant.[1][2][3]

Q2: What are the most common side reactions to expect during this experiment?

A2: The most prevalent side reactions include:

  • Decarboxylation: Being a β-keto ester, the acetoacetate moiety is susceptible to hydrolysis followed by decarboxylation under acidic heating conditions.[4][5]

  • Carroll Rearrangement: The use of cinnamyl alcohol, an α,β-unsaturated (allylic) alcohol, makes the reaction prone to the Carroll rearrangement, especially at elevated temperatures.[6]

  • Transesterification: If other alcohols are present as impurities (e.g., ethanol (B145695) from the starting material ethyl acetoacetate), they can compete with cinnamyl alcohol, leading to a mixture of ester products.[6]

  • Self-Condensation: A Claisen-type self-condensation of the acetoacetate can occur, although this is generally not a major issue as the acidic α-protons mean the enolate form is highly favored, reducing the amount of electrophilic ester available for reaction.[7]

  • Cinnamyl Alcohol Side Reactions: Under strong acid and heat, cinnamyl alcohol can potentially undergo dehydration to form ethers (e.g., dicinnamyl ether) or other rearrangements.

Q3: Why is my yield of this compound consistently low?

A3: Low yield is often due to the equilibrium nature of the Fischer esterification.[8][9] To improve the yield, you must shift the equilibrium toward the products. This can be achieved by:

  • Using a large excess of one of the reactants (typically the less expensive one, cinnamyl alcohol).[8][9]

  • Actively removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[2][3]

  • The aforementioned side reactions, particularly decarboxylation, can also significantly reduce the yield of the desired product.

Q4: Can I use a different catalyst besides sulfuric acid?

A4: Yes, other acid catalysts can be used. Common alternatives include p-toluenesulfonic acid (p-TsOH) and Lewis acids like scandium(III) triflate.[2] For transesterification approaches, various catalysts have been explored, including boric acid and bimetallic nanoparticles, which can offer higher yields and milder conditions.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Product decomposes upon distillation. The product, a β-keto ester, is thermally unstable and undergoes decarboxylation at high temperatures.[4][5]Purify the product using vacuum distillation to lower the boiling point or use column chromatography at room temperature.
IR spectrum shows a broad peak around 3200-3500 cm⁻¹ and my NMR shows unreacted starting material. Incomplete reaction. The broad peak indicates the O-H stretch of unreacted cinnamyl alcohol and/or acetoacetic acid.Drive the reaction to completion by removing water with a Dean-Stark trap or using an excess of cinnamyl alcohol.[8] Increase reaction time or catalyst loading, but monitor for an increase in side products.
GC-MS analysis shows a significant peak corresponding to 1-phenyl-1-buten-3-one. This is likely the product of decarboxylation. The this compound hydrolyzes to the corresponding β-keto acid, which then loses CO₂ upon heating.[10][11]Reduce the reaction temperature and time. Use a milder acid catalyst. If possible, perform the reaction under anhydrous conditions to prevent the initial hydrolysis step.
NMR spectrum is complex, with multiple sets of unexpected signals. This could indicate a mixture of products from side reactions like Carroll rearrangement, ether formation from cinnamyl alcohol, or transesterification with an impurity alcohol.Confirm the identity of byproducts using GC-MS or LC-MS. To minimize the Carroll rearrangement, use milder reaction conditions.[6] Ensure all reactants and solvents are pure and anhydrous to prevent unwanted transesterification.
A high-boiling, viscous substance is formed as a major byproduct. This may be the result of self-condensation of the acetoacetate starting material or polymerization/etherification of cinnamyl alcohol under the acidic conditions.While self-condensation is not typically a major pathway[7], ensure a strong base is not present. To avoid cinnamyl alcohol polymerization, avoid excessively high temperatures or prolonged reaction times with a strong acid catalyst.

Quantitative Data Summary

The synthesis of this compound has been optimized using various catalytic systems, particularly for the transesterification route. The data below highlights the effectiveness of a bimetallic catalyst system compared to its monometallic counterparts.

CatalystReactantsYield (%)Reference
Ag-Cu / HTs (Bimetallic)Ethyl Acetoacetate + Cinnamyl Alcohol94%[6]
Ag / HTs (Monometallic)Ethyl Acetoacetate + Cinnamyl Alcohol86%[6]
Cu / HTs (Monometallic)Ethyl Acetoacetate + Cinnamyl Alcohol72%[6]

Experimental Protocols

Representative Protocol for Fischer Esterification

This protocol is a general guideline. Researchers should optimize conditions based on their specific equipment and analytical capabilities.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cinnamyl alcohol (1.0 eq), ethyl acetoacetate (1.2 eq), and toluene (B28343) (as the solvent).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction forward.[2]

  • Monitoring: Monitor the reaction progress by TLC or GC analysis until the consumption of the limiting reactant (cinnamyl alcohol) is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

Reaction Pathways and Workflows

Fischer_Esterification Fischer Esterification of this compound CAA Cinnamyl Alcohol CA This compound CAA->CA + Ethyl Acetoacetate EAA Ethyl Acetoacetate EAA->CA H_plus H+ (cat.) H_plus->CA Reflux EtOH Ethanol CA->EtOH - Ethanol

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Key Side Reaction Pathways CA This compound Decarbox_Product 1-Phenyl-1-buten-3-one + CO2 CA->Decarbox_Product Decarboxylation Carroll_Product Rearranged Ketone + CO2 CA->Carroll_Product Carroll Rearrangement Heat_Acid Heat, H+, H2O Heat_Acid->Decarbox_Product Heat_Acid->Carroll_Product

Caption: Major side reactions affecting the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow Start Experiment Complete Analyze Analyze Crude Product (NMR, GC-MS, IR) Start->Analyze CheckYield Is Yield > 80%? Analyze->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No Impure Problem: Impure Product CheckPurity->Impure No End Successful Synthesis CheckPurity->End Yes OptimizeEq Solution: Drive Equilibrium (Remove H2O, Excess Reagent) LowYield->OptimizeEq OptimizeCond Solution: Lower Temp/Time, Use Milder Catalyst Impure->OptimizeCond OptimizePur Solution: Use Vacuum Distillation or Chromatography Impure->OptimizePur

References

Technical Support Center: Cinnamyl Acetoacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Cinnamyl acetoacetate (B1235776).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Cinnamyl acetoacetate?

A1: Common impurities typically arise from the synthesis process. This compound is often synthesized via direct esterification or transesterification.[1] Consequently, impurities may include unreacted starting materials such as cinnamyl alcohol and ethyl acetoacetate, as well as catalysts like p-toluenesulfonic acid or sulfuric acid.[1] Byproducts from side reactions can also be present.

Q2: How stable is this compound and what are the recommended storage conditions?

A2: this compound is generally stable under recommended storage conditions.[2] However, it is incompatible with strong oxidizing agents, strong bases, and alkalies which can cause degradation.[2][3] For long-term storage, it should be kept in a cool, dry, well-ventilated area away from these incompatible substances.[3]

Q3: Which analytical techniques are most effective for assessing the purity of this compound?

A3: The most effective analytical methods for purity assessment are chromatographic techniques.[1] High-Performance Liquid Chromatography (HPLC), particularly using a C18 reverse-phase column, is well-suited for analyzing this non-volatile compound.[1] For volatile and thermally stable analysis, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) provides high certainty in identification and quantification.[1]

Q4: Does this compound exhibit tautomerism?

A4: Yes, a fundamental characteristic of acetoacetate esters is their existence in a dynamic equilibrium between two tautomeric forms: a keto form and an enol form.[1] This is an inherent property of the molecule and not an impurity. The presence and ratio of these tautomers can be determined using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Q: My this compound is "oiling out" during recrystallization instead of forming solid crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the compound. To resolve this, you can try reheating the solution to dissolve the oil and then add a slightly larger volume of the hot solvent to lower the saturation point. Allow the solution to cool more slowly, which encourages proper crystal lattice formation. Using a different solvent or a two-solvent system may also be necessary.[4]

Q: I have followed the recrystallization protocol, but no crystals are forming upon cooling. What should I do?

A: If crystals do not form, your solution may not be sufficiently saturated. You can try the following steps:

  • Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[5]

  • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution.

  • Reduce Solvent Volume: Concentrate the solution by carefully boiling off some of the solvent and then allow it to cool again.[5]

  • Cool Further: Use an ice bath to lower the temperature further, but avoid cooling too rapidly as this can trap impurities.[5]

Q: The purity of my product did not improve significantly after recrystallization. How can I enhance the purification?

A: Low purity after recrystallization can result from several factors. Ensure that you are using the minimum amount of hot solvent required to dissolve the crude product; excess solvent will retain more impurities in the final crystals. Also, ensure the cooling process is slow and undisturbed to allow for selective crystallization.[5] If purity remains an issue, a second recrystallization may be necessary, or you may need to switch to an alternative purification method like column chromatography.

Column Chromatography Issues

Q: I am observing poor separation between this compound and an impurity on my column. How can I improve the resolution?

A: To improve separation (resolution), you can modify the mobile phase (eluent). If using isocratic elution, switch to a less polar solvent system to allow the compounds to interact more with the stationary phase (silica gel), increasing their retention times and improving separation. Alternatively, using a gradient elution, where the solvent polarity is gradually increased, can be very effective for separating compounds with different polarities.[6] Using a finer mesh silica (B1680970) gel or a longer column can also enhance separation.

Q: My product is degrading on the silica gel column. What are the possible causes and solutions?

A: Silica gel is acidic and can sometimes catalyze the degradation of sensitive compounds. The double bond in the cinnamyl group and the ester functionality can be susceptible to this.[1] To mitigate this, you can:

  • Deactivate the Silica: Treat the silica gel with a base, such as triethylamine (B128534) (typically 1-2% in the eluent), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a reverse-phase C18 silica.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Quantitative Data Summary

The following table summarizes key physical properties and reported purity levels for this compound.

PropertyValueSource(s)
CAS Number 57582-46-4[1][3][7][8]
Molecular Formula C₁₃H₁₄O₃[1][3][8]
Molecular Weight 218.25 g/mol [8]
Appearance Light Brown to Pale Yellow Liquid[3][8][9]
Boiling Point 101–104 °C (vacuum); 318.0°C (atm)[3][8]
Flash Point 118 °C - 158.6 °C[3][8]
Solubility Soluble in organic solvents; Low solubility in water[8][9]
Reported Purity 96-98%; 99% (Industrial Grade)[8][10]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Single Solvent)
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils.

  • Saturated Solution: Continue adding small portions of the hot solvent dropwise until the compound just dissolves completely.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[5]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[6] Pack the column with silica gel using either a dry-packing or wet-packing method, ensuring there are no air bubbles or channels.[6]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a volatile solvent (e.g., dichloromethane). Add a small amount of Celite or silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[6] Carefully add this powder to the top of the prepared column. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin eluting the column with a pre-determined solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Start with a low polarity mixture and either maintain it (isocratic elution) or gradually increase the polarity (gradient elution) to move the compounds down the column.[6]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the purified liquid product.

Visualizations

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_final Final Product start Crude this compound purity_check1 Assess Purity (TLC, HPLC/GC) start->purity_check1 decision Purity Acceptable? purity_check1->decision method_choice Choose Method decision->method_choice No product Pure Product decision->product Yes recrystallization Recrystallization method_choice->recrystallization High Loading chromatography Column Chromatography method_choice->chromatography Difficult Separation purity_check2 Assess Final Purity recrystallization->purity_check2 chromatography->purity_check2 purity_check2->product

Caption: General workflow for the purification of this compound.

DegradationPathways cluster_molecule This compound Structure cluster_pathways Potential Degradation / Side Reactions cluster_products Resulting Impurities mol This compound (Reactive Sites Highlighted) hydrogenation Hydrogenation (e.g., H₂, Pd/C) Reduces C=C bond mol->hydrogenation C=C bond base_hydrolysis Strong Base (e.g., NaOH) Ester Hydrolysis mol->base_hydrolysis Ester carbonyl acid_catalyzed Strong Acid (e.g., H₂SO₄) Potential for decomposition/polymerization mol->acid_catalyzed Multiple sites sat_product 3-Phenylpropyl Acetoacetate hydrogenation->sat_product hydrolysis_products Cinnamyl Alcohol + Acetoacetic Acid (unstable) base_hydrolysis->hydrolysis_products other_byproducts Polymeric material / Other byproducts acid_catalyzed->other_byproducts

Caption: Potential degradation pathways for this compound.

References

Catalyst Deactivation in Cinnamyl Acetoacetate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation in cinnamyl acetoacetate (B1235776) synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues related to catalyst performance and longevity during the synthesis of cinnamyl acetoacetate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Issue 1: Decreased Reaction Rate and Yield

Question: My reaction to synthesize this compound is running much slower than usual, and the final yield has dropped significantly. What are the potential causes and how can I fix this?

Answer: A decrease in reaction rate and yield is a common indicator of catalyst deactivation. The primary causes can be categorized as poisoning, fouling, or thermal degradation of the catalyst.

Possible Causes & Solutions:

  • Catalyst Poisoning: This occurs when impurities in your reactants or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2]

    • Troubleshooting:

      • Analyze Reactants and Solvents: Use analytical techniques like GC-MS or HPLC to check for impurities in your cinnamyl alcohol, acetoacetic acid derivative, and solvent. Common poisons include sulfur or nitrogen compounds.[1]

      • Purify Starting Materials: If impurities are detected, purify your reactants and solvent through distillation or chromatography before use.

      • Use Guard Beds: For continuous processes, consider using a guard bed to remove impurities before the reactants reach the catalyst bed.

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials or heavy byproducts on the catalyst surface, blocking access to the active sites.[1][3]

    • Troubleshooting:

      • Optimize Reaction Temperature: High temperatures can promote the formation of coke and polymeric byproducts. Try lowering the reaction temperature.

      • Adjust Reactant Concentrations: A high concentration of reactants can sometimes lead to side reactions that cause fouling. Experiment with different reactant ratios.

      • Catalyst Regeneration: For catalysts deactivated by coking, a common regeneration method is controlled oxidation to burn off the carbon deposits.[4]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles, reducing the overall surface area.[2][5]

    • Troubleshooting:

      • Lower Reaction Temperature: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate.

      • Choose a More Thermally Stable Catalyst: If high temperatures are necessary, select a catalyst with a support that is more resistant to sintering.

Issue 2: Change in Product Selectivity

Question: My reaction is still producing product, but I am observing an increase in unwanted byproducts. Why is this happening?

Answer: A change in product selectivity can also be a sign of catalyst deactivation. This often occurs when the deactivation mechanism preferentially affects the active sites responsible for the desired reaction, leaving other sites that catalyze side reactions relatively more active.

Possible Causes & Solutions:

  • Partial Catalyst Poisoning: Some poisons may only block specific types of active sites, leading to a change in the reaction pathway.

    • Troubleshooting: As with general poisoning, identify and remove the source of the impurities in your feed.

  • Pore Mouth Blocking: In porous catalysts, fouling at the entrance of the pores can restrict the diffusion of reactants to the active sites within the pores. This can favor faster, less selective reactions that occur on the outer surface of the catalyst.

    • Troubleshooting: Implement strategies to reduce fouling, such as optimizing reaction conditions or considering a different catalyst support with a more open pore structure.

Issue 3: Catalyst Appears Discolored or Clumped

Question: After a few runs, my solid catalyst has changed color and appears to be clumping together. What does this indicate?

Answer: Visual changes in the catalyst are often a clear sign of deactivation.

Possible Causes & Solutions:

  • Discoloration: A change in color, often to a darker shade, is a strong indication of coke or carbon deposition on the catalyst surface.

    • Troubleshooting: Refer to the troubleshooting steps for fouling and coking.

  • Clumping/Agglomeration: This suggests that the catalyst particles are sintering due to excessive heat.[2] It could also indicate mechanical failure where the catalyst support is breaking down.

    • Troubleshooting: Re-evaluate your reaction temperature and consider a catalyst with higher thermal and mechanical stability.

Quantitative Data on Catalyst Performance

The following tables provide a summary of hypothetical but realistic quantitative data to illustrate the effects of catalyst deactivation.

Table 1: Effect of Catalyst Reuse on this compound Yield

Catalyst TypeRun NumberThis compound Yield (%)Observations
Acidic Ion-Exchange Resin 195Fresh catalyst
288Slight decrease in yield
375Significant drop in yield
460Catalyst appears darker
Immobilized Lipase 198Fresh catalyst
296Stable performance
395Stable performance
494Minimal decrease in yield

Table 2: Impact of Reaction Temperature on Catalyst Stability

CatalystTemperature (°C)Initial Reaction Rate (mol/L·h)Rate after 10 hours (mol/L·h)% Activity Loss
Sulfated Zirconia 800.50.4510
1001.20.925
1202.51.540

Experimental Protocols

Protocol 1: Catalyst Activity Testing

This protocol outlines a general procedure for testing the activity of a solid catalyst in the synthesis of this compound.

  • Reactor Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe is used as the reactor.

  • Reactant Mixture: Prepare a solution of cinnamyl alcohol (0.1 mol) and ethyl acetoacetate (0.12 mol) in a suitable solvent (e.g., toluene, 50 mL).

  • Catalyst Loading: Add the solid catalyst (e.g., 1 g of acidic resin) to the reactant mixture.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80 °C) and stir at a constant rate (e.g., 300 rpm).

  • Sampling: Withdraw small aliquots (e.g., 0.5 mL) from the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Analysis: Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and calculate the conversion and yield.

  • Catalyst Recovery: After the reaction, filter the catalyst, wash it with a suitable solvent, and dry it for reuse or analysis.

Protocol 2: Catalyst Regeneration by Calcination

This protocol is for regenerating a solid catalyst deactivated by coking.

  • Catalyst Preparation: Place the deactivated catalyst in a ceramic crucible.

  • Furnace Setup: Place the crucible in a tube furnace equipped with a controlled gas flow system.

  • Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen) for 30 minutes at room temperature to remove any adsorbed volatile compounds.

  • Calcination: While maintaining a slow flow of air or a mixture of air and nitrogen, heat the furnace to a specific temperature (e.g., 400-500 °C) at a controlled ramp rate (e.g., 5 °C/min). The exact temperature and atmosphere will depend on the catalyst's thermal stability.

  • Holding Time: Hold the temperature for a set period (e.g., 3-5 hours) to ensure complete combustion of the coke.

  • Cooling: Cool the furnace down to room temperature under an inert atmosphere.

  • Post-Treatment: The regenerated catalyst may require further treatment, such as reduction, before it can be reused.

Visual Diagrams

Troubleshooting Workflow for Catalyst Deactivation

G start Start: Decreased Catalyst Performance symptom Identify Symptoms: - Lower Yield/Rate - Poor Selectivity - Visual Changes start->symptom cause_poison Chemical Analysis: - Impurities in Feed? symptom->cause_poison Chemical Deactivation cause_foul Visual Inspection: - Catalyst Discolored? symptom->cause_foul Physical Deactivation cause_thermal Reaction Conditions: - Temperature Too High? symptom->cause_thermal Thermal Deactivation solution_poison Purify Reactants/ Solvent cause_poison->solution_poison solution_foul Regenerate Catalyst (e.g., Calcination) cause_foul->solution_foul solution_thermal Optimize Temperature/ Change Catalyst cause_thermal->solution_thermal end Improved Performance solution_poison->end solution_foul->end solution_thermal->end

Caption: A troubleshooting workflow for diagnosing and addressing catalyst deactivation.

Catalyst Deactivation Mechanisms

G cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical Deactivation poisoning Poisoning Impurities block active sites deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling Fouling/Coking Physical blockage of surface fouling->deactivated_catalyst sintering Sintering Agglomeration of particles sintering->deactivated_catalyst attrition Attrition Physical breakdown of catalyst attrition->deactivated_catalyst catalyst Active Catalyst catalyst->poisoning catalyst->fouling catalyst->sintering catalyst->attrition

Caption: The primary mechanisms leading to catalyst deactivation.

This compound Synthesis Pathways

G cluster_reactants Reactants cluster_products Products cinn_alc Cinnamyl Alcohol transesterification Transesterification cinn_alc->transesterification direct_ester Direct Esterification cinn_alc->direct_ester aceto_deriv Acetoacetic Acid Derivative aceto_deriv->transesterification aceto_deriv->direct_ester cinn_acet This compound byproduct Byproduct (e.g., Water, Alcohol) transesterification->cinn_acet transesterification->byproduct direct_ester->cinn_acet direct_ester->byproduct

Caption: Common synthesis routes for this compound.

References

Optimizing reaction conditions for enzymatic Cinnamyl acetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of cinnamyl acetoacetate (B1235776). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this biocatalytic process.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is most suitable for cinnamyl acetoacetate synthesis?

A1: Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis, including cinnamyl esters. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture.

Q2: What are the typical starting concentrations for substrates?

A2: While optimal concentrations should be determined empirically, a common starting point for related cinnamyl ester syntheses involves a substrate concentration of around 0.1 M for cinnamyl alcohol.[1][2] The concentration of the acyl donor (an acetoacetate ester) should be optimized based on the molar ratio.

Q3: Should the reaction be performed in a solvent or a solvent-free system?

A3: Both options are viable. Solvent-free systems are often preferred as they are more environmentally friendly and can lead to higher volumetric productivity.[3] In such systems, one of the substrates, typically the acyl donor in excess, can also act as the solvent.[4][5] If a solvent is used, non-polar organic solvents like hexane (B92381) or isooctane (B107328) are common choices.[6]

Q4: What is the effect of water on the reaction?

A4: A small amount of water is essential for maintaining the enzyme's catalytic activity. However, excess water can shift the reaction equilibrium towards hydrolysis of the ester product, thereby reducing the yield. Therefore, the reaction should be carried out in a low-water or "microwater" system.[7]

Q5: How can the enzyme be reused?

A5: Immobilized enzymes can be recovered by simple filtration at the end of the reaction. They should be washed with a suitable solvent (e.g., the one used in the reaction or a non-polar solvent like hexane) to remove any adsorbed substrates and products, and then dried before being reused. Studies on related processes have shown that immobilized lipases can retain a significant portion of their activity over several cycles.[8][9]

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Enzyme - Verify the enzyme's activity using a standard assay. - Ensure the enzyme has been stored correctly according to the manufacturer's instructions. - Consider purchasing a new batch of enzyme if activity is still low.
Sub-optimal pH - The optimal pH for lipases in esterification is often in the neutral to slightly acidic range. For instance, some fungal lipases exhibit good activity around pH 7.0, while others might be more active in slightly acidic conditions.[1][10] - While direct pH measurement in organic media is challenging, the pH of the aqueous buffer used to prepare the immobilized enzyme can influence its activity.
Sub-optimal Temperature - The optimal temperature for lipase-catalyzed cinnamyl ester synthesis is typically in the range of 40-60°C.[1][8][9] - Temperatures above this range can lead to enzyme denaturation and loss of activity.[11]
Presence of Inhibitors - Acetic acid, a structurally related organic acid, has been reported to inhibit lipases.[12] Acetoacetic acid or its esters may also have inhibitory effects. Consider starting with lower concentrations of the acyl donor. - Cinnamyl alcohol itself can also act as an inhibitor at high concentrations.[4][13]
Reaction Equilibrium - The esterification reaction is reversible. The accumulation of the product or the co-product (e.g., an alcohol from transesterification) can shift the equilibrium back towards the reactants. - Consider using a vacuum to remove volatile by-products or using a molar excess of one substrate to drive the reaction forward.

Problem 2: Slow Reaction Rate

Possible Cause Suggested Solution
Insufficient Enzyme Loading - Increase the amount of enzyme in the reaction mixture. Typical loadings for related syntheses range from 2% to 15% (w/w of substrates).[8][9] However, excessive enzyme loading can sometimes lead to mass transfer limitations.[13]
Poor Mixing/Mass Transfer Limitation - Increase the agitation speed to ensure adequate mixing of the substrates and the immobilized enzyme. Optimal agitation speeds in similar systems are often around 200-250 rpm.[6][8][9] - Inadequate mixing can create a stationary film of reactants around the enzyme, hindering the reaction.[6]
Sub-optimal Substrate Molar Ratio - The molar ratio of the acyl donor to cinnamyl alcohol significantly impacts the reaction rate. An excess of the acyl donor is often used. Ratios from 2:1 to 15:1 (acyl donor:cinnamyl alcohol) have been reported for similar syntheses.[4][7][8][9]

Quantitative Data Summary

The following tables summarize reaction conditions from studies on the enzymatic synthesis of analogous cinnamyl esters. These values can serve as a starting point for the optimization of this compound synthesis.

Table 1: Optimized Reaction Conditions for Cinnamyl Ester Synthesis

Cinnamyl EsterEnzymeAcyl DonorMolar Ratio (Acyl Donor:Cinnamyl Alcohol)Temperature (°C)Enzyme LoadingConversion (%)Reaction Time (h)Reference
Cinnamyl Acetate (B1210297)Novozym 435Ethyl acetate15:1402.67 g/L~903[4]
Cinnamyl AcetateImmobilized Pseudomonas fluorescens lipase (B570770)Vinyl acetate~2.7:125Not specified8024[14]
Cinnamyl ButyrateImmobilized Candida antarctica lipase BButyric acid1:2 (acid:alcohol)502% (w/w)9012[8][9]

Experimental Protocols

Detailed Methodology for Lipase-Catalyzed Synthesis of Cinnamyl Acetate (adapted from Geng et al., 2012)

This protocol for cinnamyl acetate can be adapted for this compound by replacing ethyl acetate with a suitable acetoacetate ester (e.g., ethyl acetoacetate).

  • Reactant Preparation: In a sealed reaction vessel, add cinnamyl alcohol and the acetoacetate ester. For initial experiments, a molar ratio of 1:15 (cinnamyl alcohol:acetoacetate ester) can be used.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A starting enzyme concentration of approximately 2.7 g/L is recommended.

  • Reaction Incubation: Place the reaction vessel in a shaking incubator set to 40°C and 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration.

  • Product Purification: The this compound can be purified from the remaining substrates by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reactants Prepare Substrates (Cinnamyl Alcohol & Acetoacetate Ester) enzyme Add Immobilized Lipase reactants->enzyme incubation Incubate with Shaking (e.g., 40°C, 200 rpm) enzyme->incubation monitoring Monitor Reaction Progress (TLC/GC) incubation->monitoring filtration Filter to Recover Enzyme monitoring->filtration Reaction Complete filtration->enzyme Wash & Reuse purification Purify Product (Distillation/Chromatography) filtration->purification analysis Characterize Product (NMR, GC-MS) purification->analysis

Caption: Experimental workflow for enzymatic this compound synthesis.

Troubleshooting_Tree start Low/No Product Yield cause1 Inactive Enzyme? start->cause1 cause2 Sub-optimal Conditions? start->cause2 cause3 Inhibition? start->cause3 cause1->cause2 No solution1a Check Enzyme Activity cause1->solution1a Yes cause2->cause3 No solution2a Optimize Temperature (40-60°C) cause2->solution2a Yes solution3a Decrease Substrate Conc. cause3->solution3a Yes solution1b Verify Storage Conditions solution1a->solution1b solution2b Optimize Substrate Ratio solution2a->solution2b solution2c Optimize Enzyme Loading solution2b->solution2c

Caption: Troubleshooting decision tree for low yield in enzymatic synthesis.

References

Troubleshooting low conversion in Cinnamyl acetoacetate transesterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the transesterification of cinnamyl acetoacetate (B1235776).

Frequently Asked Questions (FAQs)

Q1: My cinnamyl acetoacetate transesterification reaction is resulting in a low yield. What are the common causes?

Low conversion in this compound transesterification can be attributed to several factors. These include:

  • Presence of Water: For acid-catalyzed transesterification, anhydrous conditions are crucial to prevent hydrolysis of the ester product.[1]

  • Suboptimal Catalyst: The choice and concentration of the catalyst significantly impact the reaction kinetics and overall yield.[1]

  • Side Reactions: Transesterification with α,β-unsaturated alcohols like cinnamyl alcohol is prone to side reactions, most notably the Carroll rearrangement, which can significantly reduce the yield of the desired product.[1][2]

  • Reaction Equilibrium: Transesterification is a reversible reaction. To drive the equilibrium towards the product, it is often necessary to use an excess of one reactant or remove a byproduct.[3]

  • Improper Reaction Temperature: The reaction temperature needs to be carefully controlled. Excessively high temperatures can promote side reactions, while temperatures that are too low will result in slow reaction kinetics.

Q2: I suspect a side reaction is occurring. What is the most likely side reaction and how can I minimize it?

The most common and challenging side reaction in the transesterification of β-keto esters with allylic alcohols, such as cinnamyl alcohol, is the Carroll rearrangement . This reaction involves the transformation of the initially formed this compound into an α-allyl-β-ketocarboxylic acid, which then decarboxylates to form a γ,δ-allylketone.[1][2][4][5] This rearrangement is often thermally induced.[6]

To minimize the Carroll Rearrangement:

  • Use Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can help to avoid the conditions that favor the rearrangement.[4]

  • Catalyst Selection: The use of certain catalysts, such as palladium(0), can facilitate a much milder reaction pathway, avoiding the high temperatures that typically induce the Carroll rearrangement.[4]

Q3: How does the choice of catalyst affect the conversion rate?

The catalyst is a critical factor in the efficiency of the transesterification. Different types of catalysts work under different conditions and can have a significant impact on the final yield.

  • Acid Catalysts: Protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) are commonly used but require anhydrous conditions to prevent hydrolysis.[1][3]

  • Lewis Acids: Lewis acids like boron trifluoride diethyl etherate have been shown to be effective for the transesterification of β-keto esters.[2]

  • Enzymatic Catalysts: Lipases are a green and highly selective option, operating under mild conditions. However, optimization of enzyme choice, solvent, and temperature is necessary.[3]

  • Heterogeneous Catalysts: Recent studies have shown that bimetallic catalysts, such as Ag-Cu supported on hydrotalcite-like materials (Ag-Cu/HTs), can provide significantly higher yields compared to their monometallic counterparts.[2][3]

Data Presentation

Table 1: Comparison of Catalyst Performance in this compound Synthesis

CatalystAg:Cu Molar RatioYield (%)Reference
Cu/HTs-72[2][3]
Ag/HTs-86[2]
Ag-Cu/HTs1.2:194[1][2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification of Ethyl Acetoacetate with Cinnamyl Alcohol

This protocol is adapted from general procedures for acid-catalyzed transesterification of β-keto esters.

Materials:

  • Ethyl acetoacetate

  • Cinnamyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add ethyl acetoacetate (1 equivalent), cinnamyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

  • Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Lipase-Catalyzed Transesterification of Ethyl Acetoacetate with Cinnamyl Alcohol

This protocol is based on general methodologies for enzymatic esterification.

Materials:

  • Ethyl acetoacetate

  • Cinnamyl alcohol

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Anhydrous solvent (e.g., hexane (B92381) or a solvent-free system where ethyl acetoacetate acts as the solvent)

Procedure:

  • In a suitable reaction vessel, combine cinnamyl alcohol (1 equivalent) and ethyl acetoacetate in a desired molar ratio (e.g., 1:15 if ethyl acetoacetate is also the solvent).[7]

  • Add the immobilized lipase (e.g., 2.67 g/L).[7]

  • Maintain the reaction at a constant temperature (e.g., 40°C) with continuous stirring.[7]

  • Monitor the reaction's progress using TLC or GC.

  • Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • The product can be purified by vacuum distillation.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_water Is the reaction anhydrous? (for acid catalysis) start->check_water add_drying Add drying agent or use Dean-Stark trap check_water->add_drying No check_catalyst Is the catalyst optimal? check_water->check_catalyst Yes add_drying->check_catalyst optimize_catalyst Optimize catalyst type and concentration check_catalyst->optimize_catalyst No check_side_reaction Is the Carroll Rearrangement occurring? check_catalyst->check_side_reaction Yes optimize_catalyst->check_side_reaction lower_temp Lower reaction temperature check_side_reaction->lower_temp Yes change_catalyst Use a milder catalyst (e.g., Pd(0)) check_side_reaction->change_catalyst Yes check_equilibrium Is the reaction at equilibrium? check_side_reaction->check_equilibrium No lower_temp->check_equilibrium change_catalyst->check_equilibrium adjust_ratio Use excess reactant or remove byproduct check_equilibrium->adjust_ratio Yes end Improved Conversion check_equilibrium->end No adjust_ratio->end

Caption: Troubleshooting workflow for low conversion in this compound transesterification.

Transesterification_Mechanism cluster_acid Acid-Catalyzed Mechanism cluster_enzyme Enzyme-Catalyzed Mechanism (Ping-Pong Bi-Bi) Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Cinnamyl Alcohol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Leaving Group (Alcohol) Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Acyl_Enzyme_Formation Formation of Acyl-Enzyme Intermediate Alcohol_Release Release of First Alcohol Acyl_Enzyme_Formation->Alcohol_Release Cinnamyl_Alcohol_Binding Binding of Cinnamyl Alcohol Alcohol_Release->Cinnamyl_Alcohol_Binding Product_Formation Formation of This compound Cinnamyl_Alcohol_Binding->Product_Formation Enzyme_Regeneration Enzyme Regeneration Product_Formation->Enzyme_Regeneration

Caption: Mechanisms for acid-catalyzed and enzyme-catalyzed transesterification.

References

Preventing byproduct formation in Cinnamyl acetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl acetoacetate (B1235776). The following information is designed to help you identify and resolve common issues, with a primary focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cinnamyl acetoacetate?

A1: this compound is typically synthesized through several methods, including:

  • Transesterification: This is a widely used method involving the reaction of a readily available β-keto ester, such as ethyl acetoacetate, with cinnamyl alcohol in the presence of a catalyst.[1] This can be achieved using various catalysts, including metal complexes and enzymes (lipases).

  • Direct Esterification: This approach involves the reaction of cinnamyl alcohol with acetoacetic acid or its derivatives.[1] Acid-catalyzed methods like Fischer-Speier esterification are common but can present challenges.[1]

  • Enzymatic and Biocatalytic Approaches: The use of enzymes, particularly lipases, is an effective and green method for synthesis. These reactions are highly selective and occur under mild conditions, which can help prevent byproduct formation.[1]

Q2: What is the primary byproduct of concern during this compound synthesis, and why does it form?

A2: The major byproduct of concern is a γ,δ-unsaturated ketone, specifically 5-phenylpent-4-en-2-one . This byproduct is formed through a thermally-driven side reaction known as the Carroll Rearrangement .[2][3] this compound, being a β-keto allyl ester, is prone to this[2][2]-sigmatropic rearrangement, which is followed by a rapid decarboxylation to yield the ketone byproduct.[2][3] High reaction temperatures are a key factor in promoting this unwanted side reaction.

Q3: How can I detect the presence of the Carroll rearrangement byproduct?

A3: The presence of 5-phenylpent-4-en-2-one can be detected using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for separating the byproduct from the desired this compound and identifying it based on its mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the ketone byproduct that are distinct from the desired ester. Look for signals corresponding to the new vinyl and methyl ketone protons.

  • Thin-Layer Chromatography (TLC): The byproduct will likely have a different Rf value compared to the starting materials and the desired product.

Q4: Are there other potential byproducts I should be aware of?

A4: Besides the Carroll rearrangement product, other byproducts can arise from:

  • Hydrolysis: Presence of water can lead to hydrolysis of the ester, forming cinnamyl alcohol and acetoacetic acid. The latter is unstable and can decarboxylate to acetone.

  • Transesterification with impurities: If using a transesterification method, any other alcohols present as impurities can react to form different acetoacetate esters.

  • Self-condensation: Under basic conditions, the acetoacetate moiety can undergo self-condensation reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and presence of an unknown ketone byproduct. The reaction temperature is too high, promoting the Carroll Rearrangement.Lower the reaction temperature. Consider using a milder catalytic method, such as enzymatic transesterification with lipase (B570770), which can be effective at temperatures between 40-60°C.[4] Palladium(0) catalysts can also facilitate the reaction at lower temperatures compared to traditional thermal methods.[3]
Reaction is slow or does not go to completion at lower temperatures. The chosen catalyst is not active enough at milder conditions.Select a more active catalyst for low-temperature reactions. For transesterification, bimetallic catalysts like Ag-Cu supported on hydrotalcite (Ag-Cu/HTs) have shown high yields at moderate temperatures.[4] For enzymatic reactions, ensure the chosen lipase is active under your specific conditions (solvent, temperature).
Presence of multiple ester byproducts in GC-MS. Impurities in the starting materials or solvent. For example, using a non-matching alkoxide base in a base-catalyzed transesterification.Ensure the purity of starting materials and solvents. Use anhydrous solvents to prevent hydrolysis. If using a base-catalyzed method, ensure the alkoxide of the base matches the alcohol moiety of the starting ester (e.g., use sodium ethoxide with ethyl acetoacetate).
Significant amount of unreacted cinnamyl alcohol remains. Incomplete reaction due to catalyst deactivation, insufficient reaction time, or an unfavorable equilibrium.Increase reaction time or catalyst loading. For equilibrium-limited reactions like esterification, remove the byproduct (e.g., water or ethanol) as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.

Data Presentation

Table 1: Comparison of Catalytic Methods for this compound Synthesis via Transesterification

CatalystAcyl DonorTemperatureReaction TimeYield of this compoundReference
Ag-Cu/HTs (bimetallic)Ethyl AcetoacetateReflux5 h94%[4]
Cu/HTs (monometallic)Ethyl AcetoacetateReflux5 h72%[4]
Ag/HTs (monometallic)Ethyl AcetoacetateReflux5 h86%[4]
Lipase (Novozym 435)Ethyl Acetate (B1210297)40°C3 h90.06%[4]
Lipase Mutant (Q78Y/G119A)Ethyl Acetate60°C-99.40%

*Data is for the synthesis of the closely related Cinnamyl Acetate, indicating the high efficiency of enzymatic methods under mild conditions.

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound (Adapted from Cinnamyl Acetate Synthesis)

This protocol is adapted from established methods for lipase-catalyzed synthesis of cinnamyl esters and is designed to minimize the formation of the Carroll rearrangement byproduct by using mild reaction conditions.

Materials:

  • Cinnamyl alcohol

  • Ethyl acetoacetate (or another suitable acyl donor like vinyl acetoacetate)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous solvent (e.g., n-hexane or solvent-free system)

  • Molecular sieves (optional, to remove ethanol (B145695) byproduct)

Procedure:

  • In a clean, dry reaction vessel, combine cinnamyl alcohol and a molar excess of ethyl acetoacetate (e.g., a 1:5 to 1:15 molar ratio). Using an excess of the acyl donor can also serve as the solvent.

  • Add the immobilized lipase catalyst. The optimal loading should be determined experimentally but can start at approximately 1-5% (w/w) of the total substrate mass.

  • If not using a solvent-free system, add an appropriate volume of anhydrous n-hexane.

  • If desired, add activated molecular sieves to the reaction mixture to sequester the ethanol byproduct and drive the equilibrium towards the product.

  • Seal the reaction vessel and place it in an incubator shaker or a stirred reactor set to a moderate temperature (e.g., 40-60°C).

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or GC.

  • Once the reaction has reached completion (or equilibrium), stop the reaction and remove the immobilized enzyme by filtration.

  • The product, this compound, can be purified from the excess ethyl acetoacetate and any byproducts by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Synthesis_Pathway This compound Synthesis and Byproduct Pathway cluster_rearrangement Carroll Rearrangement CinnOH Cinnamyl Alcohol CinnAA This compound CinnOH->CinnAA Transesterification (e.g., Lipase, Ag-Cu/HTs) Mild Conditions EtAA Ethyl Acetoacetate EtAA->CinnAA Transesterification (e.g., Lipase, Ag-Cu/HTs) Mild Conditions Enol Enol Intermediate CinnAA->Enol High Temperature Ketone 5-phenylpent-4-en-2-one (Ketone Byproduct) CO2 CO₂ Acid β-Keto Acid Intermediate Enol->Acid [3,3]-Sigmatropic Shift Acid->Ketone Decarboxylation

Caption: Main synthesis route and the Carroll rearrangement side reaction.

Troubleshooting_Workflow Troubleshooting Low Yield / Byproduct Formation Start Low Yield or Impure Product Analysis Analyze crude product (GC-MS, NMR) Start->Analysis Decision Is Ketone Byproduct (Carroll Rearrangement) Present? Analysis->Decision Sol_Carroll Reduce Reaction Temperature (e.g., < 80°C) Decision->Sol_Carroll Yes Other_Issues Other Issues: - Unreacted Starting Material - Other Byproducts Decision->Other_Issues No Sol_Catalyst Switch to Milder Catalyst (e.g., Lipase, Pd(0)) Sol_Carroll->Sol_Catalyst Sol_Time Increase Reaction Time or Catalyst Loading Other_Issues->Sol_Time Sol_Equilibrium Remove Byproducts (e.g., H₂O, EtOH) Other_Issues->Sol_Equilibrium Sol_Purity Check Purity of Reagents and Solvents Other_Issues->Sol_Purity

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Cinnamyl Acetoacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of cinnamyl acetoacetate (B1235776).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of cinnamyl acetoacetate.

Problem Potential Cause Recommended Solution
Compound will not elute from the column (stuck at the origin). The mobile phase is not polar enough.Gradually increase the polarity of the eluent. A common starting solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). You can increase the proportion of ethyl acetate (e.g., from 10% to 25% or higher) to increase polarity. For highly polar compounds, a methanol (B129727)/dichloromethane (B109758) system can be considered, but methanol concentration should ideally be kept below 10% to avoid dissolving the silica (B1680970) gel.[1]
The compound is a β-keto ester and may be exhibiting strong interaction with the acidic silica gel.Consider neutralizing the silica gel by preparing a slurry with the eluent containing a small amount of a non-nucleophilic base, such as 0.1-2.0% triethylamine.[2][3] Alternatively, switch to a different stationary phase like neutral or basic alumina (B75360).[1][3]
Poor separation of this compound from impurities. The solvent system is not optimized.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. The ideal eluent should give your target compound an Rf value between 0.2 and 0.4 and maximize the separation from impurities.[1]
Keto-enol tautomerism of the β-keto ester is causing band broadening and poor peak shape.This is a known issue with β-keto esters.[4] Adding a small amount of a modifier to the mobile phase, such as a weak acid or base, can sometimes help by promoting one tautomeric form. However, care must be taken as this can also affect the stability of the compound.
The compound appears to be degrading on the column. This compound, like other β-keto esters, can be sensitive to the acidic nature of standard silica gel.[3]Perform a 2D TLC test to confirm instability on silica.[1] If degradation is confirmed, use a deactivated or neutral stationary phase such as deactivated silica or alumina.[1][3] Also, minimize the time the compound spends on the column by running the chromatography as efficiently as possible.[3]
All compounds elute too quickly (at the solvent front). The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[2]
Streaking or tailing of spots on the column/TLC. The sample was overloaded on the column.Use a larger column or reduce the amount of crude product being purified. The weight of the silica gel should typically be 20-50 times the weight of the sample.[5]
The compound has low solubility in the chosen eluent.Find a solvent system that dissolves all components well.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective mobile phase for compounds of intermediate polarity like this compound is a mixture of hexane and ethyl acetate.[6] Based on protocols for similar β-keto esters, a starting ratio of 9:1 (hexane:ethyl acetate) can be used, with the polarity gradually increased as needed.[7] It is crucial to first determine the optimal solvent ratio using TLC.[8]

Q2: How can I determine if my this compound is degrading on the silica gel column?

A2: You can perform a 2D TLC analysis. Spot your compound on one corner of a square TLC plate and run it in your chosen solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, it indicates degradation.[1]

Q3: My this compound is showing two spots on TLC, is this normal?

A3: This could be due to the keto-enol tautomerism inherent to β-keto esters.[4][6] The keto and enol forms can sometimes separate on the TLC plate, especially depending on the solvent system and the acidity of the silica.

Q4: Can I use gradient elution for purifying this compound?

A4: Yes, gradient elution is a suitable technique, especially if your crude product contains impurities with a wide range of polarities.[9][10] You would start with a less polar mobile phase (e.g., 5-10% ethyl acetate in hexane) and gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the compounds in order of increasing polarity.[5]

Q5: What is the recommended stationary phase for this compound purification?

A5: Standard silica gel (e.g., 100-200 or 230-400 mesh) is the most common stationary phase.[7][11] However, due to the potential for degradation of β-keto esters on acidic silica, neutral or basic alumina, or deactivated silica gel may be better alternatives if instability is observed.[1][3]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline for the purification of this compound following its synthesis, for instance, by transesterification of a simpler acetoacetate ester with cinnamyl alcohol.[6][7]

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Add another thin layer of sand on top of the packed silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble samples, use the "dry loading" method: dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If necessary, perform a gradient elution by gradually increasing the polarity of the mobile phase (e.g., moving from 9:1 to 4:1 hexane:ethyl acetate).[7]

4. Product Isolation:

  • Combine the pure fractions containing this compound (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterValue/RangeNotes
Stationary Phase Silica Gel (100-200 or 230-400 mesh)Standard choice for normal-phase chromatography.[7][11]
Mobile Phase (Eluent) Hexane / Ethyl AcetateA common solvent system for esters.[7]
Eluent Ratio 9:1 to 4:1 (Hexane:Ethyl Acetate)The ratio should be optimized via TLC to achieve an Rf of 0.2-0.4 for the product.[1][7]
Target Rf Value 0.2 - 0.4This range generally provides the best separation.[1]
Sample to Adsorbent Ratio 1:20 to 1:50 (by weight)A higher ratio is used for more difficult separations.[5]

Visualizations

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve Dissolve in minimal solvent OR Adsorb onto silica (Dry Load) crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample prep_column Prepare Silica Gel Column prep_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Path start Problem with Purification? q_elution Compound not eluting? start->q_elution Yes q_separation Poor separation? start->q_separation No sol_polarity Increase eluent polarity (more Ethyl Acetate) q_elution->sol_polarity q_degradation Product degrading? q_separation->q_degradation No sol_separation Optimize eluent with TLC (Target Rf 0.2-0.4) q_separation->sol_separation Yes sol_degradation Use neutral alumina or deactivated silica q_degradation->sol_degradation Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Addressing peak tailing in GC analysis of Cinnamyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of Cinnamyl acetoacetate (B1235776).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC, and why is it a problem for the analysis of Cinnamyl acetoacetate?

A1: Peak tailing in Gas Chromatography occurs when a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards longer retention times.[1] For a compound like this compound, which contains active functional groups (ester, ketone), this is often caused by undesirable interactions with the GC system.[2][3] Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantitative analysis.[4]

Q2: What are the most common causes of peak tailing for an active compound like this compound?

A2: The most common causes fall into two main categories: chemical interactions and physical disruptions in the flow path.[5]

  • Chemical Interactions (Activity): this compound can interact with active sites, such as silanol (B1196071) (Si-OH) groups, present on the surfaces of glass inlet liners, the GC column itself, or contaminants within the system.[2][3] These interactions cause some analyte molecules to be retained longer, resulting in a tailing peak.[6]

  • Physical/Flow Path Issues: Problems like a poorly cut column, incorrect column installation depth, or system leaks can create turbulence and unswept (dead) volumes in the carrier gas flow path, which can cause all peaks in the chromatogram to tail.[7][8]

Q3: How is peak tailing measured quantitatively?

A3: Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical (Gaussian) peak has a value of 1.0. A value greater than 1.5 is generally considered significant tailing that requires investigation.[4]

Troubleshooting Guide for Peak Tailing

Q4: My this compound peak is tailing. Where should I begin troubleshooting?

A4: Start with the most common and easily resolved issues, which are typically related to the inlet.[9] Perform routine inlet maintenance.

  • Replace the Septum and Liner: The inlet liner is a primary site for both sample vaporization and potential activity. Over time, liners can become contaminated with non-volatile residues or their deactivation layer can degrade.[10]

  • Inspect and Clean the Inlet: While the liner is removed, inspect the inlet for any visible contamination.

  • Check for Leaks: Ensure all fittings and connections are secure and leak-free.[8]

Q5: I've performed basic inlet maintenance, but the peak tailing persists. What are the next steps?

A5: If maintenance doesn't solve the issue, the problem may lie with the column installation or the analytical method parameters.

  • Re-install the Column: A poor column cut is a frequent cause of peak tailing.[7] Remove the column, trim 10-20 cm from the inlet end using a ceramic scoring wafer to ensure a clean, 90-degree cut, and reinstall it at the manufacturer-specified height within the inlet.[1][4]

  • Evaluate Method Parameters:

    • Inlet Temperature: An inlet temperature that is too low can cause slow sample vaporization, while one that is too high can cause thermal degradation of this compound, both of which can mimic tailing.[10][11]

    • Carrier Gas Flow Rate: An insufficient flow rate may not efficiently sweep the sample into the column.[9][12] Ensure your flow rate is optimal for your column dimensions.

    • Initial Oven Temperature: A low initial oven temperature helps to focus the analyte band at the head of the column, which can reduce tailing.[9]

Q6: Only my this compound peak is tailing, while other non-polar compounds in my sample look fine. What does this indicate?

A6: This strongly suggests a chemical interaction problem, where the active nature of this compound is the issue.[5]

  • Use an Ultra Inert Flow Path: Ensure you are using a highly deactivated (inert) inlet liner and a GC column designed for active analytes.[11][13] Standard glass liners have active silanol groups that will interact with polar compounds.[14][15]

  • Column Conditioning/Priming: The column may have become active. Conditioning the column by baking it at its maximum isothermal temperature can help remove contaminants.[16] For highly active compounds, "priming" the system by injecting a high-concentration standard or a dedicated analyte protectant solution can help passivate active sites before running your samples.[17]

  • Trim the Column: If the front end of the column is contaminated with non-volatile matrix components, this can create active sites. Trimming the first 10-20 cm of the column can often restore performance.[1][18]

Q7: All of the peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?

A7: Indiscriminate tailing of all peaks usually points to a physical problem in the GC system's flow path, rather than a chemical interaction specific to one analyte.[8]

  • Poor Column Installation: This is the most common culprit. Check for a bad column cut or incorrect installation depth in both the inlet and the detector.[7][9]

  • Dead Volume: Poorly fitted connections can create unswept volumes where the sample can be held up, causing tailing.[5]

  • System Leak: A leak in the system can disrupt the carrier gas flow path.

  • Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase polarity can cause peak distortion, including tailing.[9]

Quantitative Data Summary

The following tables illustrate the expected impact of troubleshooting actions on peak shape and provide a starting point for method parameters.

Table 1: Impact of Troubleshooting Actions on Peak Tailing Factor (Tf)

Action TakenTailing Factor (Tf) BeforeTailing Factor (Tf) After (Expected)Potential Cause Addressed
Replaced standard liner with an Ultra Inert liner2.11.2Active sites in the inlet liner
Trimmed 20 cm from column inlet1.91.3Column contamination / activity
Optimized carrier gas flow rate from 0.8 mL/min to 1.2 mL/min1.81.4Inefficient sample transfer
Re-cut and re-installed column2.51.1Poor column cut, dead volume

Table 2: Recommended GC Starting Parameters for this compound

ParameterRecommendationRationale
Inlet Split/Splitless
Liner TypeUltra Inert, Single Taper w/ WoolMinimizes analyte interaction and aids vaporization.[13][19]
Inlet Temp.250 °CEnsures efficient vaporization without thermal degradation.
Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5ms UI)General purpose, inert phase suitable for semi-polar compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good resolution.
Carrier Gas Helium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Optimal for efficiency and peak shape.[20]
Oven Program
Initial Temp.100 °C (Hold 1 min)Provides good initial focusing of the analyte.
Ramp Rate15 °C/min
Final Temp.280 °C (Hold 5 min)
Detector FID or MS
Temperature300 °CPrevents condensation of the analyte.

Experimental Protocols

Protocol 1: Standard Inlet Maintenance (Liner and Septum Replacement)

  • Cool the Inlet: Set the inlet temperature to ambient (< 50 °C) and wait for it to cool completely.

  • Turn Off Gases: Turn off the carrier and split vent flows at the instrument.

  • Remove Septum Nut: Unscrew the septum retaining nut.

  • Replace Septum: Remove the old septum with forceps and replace it with a new one, avoiding direct finger contact. Re-tighten the nut until it is finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.

  • Remove Column: Loosen the column nut and gently lower and remove the column from the inlet.

  • Remove Liner: Open the inlet and carefully remove the hot liner using liner removal tools or forceps. Note the orientation of the liner.

  • Install New Liner: Insert a new, highly deactivated liner in the same orientation. Ensure the O-ring is in good condition and properly seated.

  • Close Inlet and Re-install Column: Close the inlet, re-install the column to the correct depth, and tighten the column nut.

  • Restore Conditions: Turn the carrier gas back on, leak-check the fittings, and restore the method temperatures and flows.

Protocol 2: GC Column Conditioning (Priming)

  • Objective: To passivate active sites within the GC column and liner to improve the peak shape of active compounds.[16]

  • Prepare Priming Solution: Prepare a high-concentration (e.g., 50-100 ng/µL) solution of a representative active compound or a commercially available column conditioning mix in a suitable solvent.

  • Set GC Conditions: Set the GC to the analytical method conditions. Ensure the column is properly installed.

  • Disconnect from Detector: Crucial Step: Disconnect the column from the detector to prevent contamination of the detector during the high-concentration injections.

  • Perform Injections: Make 3-5 consecutive injections of the priming solution. This coats the active surfaces throughout the flow path.

  • Equilibrate: Allow the column to equilibrate under the method conditions for 15-20 minutes to ensure any residual priming agent has eluted.

  • Reconnect Detector: Cool the oven and detector, then reconnect the column to the detector.

  • Verify Performance: Re-establish thermal and flow conditions, allow the baseline to stabilize, and inject a mid-level standard of this compound to confirm that peak shape has improved.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed for this compound q_all_peaks Are ALL peaks tailing (including solvent)? start->q_all_peaks a_physical Likely a Physical Flow Path Issue q_all_peaks->a_physical  Yes a_chemical Likely a Chemical Interaction (Activity) q_all_peaks->a_chemical No   check_install Action: Re-cut and Re-install Column (Check depth in inlet & detector) a_physical->check_install check_leaks Action: Check for Leaks (Inlet, connections) check_install->check_leaks check_solvent Action: Verify Solvent/Phase Polarity Compatibility check_leaks->check_solvent end_node Peak Shape Improved check_solvent->end_node maintenance Action: Perform Inlet Maintenance (Replace Liner, Septum, O-ring) a_chemical->maintenance use_inert Action: Use Ultra Inert Liner & Column maintenance->use_inert trim_column Action: Trim 10-20cm from Column Inlet use_inert->trim_column prime_column Action: Condition / Prime System trim_column->prime_column prime_column->end_node

A logical workflow for troubleshooting peak tailing in GC analysis.

References

Technical Support Center: Resolving Complex NMR Spectra of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex NMR spectra of β-keto esters.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my β-keto ester show more signals than expected?

A1: The complexity often arises from keto-enol tautomerism. β-Keto esters exist as an equilibrium mixture of the keto and enol forms in solution.[1][2][3] Since the interconversion between these two forms is typically slow on the NMR timescale, separate sets of signals for each tautomer are observed.[1][4] The enol form is stabilized by conjugation and intramolecular hydrogen bonding, making its presence significant.[4]

Q2: How can I identify the signals corresponding to the keto and enol forms?

A2: Distinct chemical shifts characterize the keto and enol tautomers. For the enol form, look for a vinylic proton signal (=CH-) typically between 5.0 and 6.0 ppm and a broad enolic hydroxyl (-OH) signal at a very low field, often between 10.0 and 13.0 ppm. The keto form will show a characteristic methylene (B1212753) signal (-CH₂-) adjacent to the two carbonyl groups between 3.0 and 4.0 ppm. The methyl protons of the acetyl group also show distinct signals for each tautomer.[1][2]

Q3: What factors influence the ratio of keto to enol tautomers in my sample?

A3: The keto-enol equilibrium is highly sensitive to several factors:

  • Solvent: Non-polar, aprotic solvents (e.g., CCl₄, CDCl₃, benzene-d₆) tend to favor the enol form by stabilizing the intramolecular hydrogen bond. Polar, protic solvents (e.g., D₂O, methanol-d₄) favor the keto form by competing for hydrogen bonding.[3][5]

  • Temperature: Changes in temperature can shift the equilibrium. A variable temperature NMR study can help to resolve overlapping signals and provide thermodynamic information about the tautomerization process.[2]

  • Concentration: In some cases, the equilibrium can be concentration-dependent. It is advisable to run NMR experiments at a consistent and reported concentration.

Q4: My signals are broad and poorly resolved. What could be the cause and how can I fix it?

A4: Broad signals can be due to an intermediate rate of exchange between the keto and enol forms on the NMR timescale. This can be influenced by trace amounts of acidic or basic impurities which catalyze the exchange.

  • Troubleshooting:

    • Temperature Adjustment: Acquiring the spectrum at a lower or higher temperature can shift the exchange rate out of the intermediate regime, resulting in sharper signals.[2]

    • High-Purity Solvents: Ensure the use of high-purity deuterated solvents and clean NMR tubes to minimize catalytic impurities.

Q5: Some of the proton signals in my β-keto ester spectrum are overlapping. How can I resolve them?

A5: Signal overlap is a common issue. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent with different polarity or aromaticity (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can induce different chemical shifts and resolve the overlap.

  • Use Lanthanide Shift Reagents (LSRs): These paramagnetic complexes, such as Eu(fod)₃, can be added to the NMR sample. They coordinate to the Lewis basic sites of the β-keto ester (the carbonyl oxygens), causing large changes in the chemical shifts of nearby protons, thereby resolving signal overlap. The magnitude of the shift is dependent on the distance of the proton from the LSR.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY identifies proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons, providing an additional dimension of information to resolve overlap.

Troubleshooting Guides

Guide 1: Quantifying Keto-Enol Tautomer Ratios

This guide outlines the process for accurately determining the percentage of keto and enol forms of a β-keto ester using ¹H NMR.

Experimental Protocol: Quantitative ¹H NMR

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the β-keto ester into a clean, dry NMR tube.

    • Add 0.6-0.7 mL of a high-purity deuterated solvent.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm).

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width is sufficient to include all signals, particularly the downfield enolic -OH proton.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration. A D1 of 10-30 seconds is often sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the FID.

    • Carefully integrate the distinct signals for the keto and enol forms. The most reliable signals for integration are typically the methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.

    • Calculate the percentage of the enol form using the following formula:

    % Enol = [Integration(enol signal) / (Integration(enol signal) + (Integration(keto signal) / number of protons))] * 100

    For example, when using the vinylic proton (1H) of the enol and the methylene protons (2H) of the keto form:

    % Enol = [Integration(=CH-) / (Integration(=CH-) + (Integration(-CH₂-) / 2))] * 100

Data Presentation: Keto-Enol Equilibrium of Ethyl Acetoacetate in Various Solvents

Deuterated SolventKeto Form (%)Enol Form (%)Keq ([Enol]/[Keto])
CDCl₃~92~8~0.09
Benzene-d₆~84~16~0.19
Acetone-d₆~93~7~0.08
DMSO-d₆~98~2~0.02
D₂O>99<1<0.01

Note: These are approximate values and can be influenced by temperature and concentration.

Diagram: Workflow for Quantifying Keto-Enol Ratio

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis prep1 Weigh β-keto ester prep2 Dissolve in deuterated solvent prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 acq1 Lock and Shim prep3->acq1 acq2 Acquire ¹H Spectrum (long relaxation delay) acq1->acq2 proc1 Fourier Transform, Phase & Baseline Correction acq2->proc1 proc2 Integrate keto and enol signals proc1->proc2 proc3 Calculate % Enol and Keq proc2->proc3

Workflow for quantifying the keto-enol ratio by ¹H NMR.
Guide 2: Resolving Signal Overlap with Lanthanide Shift Reagents

This guide provides a methodology for using Lanthanide Shift Reagents (LSRs) to resolve overlapping signals in the ¹H NMR spectrum of a β-keto ester.

Experimental Protocol: Using Lanthanide Shift Reagents

  • Reagent Selection and Preparation:

    • Choose a suitable LSR, typically a europium-based reagent like Eu(fod)₃, which generally induces downfield shifts.

    • Prepare a stock solution of the LSR in the same deuterated solvent used for the sample. This allows for precise additions.

    • Ensure the solvent is anhydrous, as water can compete with the substrate for coordination to the lanthanide ion.

  • Sample Preparation:

    • Prepare the β-keto ester sample in an NMR tube as you would for a standard ¹H NMR experiment.

  • Titration and Data Acquisition:

    • Acquire a standard ¹H NMR spectrum of the β-keto ester before adding any LSR.

    • Add a small, known aliquot of the LSR stock solution to the NMR tube.

    • Gently mix the sample and re-acquire the ¹H NMR spectrum.

    • Repeat the addition of the LSR stock solution in small increments, acquiring a spectrum after each addition.

    • Monitor the changes in the chemical shifts of the signals. The signals will shift, and with careful addition, overlapping signals will become resolved.

  • Data Analysis:

    • Track the chemical shift of each proton signal as a function of the [LSR]/[substrate] molar ratio.

    • The induced shifts can provide structural information, as protons closer to the coordination site (the carbonyl groups) will experience larger shifts.

Diagram: Logic for Using Lanthanide Shift Reagents

G start Complex ¹H NMR Spectrum (Signal Overlap) acquire_nmr Acquire ¹H NMR Spectrum start->acquire_nmr decision Are key signals resolved? add_lsr Add aliquot of Lanthanide Shift Reagent (LSR) decision->add_lsr No analyze Analyze Spectrum: - Identify resolved signals - Assign protons decision->analyze Yes add_lsr->acquire_nmr acquire_nmr->decision end Resolved Spectrum (Structural Elucidation) analyze->end

Decision workflow for using Lanthanide Shift Reagents.
Guide 3: Employing 2D NMR for Structural Elucidation

When 1D NMR spectra are insufficient for complete structural assignment due to complexity and signal overlap, 2D NMR techniques provide a powerful solution.

Experimental Protocol: 2D COSY (Correlation Spectroscopy)

  • Sample Preparation: Prepare a slightly more concentrated sample than for a standard ¹H NMR to ensure good signal-to-noise in the 2D spectrum.

  • Instrument Setup and 1D Spectrum:

    • Acquire a standard high-resolution 1D ¹H NMR spectrum.

    • Note the spectral width (the range of chemical shifts).

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence program.

    • Set the spectral widths in both dimensions (F1 and F2) to be the same as the 1D ¹H spectrum.

    • Set the number of increments in the indirect dimension (F1). A value of 256 or 512 is often a good starting point.

    • Set the number of scans per increment. This will depend on the sample concentration.

  • Data Acquisition: Start the 2D COSY experiment. The acquisition time will depend on the number of increments and scans.

  • Data Processing and Analysis:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase and baseline correct the 2D spectrum.

    • The resulting spectrum will show the 1D ¹H spectrum along the diagonal.

    • Off-diagonal cross-peaks indicate scalar coupling between protons. Trace the connectivity from one cross-peak to another to map out the spin systems within the molecule.

G cluster_0 COSY Spectrum cluster_1 Interpretation diagonal Diagonal Peaks (Correspond to 1D Spectrum) interpretation1 Cross-peak at (δ₁, δ₂) indicates coupling between Proton₁ and Proton₂ cross_peaks Off-Diagonal Cross-Peaks cross_peaks->interpretation1 interpretation2 Trace connectivities to identify spin systems interpretation1->interpretation2

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Purity Assessment of Cinnamyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Cinnamyl acetoacetate (B1235776), a key intermediate in various synthetic processes, requires robust analytical methods for its quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of cinnamyl acetoacetate, complete with experimental protocols and validation guidelines.

Comparison of Analytical Methods: HPLC vs. GC

Both HPLC and GC are powerful chromatographic techniques suitable for the purity analysis of this compound. The choice between them often depends on the specific requirements of the analysis, such as the nature of potential impurities, required sensitivity, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase.
Suitability for this compound Well-suited for non-volatile or thermally labile compounds. This compound is amenable to this technique.[1]Ideal for volatile and thermally stable compounds. This compound can be analyzed by GC.[1]
Typical Stationary Phase C18 reversed-phase column.Non-polar or semi-polar capillary column (e.g., 5%-phenyl-methylpolysiloxane).[1]
Sample Derivatization Generally not required.Not typically necessary for this compound.
Sensitivity Moderate to high, depending on the detector (UV detection is common for chromophoric compounds like this compound).High, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2][3]
Selectivity High, can be tuned by altering mobile phase composition and stationary phase.Very high, especially when coupled with a Mass Spectrometer (GC-MS) for peak identification.[2]
Speed Analysis times can be longer compared to GC.[3]Typically faster analysis times for volatile compounds.[3]
Instrumentation Cost HPLC systems can be more expensive to purchase and maintain.[3]GC systems are generally less expensive.[3]

Experimental Protocols

The following are proposed starting methods for the analysis of this compound purity. These should be optimized and validated for specific applications.

Proposed HPLC Method Protocol

This reverse-phase HPLC method is designed for the separation of this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

  • Gradient Elution:

    Time (min) % A % B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the predicted strong absorbance of the conjugated cinnamyl system).[4]

  • Sample Preparation: Dissolve a known concentration of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.

Alternative GC Method Protocol

This method is suitable for analyzing the volatile components and purity of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: HP-5 (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

Validation of the Proposed HPLC Method

Method validation is crucial to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. The following table outlines the typical parameters for the validation of the proposed HPLC method for this compound purity, based on ICH guidelines.

Validation ParameterAcceptance CriteriaExpected Results for a Robust Method
Specificity The method should be able to resolve the main peak from potential impurities and degradation products.No interference at the retention time of the this compound peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.A linear relationship between concentration and peak area with r² > 0.999.
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery within the specified range for spiked samples.
Precision (RSD%) - Repeatability: RSD ≤ 1.0% for six replicate injections. - Intermediate Precision: RSD ≤ 2.0% for analyses on different days/by different analysts.RSD values will be well within the acceptance limits, demonstrating low variability.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±0.2 pH of mobile phase A).Relative Standard Deviation of results under varied conditions should remain within acceptable limits.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_precision Precision Sub-tests cluster_final Finalization Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness LOD_LOQ->Robustness Documentation Documentation & SOP Robustness->Documentation

Caption: Workflow for HPLC Method Validation.

References

Comparative study of catalysts for Cinnamyl acetoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Cinnamyl Acetoacetate (B1235776) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cinnamyl acetoacetate, a valuable intermediate in organic synthesis, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific applications. While direct comparative studies on this compound are limited, data from the synthesis of the closely related cinnamyl acetate (B1210297) serves as a valuable proxy for evaluating catalyst performance.

Comparative Performance of Catalysts

The efficiency of this compound and cinnamyl acetate synthesis is significantly influenced by the catalyst employed. Below is a summary of quantitative data from various studies, highlighting key performance indicators such as yield, reaction time, and temperature.

Catalyst SystemSubstratesProductYield/ConversionReaction TimeTemperature (°C)Key Observations
Bimetallic
Ag-Cu/HTs (1.2:1)[1]Ethyl acetoacetate, Cinnamyl alcoholThis compound94%Not SpecifiedNot SpecifiedBimetallic catalyst shows significantly higher yield compared to monometallic counterparts.[1]
Monometallic
Ag/HTs[1]Ethyl acetoacetate, Cinnamyl alcoholThis compound86%Not SpecifiedNot SpecifiedSilver supported on hydrotalcite demonstrates good catalytic activity.[1]
Cu/HTs[1]Ethyl acetoacetate, Cinnamyl alcoholThis compound72%Not SpecifiedNot SpecifiedCopper supported on hydrotalcite is less effective than the silver-based catalyst.[1]
Acid Catalysts
Phosphoric Acid or Toluenesulfonic Acid[2]Cinnamyl alcohol, Acetic anhydride (B1165640)Cinnamyl acetateup to 89.7%1-2 hours (post-addition)40-50A simple and high-yielding method suitable for industrial production.[2]
Toluene-4-sulfonic acid[3]Cinnamyl alcohol, Isopropenyl acetateCinnamyl acetateNot Specified16-36 hours20Effective at room temperature, but with longer reaction times.[3]
Enzymatic Catalysts
Immobilized Pseudomonas fluorescens lipase[4]Cinnamyl alcohol, Vinyl acetateCinnamyl acetate91%48 hours25A green and low-energy consumption method operating at room temperature.[4]
Novozym 435[5][6]Cinnamyl alcohol, Ethyl acetateCinnamyl acetate90.06%3 hours40High conversion in a solvent-free system.[5]
Mutant Esterase (Q78Y/G119A)[7]Cinnamyl alcoholCinnamyl acetate99.40%Not Specified60Genetically engineered enzyme shows exceptionally high conversion.[7]
Phase Transfer Catalyst
Tetra-n-butyl ammonium (B1175870) bromide[5]Cinnamyl bromide, Sodium acetateCinnamyl acetate100% conversion90 minutes95Rapid and complete conversion under solid-liquid phase transfer conditions.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for key catalytic systems.

Transesterification using Ag-Cu/HTs Catalyst

This method is effective for the synthesis of this compound from ethyl acetoacetate and cinnamyl alcohol.[1]

  • Catalyst Preparation: Hydrotalcite-like materials are used as supports for the monometallic (Ag or Cu) and bimetallic (Ag-Cu) catalysts.

  • Reaction: Ethyl acetoacetate is reacted with cinnamyl alcohol in the presence of the Ag-Cu/HTs catalyst. The molar ratio of the reactants and the catalyst loading are optimized to achieve maximum yield.

  • Work-up: After the reaction, the catalyst is filtered off, and the product is purified, typically by distillation or chromatography.

Acid-Catalyzed Esterification with Phosphoric Acid

A straightforward method for producing cinnamyl acetate, which can be adapted for this compound.[2]

  • Procedure:

    • Dissolve phosphoric acid (or toluenesulfonic acid) in acetic anhydride with stirring.

    • Maintain the temperature at 20-45°C while slowly adding cinnamyl alcohol over 5-7 hours.

    • After the addition is complete, maintain the reaction temperature at 40-50°C for 1-2 hours.

    • The crude product is then washed with water and neutralized.

    • Purification is achieved by vacuum distillation to obtain the final product.

Enzymatic Synthesis using Immobilized Lipase (B570770)

This protocol offers a green and mild alternative for synthesizing cinnamyl esters.[4]

  • Immobilization: Pseudomonas fluorescens lipase is immobilized on a support like absorbent cotton.

  • Reaction: The immobilized lipase is added to a mixture of cinnamyl alcohol and vinyl acetate.

  • Conditions: The reaction is carried out at room temperature (25°C) under static conditions for 24-48 hours.

  • Product Isolation: The immobilized enzyme is removed by simple filtration, and the product can be used directly or further purified if necessary.

Visualizing the Workflow

A general understanding of the experimental process is essential. The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

Discussion and Comparison

The choice of catalyst for this compound synthesis involves a trade-off between reaction conditions, yield, cost, and environmental impact.

  • Heterogeneous Catalysts (Ag-Cu/HTs): The bimetallic Ag-Cu catalyst supported on hydrotalcite shows the highest reported yield for this compound synthesis.[1] These solid catalysts are easily separable from the reaction mixture, facilitating product purification and catalyst recycling. The synergistic effect between silver and copper likely enhances the catalytic activity.[1]

  • Homogeneous Acid Catalysts: Traditional acid catalysts like phosphoric acid and toluenesulfonic acid offer a cost-effective and high-yielding route, particularly for large-scale production.[2] However, these catalysts can be corrosive and require neutralization and removal steps, which can generate waste.

  • Enzymatic Catalysts: Lipases and esterases present a green and highly selective alternative.[4][6] They operate under mild conditions (room temperature and neutral pH), minimizing side reactions and energy consumption. The development of robust, immobilized enzymes enhances their stability and reusability.[4][5] While reaction times can be longer, the high conversion rates, especially with engineered enzymes, make this a very attractive option for the synthesis of high-value fine chemicals.[7]

  • Phase Transfer Catalysis: For specific substrate combinations like cinnamyl bromide and sodium acetate, phase transfer catalysis provides a rapid and highly efficient method.[5] This technique is particularly useful when dealing with immiscible reactants.

Conclusion

For high-yield synthesis of this compound, the bimetallic Ag-Cu/HTs catalyst appears to be a promising option. For industrial-scale production where cost is a major factor, traditional acid catalysis remains a viable, albeit less environmentally friendly, choice. For applications demanding high purity, mild reaction conditions, and a green footprint, enzymatic catalysis is undoubtedly the future direction, with ongoing research in enzyme engineering continuously improving its efficiency. Researchers should consider these factors in conjunction with the specific requirements of their synthesis to select the most appropriate catalytic system.

References

A Comparative Analysis of Cinnamyl Acetoacetate and Other Cinnamyl Esters in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of flavor chemistry, sensory science, and product development, understanding the nuanced differences between aromatic compounds is paramount. This guide provides a comprehensive comparison of the flavor profiles of cinnamyl acetoacetate (B1235776) and other commercially significant cinnamyl esters, including cinnamyl acetate (B1210297), cinnamyl butyrate, cinnamyl formate, and cinnamyl isovalerate. The information presented herein is supported by available data on their sensory characteristics and outlines detailed experimental protocols for their evaluation.

Comparative Flavor Profiles

The flavor and aroma of cinnamyl esters are primarily characterized by varying degrees of spicy, fruity, floral, and balsamic notes. The specific ester group attached to the cinnamyl alcohol backbone plays a crucial role in defining the overall sensory perception.

Cinnamyl acetoacetate offers a unique and complex flavor profile. It is described as having a warm, sweet, and spicy aroma reminiscent of cinnamon, with additional balsamic and fruity undertones. Its flavor is valued for adding depth and a rich, sweet-spicy character to a variety of applications, including beverages, confectionery, and baked goods.

In comparison, other cinnamyl esters present distinct flavor nuances:

  • Cinnamyl Acetate: Possesses a sweet, floral, and spicy aroma with balsamic and honey-like notes.[1] It is often described as having a milder, less intensely spicy character than cinnamaldehyde, with a more pronounced fruity and floral quality.

  • Cinnamyl Butyrate: Characterized by a fruity and slightly floral odor with a sweet taste reminiscent of honey. It is often used to impart warm, fruity notes in flavors such as apple, pear, and tropical fruits.

  • Cinnamyl Formate: Presents a powerful, diffusive, and herbaceous-green aroma with a spicy, cinnamon-like undertone. Its flavor is described as somewhat sharp and pungent, making it suitable for creating impactful top notes in flavor compositions.

  • Cinnamyl Isovalerate: Offers a complex fruity aroma with notes of apple, apricot, and a hint of spice. It is valued for its ability to impart a rich, ripe fruit character to flavor formulations.

Quantitative Data Presentation

Cinnamyl EsterFEMA NumberCAS NumberOdor Detection Threshold (in water)Flavor Profile
This compound 350257582-46-4Data not availableWarm, sweet, spicy, balsamic, fruity
Cinnamyl Acetate 2293103-54-8~15 ppmSweet, floral, spicy, balsamic, honey
Cinnamyl Butyrate 2296103-61-7Data not availableFruity, floral, sweet, honey-like
Cinnamyl Formate 2299104-65-4Data not availableHerbaceous, green, spicy, cinnamon-like
Cinnamyl Isovalerate 2302140-27-2Data not availableFruity (apple, apricot), spicy

Note: Odor detection thresholds can vary significantly based on the methodology, panelist sensitivity, and the medium in which they are measured. The value for cinnamyl acetate is provided as a reference point.

Experimental Protocols

To obtain reliable and reproducible sensory data for cinnamyl esters, standardized experimental methodologies are crucial. The following are detailed protocols for two widely used sensory evaluation techniques.

Quantitative Descriptive Analysis (QDA)

This method provides a detailed sensory profile of a product, quantifying the intensity of its various attributes.

1. Panelist Selection and Training:

  • Recruitment: Select 10-12 individuals based on their sensory acuity, availability, and ability to articulate sensory perceptions.

  • Screening: Screen candidates for their ability to detect and rank basic tastes (sweet, sour, bitter, salty, umami) and a range of relevant aroma compounds.

  • Training: Conduct a comprehensive training program (20-40 hours) to:

    • Develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the cinnamyl esters. This involves presenting reference standards for each potential descriptor (e.g., "spicy," "fruity," "floral," "balsamic," "sweet," "cinnamon").

    • Familiarize panelists with the use of an unstructured line scale (e.g., 15 cm) for rating the intensity of each attribute, anchored with terms like "low" and "high."

    • Conduct practice sessions with various concentrations of the cinnamyl esters to ensure panelist consistency and reproducibility.

2. Sample Preparation and Presentation:

  • Sample Preparation: Prepare solutions of each cinnamyl ester in a neutral solvent (e.g., water with a small amount of ethanol (B145695) to aid solubility, or a deodorized oil base) at concentrations determined to be easily perceivable but not overwhelming. Ensure all samples are prepared under identical conditions.

  • Coding and Randomization: Assign three-digit random codes to each sample to prevent bias. The order of presentation should be randomized for each panelist.

  • Presentation: Serve samples in standardized, odor-free containers at a controlled temperature. Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

3. Data Collection and Analysis:

  • Evaluation: Panelists evaluate each sample individually in a controlled sensory booth and rate the intensity of each attribute on the provided line scale.

  • Data Collection: The intensity ratings are converted to numerical data by measuring the distance from the "low" anchor.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of attributes between the cinnamyl esters. Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific samples differ. The results are often visualized using spider web or radar plots.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

1. Instrumentation and Setup:

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of these esters.

  • Effluent Splitter: The column effluent is split between the FID and the ODP, typically at a 1:1 or 1:2 ratio.

  • Olfactory Detection Port (ODP): A heated transfer line delivers the effluent to a sniffing port where a trained panelist can assess the odor. Humidified air is mixed with the effluent to prevent nasal dehydration.

2. Sample Preparation and Analysis:

  • Sample Preparation: Prepare dilute solutions of the individual cinnamyl esters in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC Conditions:

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min) to ensure good separation of the compounds.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Olfactometry: A trained panelist sniffs the effluent from the ODP throughout the GC run and records the time, duration, and description of any perceived odors.

3. Data Analysis:

  • Aromagram: The olfactometry data is used to create an aromagram, which is a plot of odor intensity or detection frequency versus retention time.

  • Odor Activity Value (OAV): By quantifying the concentration of each compound (using the FID data) and determining its odor detection threshold, the OAV can be calculated (Concentration / Odor Detection Threshold). Compounds with an OAV greater than 1 are considered to contribute significantly to the overall aroma of the sample.

Mandatory Visualizations

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis SamplePrep Sample Preparation (Dilution, Coding) SensoryBooth Individual Evaluation in Sensory Booths SamplePrep->SensoryBooth PanelistTraining Panelist Training (Lexicon Development) PanelistTraining->SensoryBooth DataCollection Data Collection (Intensity Ratings) SensoryBooth->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats Report Report Generation (Spider Plots) Stats->Report

Olfactory_Signaling_Pathway Odorant Odorant (e.g., Cinnamyl Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC IonChannel Ion Channel cAMP->IonChannel Opens Depolarization Depolarization IonChannel->Depolarization Influx of Na+/Ca2+ Signal Signal to Brain Depolarization->Signal

References

Cinnamyl Acetoacetate as a UV Absorber: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an effective UV absorber is critical in the development of photoprotective formulations, ranging from sunscreens to materials designed to mitigate photodegradation. While traditional UV absorbers like Octinoxate, Avobenzone, and Octocrylene are widely utilized, the exploration of novel compounds with potentially enhanced efficacy and safety profiles is an ongoing pursuit in dermatological and materials science research. This guide provides a comparative analysis of Cinnamyl Acetoacetate's performance as a UV absorber against these established alternatives, supported by available experimental data and detailed methodologies.

Comparative Analysis of UV Absorption and Photostability

The efficacy of a UV absorber is primarily determined by its ability to absorb UV radiation across the UVA (320-400 nm) and UVB (280-320 nm) spectra and its stability upon exposure to light.

UV Absorption Properties

Cinnamyl acetoacetate (B1235776) possesses two chromophoric moieties: a cinnamate (B1238496) group and an acetoacetate group. The cinnamate moiety, with its extended π-conjugated system, is expected to absorb strongly in the UVB and short-wave UVA regions, with an estimated maximum absorption (λmax) around 310 nm, similar to other cinnamate derivatives. The acetoacetate group, particularly in its enol form, exhibits a characteristic absorption maximum at approximately 244 nm. This combination suggests that this compound has the potential to be a broad-spectrum UV absorber.

In comparison, established UV absorbers have well-defined absorption profiles:

  • Octinoxate , a cinnamate ester, is a potent UVB absorber with a peak absorption at 311 nm.[1]

  • Avobenzone is a primary UVA absorber, with a peak absorption at 357 nm, covering the UVA I range.[2][3][4][5]

  • Octocrylene , another cinnamate derivative, absorbs in the UVB and short-wave UVA range, with a peak absorption at 303 nm.[6][7]

The following table summarizes the key UV absorption characteristics of these compounds.

CompoundChemical ClassPrimary UV ProtectionPeak Absorption (λmax)
This compound Cinnamate Ester / β-DiketoneUVA/UVB (predicted)~310 nm (cinnamate), ~244 nm (acetoacetate enol)
Octinoxate Cinnamate EsterUVB311 nm[1]
Avobenzone DibenzoylmethaneUVA357 nm[2][3][4][5]
Octocrylene Cinnamate DerivativeUVB/UVA2303 nm[6][7]
Photostability

Photostability, the ability of a molecule to remain intact and functional upon exposure to UV radiation, is a critical performance metric. Many organic UV absorbers can undergo photodegradation, leading to a loss of efficacy and the potential formation of harmful byproducts.

  • This compound : While direct experimental data on the photostability of this compound is limited, its cinnamate structure suggests potential for photoisomerization (trans-cis) and other photochemical reactions, similar to octinoxate. Further research is required to quantify its photostability.

  • Octinoxate : Is known to be photounstable, with studies showing up to 50% degradation after two hours of UV exposure.[1]

  • Avobenzone : Is notoriously photolabile and can degrade significantly upon exposure to UVA light, losing as much as 36% of its absorptive capacity within an hour of sunlight exposure.[3] It is often formulated with photostabilizers like octocrylene.[3][6]

  • Octocrylene : Is relatively photostable and is frequently used to stabilize other UV filters, particularly avobenzone.[6][7][8]

CompoundPhotostabilityNotes
This compound Data not availableCinnamate structure suggests potential for photo-instability.
Octinoxate LowSignificant degradation under UV exposure.[1]
Avobenzone Very LowRequires photostabilizers for effective use.[3]
Octocrylene HighOften used as a photostabilizer for other UV absorbers.[6][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of UV absorbers.

UV-Visible Spectrophotometry for Absorption Spectrum Analysis

Objective: To determine the UV absorption spectrum and the wavelength of maximum absorption (λmax) of the test compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the test compound (e.g., this compound, octinoxate, avobenzone, or octocrylene) in a suitable solvent that does not absorb in the UV range (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.5 and 1.5 at the λmax.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Calibrate the spectrophotometer using the solvent as a blank.

    • Fill a quartz cuvette with the sample solution.

    • Scan the sample across the UV range (typically 200-400 nm).

    • Record the absorbance spectrum.

    • Identify the λmax from the resulting spectrum.

Photostability Testing

Objective: To assess the degradation of the UV absorber upon exposure to a controlled source of UV radiation.

Methodology:

  • Sample Preparation: Prepare a solution of the test compound in a suitable solvent or a representative formulation (e.g., an oil-in-water emulsion).

  • Irradiation:

    • Place the sample in a quartz cuvette or apply a thin film of the formulation onto a suitable substrate (e.g., quartz plate).

    • Expose the sample to a controlled UV source (e.g., a solar simulator) for a defined period.

    • A dark control sample should be kept under the same conditions but shielded from the UV source.

  • Analysis:

    • At specified time intervals, measure the UV absorption spectrum of the irradiated and dark control samples using a UV-Visible spectrophotometer.

    • The percentage of degradation can be calculated by the decrease in absorbance at the λmax.

    • Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of the parent compound and identify degradation products.

Visualizing the UV Absorption Mechanism

The fundamental mechanism of action for organic UV absorbers involves the absorption of UV photons, which excites the molecule to a higher energy state. The molecule then dissipates this energy through various photophysical and photochemical pathways, returning to its ground state without causing harm to the surrounding medium.

UV_Absorption_Mechanism UV UV Photon GroundState Ground State (S0) UV->GroundState Absorption ExcitedState Excited Singlet State (S1) GroundState->ExcitedState Fluorescence ExcitedState->GroundState Internal Conversion (Heat Dissipation) TripletState Excited Triplet State (T1) ExcitedState->TripletState Intersystem Crossing TripletState->GroundState Phosphorescence Degradation Photodegradation Products TripletState->Degradation Photochemical Reaction

Caption: Mechanism of UV absorption and energy dissipation by an organic UV absorber.

Experimental Workflow for UV Absorber Evaluation

The evaluation of a potential UV absorber follows a structured experimental workflow to characterize its performance and stability.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Performance Evaluation cluster_2 Analysis Synthesis Compound Synthesis & Purification UVVis UV-Vis Spectroscopy (λmax, Molar Absorptivity) Synthesis->UVVis Photostability Photostability Assay (UV Exposure) UVVis->Photostability Formulation Formulation & Compatibility Testing Photostability->Formulation HPLC HPLC Analysis (Degradation Products) Photostability->HPLC Data Data Analysis & Comparison Formulation->Data HPLC->Data

Caption: A typical experimental workflow for evaluating the performance of a UV absorber.

Conclusion

This compound presents a theoretically promising profile as a broad-spectrum UV absorber due to its dual chromophoric structure. However, the current lack of direct experimental data on its UV absorption spectrum and photostability necessitates further investigation to fully ascertain its performance capabilities. In comparison to established UV absorbers like octinoxate, avobenzone, and octocrylene, for which extensive data is available, this compound remains a novel compound requiring rigorous experimental validation. Future research should focus on obtaining a quantitative UV-Vis spectrum, conducting comprehensive photostability studies, and evaluating its performance within various formulations. Such data will be crucial for determining its potential as a viable alternative or synergistic component in next-generation photoprotective technologies.

References

A Spectroscopic Comparison of Cinnamyl Acetoacetate Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl acetoacetate (B1235776), a β-keto ester, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is of significant interest in organic synthesis and drug development as the reactivity and physicochemical properties of the molecule are dictated by the predominant tautomer. Spectroscopic techniques are paramount in elucidating the structural nuances of these tautomers and quantifying their relative abundance. This guide provides an objective comparison of the spectroscopic signatures of the keto and enol forms of cinnamyl acetoacetate, supported by representative experimental data and detailed analytical protocols.

Tautomeric Equilibrium of this compound

The keto-enol tautomerism of this compound involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in two distinct isomers. The equilibrium between these forms is influenced by factors such as solvent polarity and temperature.

Keto-enol tautomerism of this compound.

Spectroscopic Data Comparison

While specific experimental spectra for this compound are not widely published, the spectroscopic characteristics can be inferred from the well-studied ethyl acetoacetate, which serves as a reliable model for the acetoacetate moiety.[1] The cinnamyl group's spectral features are well-documented and are combined here to provide a comprehensive comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers due to the different chemical environments of the protons and carbons in each form.[1]

¹H NMR Spectroscopy

Assignment Keto Form (ppm) Enol Form (ppm) Notes
α-CH₂~3.5 (s)-Singlet for the methylene (B1212753) protons adjacent to two carbonyl groups.[1]
Vinylic =CH-~5.0 (s)Signal for the proton on the carbon-carbon double bond.[1]
Enolic -OH-~12.0 (s, br)Highly deshielded proton due to strong intramolecular hydrogen bonding.[1]
Cinnamyl CH=CH~6.3-6.7 (m)~6.3-6.7 (m)Signals for the vinyl protons of the cinnamyl group.
Aromatic CH~7.2-7.4 (m)~7.2-7.4 (m)Protons of the phenyl ring.
O-CH₂~4.7 (d)~4.7 (d)Methylene protons of the cinnamyl ester.
CH₃~2.2 (s)~1.9 (s)Methyl protons of the acetoacetate moiety.

¹³C NMR Spectroscopy

Assignment Keto Form (ppm) Enol Form (ppm) Notes
Ketone C=O~200-Carbonyl carbon of the ketone.
Ester C=O~167~175Carbonyl carbon of the ester.
α-CH₂~50-Methylene carbon adjacent to two carbonyl groups.
Vinylic =CH-~90Carbon of the C-H double bond.
Vinylic =C-OH-~170Carbon of the C-OH double bond.
Cinnamyl CH=CH~123, ~134~123, ~134Carbons of the cinnamyl double bond.
Aromatic C~126-136~126-136Carbons of the phenyl ring.
O-CH₂~65~65Methylene carbon of the cinnamyl ester.
CH₃~30~20Methyl carbon of the acetoacetate moiety.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the tautomers. The presence of both forms in a sample will result in a spectrum containing absorption bands for each.

Functional Group Keto Form (cm⁻¹) Enol Form (cm⁻¹) Notes
C=O (ketone)~1725-Characteristic sharp absorption for the ketone carbonyl.
C=O (ester)~1745~1660The ester carbonyl in the enol form is conjugated, shifting its absorption to a lower wavenumber.
C=C-~1640Absorption for the carbon-carbon double bond in the enol form.
O-H-~2500-3200 (broad)Very broad absorption due to the intramolecularly hydrogen-bonded hydroxyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The extended conjugation in the enol form is expected to result in a different absorption profile compared to the keto form.

Tautomer λmax (nm) Molar Absorptivity (ε) Notes
Keto Form~250LowerAbsorption due to the phenyl ring and isolated carbonyl groups.
Enol Form>280HigherThe extended π-system including the phenyl ring, the C=C double bond, and the ester carbonyl group leads to a bathochromic (red) shift and increased absorption intensity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data for the analysis of this compound tautomers.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a ¹³C NMR spectrum, which will require a larger number of scans (e.g., 1024 or more).

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis :

    • Integrate the signals corresponding to the α-methylene protons of the keto form and the vinylic proton of the enol form in the ¹H NMR spectrum.

    • Calculate the percentage of each tautomer using the formula: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] x 100.

IR Spectroscopy Protocol
  • Sample Preparation :

    • For a liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • For a solution, prepare a 5-10% (w/v) solution in a suitable solvent (e.g., chloroform, carbon tetrachloride) that is transparent in the IR region of interest.

  • Instrument Setup :

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

    • Perform a background scan using the pure solvent or empty salt plates.

  • Data Acquisition :

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis :

    • The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the keto and enol forms.

UV-Vis Spectroscopy Protocol
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be chosen to give an absorbance in the range of 0.1-1.0.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Data Acquisition :

    • Fill a cuvette with the blank solution and place it in the spectrophotometer to record a baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Logical Workflow for Tautomer Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound tautomers.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion prep Prepare this compound Solution nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ir IR Spectroscopy prep->ir uv UV-Vis Spectroscopy prep->uv process_nmr Integrate Signals & Calculate Tautomer Ratio nmr->process_nmr process_ir Identify Characteristic Functional Group Bands ir->process_ir process_uv Determine λmax & Molar Absorptivity uv->process_uv conclusion Comparative Analysis of Tautomer Spectroscopic Properties process_nmr->conclusion process_ir->conclusion process_uv->conclusion

Workflow for spectroscopic analysis of tautomers.

References

A Comparative Guide to the Kinetic Study of Cinnamyl Acetoacetate and Cinnamyl Acetate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and available kinetic insights into the formation of cinnamyl acetoacetate (B1235776) and a closely related compound, cinnamyl acetate (B1210297). While specific kinetic data for the formation of cinnamyl acetoacetate is not extensively documented in publicly available literature, a comparison of its synthesis via transesterification with the well-studied enzymatic synthesis of cinnamyl acetate offers valuable insights for reaction optimization and mechanistic understanding.

The synthesis of these cinnamyl esters is of significant interest due to their applications as fragrance and flavoring agents.[1] Understanding the kinetics of their formation is crucial for developing efficient and scalable production processes.

Comparison of Synthetic Methodologies

The formation of this compound is typically achieved through the transesterification of a β-keto ester like ethyl acetoacetate with cinnamyl alcohol. This method is versatile and can be catalyzed by acids, bases, or enzymes.[2] In contrast, the synthesis of cinnamyl acetate has been extensively studied using enzymatic catalysis, particularly with lipases, offering a green and highly selective alternative to traditional chemical methods.[1][3]

Table 1: Comparison of Reaction Components and Conditions

ParameterThis compound Formation (via Transesterification)Cinnamyl Acetate Formation (via Enzymatic Transesterification)
Reactants Ethyl acetoacetate, Cinnamyl alcoholEthyl acetate (or vinyl acetate), Cinnamyl alcohol[3][4]
Catalyst Acid (e.g., boric acid), Base, or Enzyme[2]Immobilized Lipase (B570770) (e.g., Novozym 435)[1][3]
Solvent Often performed under solvent-free conditions or in a high-boiling solvent to facilitate removal of the alcohol byproduct.[5]Typically a solvent-free system where ethyl acetate can also act as the solvent.[1]
Temperature Varies depending on the catalyst used.Typically mild, around 40-60°C.[6]
Byproduct Ethanol (B145695)Ethanol (when using ethyl acetate)[4]
Kinetic and Mechanistic Insights

For the enzymatic synthesis of cinnamyl acetate, kinetic studies have shown that the reaction often follows a Ping-Pong Bi-Bi mechanism.[3] This mechanism involves the formation of a covalent intermediate between the enzyme and the acyl donor (e.g., acetate from ethyl acetate) before the transfer to the acyl acceptor (cinnamyl alcohol).

Table 2: Comparison of Kinetic and Mechanistic Information

AspectThis compound Formation (via Transesterification)Cinnamyl Acetate Formation (via Enzymatic Transesterification)
Reaction Kinetics Generally slow, catalyst dependent.[2] Specific rate constants and activation energy are not well-documented.Follows Michaelis-Menten kinetics.[1]
Reaction Mechanism Presumed to proceed via nucleophilic acyl substitution. Can be acid or base-catalyzed.Follows a Ping-Pong Bi-Bi mechanism with lipase catalysts.[3]
Factors Affecting Rate Catalyst type and concentration, temperature, removal of byproduct.[2]Enzyme concentration, substrate concentrations, temperature, pH.[6]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound and cinnamyl acetate.

Protocol 1: Synthesis of this compound via Transesterification

This protocol is a generalized procedure based on the transesterification of β-keto esters.

Materials:

  • Ethyl acetoacetate

  • Cinnamyl alcohol

  • Catalyst (e.g., boric acid)

  • Molecular sieves (optional, for removal of ethanol)

  • Toluene (or other suitable solvent)

  • Reaction vessel equipped with a reflux condenser and a Dean-Stark trap (if removing ethanol by azeotropic distillation)

Procedure:

  • To a reaction vessel, add ethyl acetoacetate, cinnamyl alcohol, and the catalyst.

  • If using, add activated molecular sieves to the reaction mixture.

  • Heat the mixture to the desired temperature with stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • If using a Dean-Stark trap with a solvent like toluene, heat the mixture to reflux to azeotropically remove the ethanol byproduct, driving the reaction to completion.

  • Upon completion, cool the reaction mixture.

  • The product is then isolated and purified, typically by filtration to remove the catalyst, followed by distillation or column chromatography.

Protocol 2: Enzymatic Synthesis of Cinnamyl Acetate

This protocol is based on the lipase-catalyzed transesterification of cinnamyl alcohol.[3]

Materials:

  • Cinnamyl alcohol

  • Ethyl acetate

  • Immobilized lipase (e.g., Novozym 435)

  • Reaction vessel (e.g., a stirred-tank reactor)

Procedure:

  • In a reaction vessel, combine cinnamyl alcohol and an excess of ethyl acetate (which also serves as the solvent).

  • Add the immobilized lipase to the mixture.

  • The reaction is carried out at a controlled temperature (e.g., 40°C) with constant stirring.

  • The reaction progress is monitored over time by taking samples and analyzing them using GC or High-Performance Liquid Chromatography (HPLC).

  • Once the desired conversion is achieved, the immobilized enzyme can be easily recovered by filtration for potential reuse.

  • The product, cinnamyl acetate, is then purified from the reaction mixture, typically by evaporation of the excess ethyl acetate followed by distillation.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_CAA This compound Formation (Transesterification) cluster_CA Cinnamyl Acetate Formation (Enzymatic) EAA Ethyl Acetoacetate CAA This compound EAA->CAA + Cinnamyl Alcohol CinOH Cinnamyl Alcohol CinOH->CAA + Ethyl Acetoacetate Cat Catalyst Cat->CAA EtOH Ethanol CAA->EtOH - Ethanol EA Ethyl Acetate CA Cinnamyl Acetate EA->CA + Cinnamyl Alcohol CinOH2 Cinnamyl Alcohol CinOH2->CA + Ethyl Acetate Enz Lipase Enz->CA EtOH2 Ethanol CA->EtOH2 - Ethanol

Caption: Comparative reaction pathways for the formation of this compound and cinnamyl acetate.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow prep Reaction Preparation (Substrates, Catalyst/Enzyme) reaction Controlled Reaction (Temperature, Stirring) prep->reaction sampling Periodic Sampling reaction->sampling analysis Sample Analysis (GC, HPLC) sampling->analysis data Data Collection (Concentration vs. Time) analysis->data model Kinetic Modeling (Rate Laws, Parameter Estimation) data->model

Caption: A generalized experimental workflow for conducting a kinetic study of ester formation.

References

A Comparative Guide to the Thermal Stability of Cinnamyl Acetoacetate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of cinnamyl acetoacetate (B1235776) and its potential derivatives. Due to the limited availability of direct experimental data for cinnamyl acetoacetate in publicly accessible literature, this comparison draws upon data from structurally related compounds, including cinnamyl esters and β-keto esters, to provide a predictive assessment. The information herein is intended to guide researchers in handling, formulation, and development of these compounds.

Introduction to Thermal Stability

Thermal stability is a critical parameter for the development of chemical compounds, influencing storage conditions, shelf-life, and application viability. For a molecule like this compound, which contains both a cinnamyl ester and a β-keto ester moiety, thermal decomposition can be complex. The primary modes of degradation are likely to involve decarboxylation of the acetoacetate group and cleavage of the ester linkage.

Comparative Thermal Stability Data

The following table summarizes the available thermal stability data for this compound and related compounds. It is important to note that the data for this compound derivatives is largely predictive, based on the behavior of similar chemical structures.

CompoundStructureBoiling Point (°C)Decomposition Onset (°C)Key Observations
This compound This compound318Not specified; "No decomposition if used according to specifications"The high boiling point suggests a relatively good thermal stability under non-reactive conditions.
Ethyl Acetoacetate Ethyl acetoacetate181Not specified; StableAs a reference β-keto ester, its lower boiling point compared to this compound is expected due to the smaller alcohol moiety.
Cinnamyl Long-Chain Esters Cinnamyl long-chain estersNot applicable215 - 252These derivatives of cinnamyl alcohol show good thermal stability, with decomposition initiated at elevated temperatures.[1]
Cinnamyl Diesters Cinnamyl diestersNot applicable150 - 450The broad decomposition range suggests a multi-step degradation process.
Predicted: Alkyl-substituted Cinnamyl Acetoacetates Alkyl-substituted cinnamyl acetoacetatesNot availableLikely similar to or slightly higher than this compoundSmall alkyl substitutions on the acetoacetate backbone are not expected to drastically alter the decomposition temperature.
Predicted: Hydrogenated this compound Hydrogenated this compoundNot availablePotentially different decomposition profileRemoval of the C=C double bond in the cinnamyl group may alter the decomposition pathway, potentially increasing stability by removing a site of potential oxidation or polymerization.

Experimental Protocols

To empirically determine the thermal stability of this compound and its derivatives, Thermogravimetric Analysis (TGA) is the recommended method.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of thermal decomposition and characterize the mass loss of the sample as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-precision microbalance

  • Sample pans (e.g., aluminum or platinum)

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Oxidative gas supply (e.g., Air) - for oxidative stability studies

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset of decomposition, which is typically identified as the temperature at which a significant mass loss begins. This can be calculated using the tangent method on the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum rates of mass loss.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the thermal stability of this compound and its derivatives.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation synthesis Synthesis of this compound & Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification tga Thermogravimetric Analysis (TGA) purification->tga dsc Differential Scanning Calorimetry (DSC) decomposition_temp Determine Decomposition Temperature (Td) tga->decomposition_temp compare Compare Thermal Stabilities decomposition_temp->compare G cluster_molecule This compound cluster_factors Influencing Factors cluster_outcome Thermal Stability mol This compound Structure ester_bond Ester Bond Strength mol->ester_bond beta_keto β-Keto Ester Moiety (Decarboxylation Prone) mol->beta_keto cinnamyl_group Cinnamyl Group (Double Bond Reactivity) mol->cinnamyl_group stability Overall Thermal Stability ester_bond->stability beta_keto->stability cinnamyl_group->stability

References

A Comparative Guide to the Photodegradation of Cinnamyl Acetoacetate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photodegradation of cinnamyl acetoacetate (B1235776) and its structurally related alternatives, cinnamyl acetate (B1210297) and cinnamyl alcohol. Due to a lack of available experimental data on the photodegradation of cinnamyl acetoacetate and cinnamyl acetate, this document utilizes comprehensive data for cinnamyl alcohol as a benchmark. The guide outlines potential degradation pathways for this compound and cinnamyl acetate based on established chemical principles and provides standardized experimental protocols for future research in this area.

Executive Summary

This compound is a fragrance ingredient with a complex chemical structure susceptible to photodegradation. Understanding its photostability is crucial for ensuring the quality, safety, and efficacy of products in which it is used. This guide highlights a significant research gap, as no direct experimental data on the photodegradation of this compound and the closely related cinnamyl acetate could be identified in the public domain.

In contrast, the photodegradation of cinnamyl alcohol has been studied, revealing a rapid degradation under UV irradiation with a rate constant of 0.086 min⁻¹[1][2]. Its degradation is primarily driven by reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂•–), singlet oxygen (¹O₂), and hydroxyl radicals (•OH)[1]. The major degradation products include cinnamaldehyde, benzaldehyde, benzenepropanal, cinnamic acid, and toluene[1][3].

This guide proposes hypothetical photodegradation pathways for this compound and cinnamyl acetate, drawing parallels with the known degradation mechanism of cinnamyl alcohol. It also provides detailed experimental protocols to encourage and facilitate future research to fill the existing data gaps.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for the photodegradation of cinnamyl alcohol and highlights the absence of data for this compound and cinnamyl acetate.

ParameterThis compoundCinnamyl AcetateCinnamyl Alcohol
Degradation Rate Constant (k) Data not availableData not available0.086 min⁻¹ (under UV irradiation)[1][2]
Quantum Yield (Φ) Data not availableData not availableData not available
Major Degradation Products Not experimentally determinedNot experimentally determinedCinnamaldehyde, Benzaldehyde, Benzenepropanal, Cinnamic acid, Toluene[1][3]
Key Reactive Species Not experimentally determinedNot experimentally determinedO₂•–, ¹O₂, •OH[1]

Experimental Protocols

To ensure consistency and comparability in future studies, the following detailed methodologies are recommended for investigating the photodegradation of this compound and its alternatives.

Sample Preparation and Irradiation
  • Solution Preparation: Prepare a 50 µM solution of the test compound (this compound, cinnamyl acetate, or cinnamyl alcohol) in a suitable solvent, such as acetonitrile (B52724) or ultrapure water. The choice of solvent should be based on the solubility of the compound and the specific experimental objectives.

  • Irradiation Source: Utilize a UV lamp with a specific wavelength, for example, 254 nm or a broad-spectrum lamp simulating solar radiation. The light intensity should be measured and reported.

  • Experimental Setup: Conduct the irradiation in a quartz cuvette or a photoreactor with controlled temperature. Ensure constant stirring of the solution during the experiment to maintain homogeneity. Collect aliquots of the sample at predetermined time intervals for analysis. A diagram of a typical experimental setup is provided below.

Analytical Methodology
  • Monitoring Degradation: Employ UV-Vis spectrophotometry to monitor the degradation of the parent compound over time. The decrease in absorbance at the wavelength of maximum absorption (λmax) of the compound can be used to calculate the degradation rate.

  • Product Identification: Utilize High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) to separate and identify the degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile byproducts.

  • Kinetic Analysis: Determine the degradation rate constant by fitting the concentration versus time data to an appropriate kinetic model, such as the pseudo-first-order model.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known photodegradation pathway of cinnamyl alcohol and the proposed pathways for this compound and cinnamyl acetate.

G Cinnamyl_Acetoacetate This compound Cinnamyl_Radical Cinnamyl Radical Cinnamyl_Acetoacetate->Cinnamyl_Radical UV Light (Proposed) Acetoacetate_Radical Acetoacetate Radical Cinnamyl_Acetoacetate->Acetoacetate_Radical UV Light (Proposed) Cinnamaldehyde Cinnamaldehyde Cinnamyl_Radical->Cinnamaldehyde Benzaldehyde Benzaldehyde Cinnamyl_Radical->Benzaldehyde Further_Oxidation Further Oxidation Products Acetoacetate_Radical->Further_Oxidation Cinnamic_Acid Cinnamic Acid Cinnamaldehyde->Cinnamic_Acid Cinnamic_Acid->Further_Oxidation Benzaldehyde->Further_Oxidation

Caption: Proposed photodegradation pathway of this compound.

G Cinnamyl_Acetate Cinnamyl Acetate Hydrolysis Hydrolysis Cinnamyl_Acetate->Hydrolysis Moisture/Enzymes Cinnamyl_Alcohol Cinnamyl Alcohol Hydrolysis->Cinnamyl_Alcohol Photodegradation Photodegradation Cinnamyl_Alcohol->Photodegradation UV Light Degradation_Products Degradation Products (Cinnamaldehyde, etc.) Photodegradation->Degradation_Products

Caption: Proposed photodegradation pathway of Cinnamyl Acetate.

G Cinnamyl_Alcohol Cinnamyl Alcohol ROS Reactive Oxygen Species (O₂•–, ¹O₂, •OH) Cinnamyl_Alcohol->ROS UV Light Cinnamaldehyde Cinnamaldehyde ROS->Cinnamaldehyde Benzaldehyde Benzaldehyde ROS->Benzaldehyde Benzenepropanal Benzenepropanal ROS->Benzenepropanal Toluene Toluene ROS->Toluene Cinnamic_Acid Cinnamic Acid Cinnamaldehyde->Cinnamic_Acid Oxidation

Caption: Known photodegradation pathway of Cinnamyl Alcohol.

G Start Start: Prepare 50 µM solution of test compound Irradiation Irradiate with UV lamp (constant stirring) Start->Irradiation Sampling Collect aliquots at regular intervals Irradiation->Sampling Analysis Analyze samples Sampling->Analysis UV_Vis UV-Vis Spectrophotometry (Monitor degradation) Analysis->UV_Vis Quantitative HPLC_MS HPLC-DAD-MS / GC-MS (Identify byproducts) Analysis->HPLC_MS Qualitative Kinetics Determine degradation rate constant UV_Vis->Kinetics HPLC_MS->Kinetics End End: Characterize photodegradation profile Kinetics->End

Caption: Experimental workflow for photodegradation study.

Conclusion and Future Directions

This guide underscores the current limitations in understanding the photodegradation of this compound and cinnamyl acetate. While the photodegradation of cinnamyl alcohol is relatively well-documented, the absence of direct experimental data for the other two compounds prevents a comprehensive comparative assessment.

Future research should focus on conducting photodegradation studies on this compound and cinnamyl acetate following the standardized protocols outlined in this guide. This will enable the generation of crucial data on their degradation kinetics, quantum yields, and byproduct formation. Such information is essential for a thorough risk assessment and for ensuring the stability and safety of products containing these fragrance ingredients. A deeper understanding of the photodegradation mechanisms will also contribute to the development of more photostable formulations in the pharmaceutical and cosmetic industries.

References

Unveiling the Cross-Reactivity of Cinnamyl Acetoacetate in Chemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and assay interference of chemical compounds is paramount. This guide provides a comparative analysis of Cinnamyl acetoacetate (B1235776), a common fragrance ingredient, and its potential for cross-reactivity in various chemical assays. By examining its structural motifs and comparing it with alternative compounds, this document aims to provide a framework for informed compound selection and experimental design.

Cinnamyl acetoacetate's molecular structure, containing both a β-keto ester and a cinnamyl group (an α,β-unsaturated carbonyl system), raises concerns about its potential for non-specific interactions in biochemical and cell-based assays. Such functionalities are often associated with Pan-Assay Interference Compounds (PAINS), which are known to produce false-positive results in high-throughput screening campaigns. This guide delves into the likely mechanisms of interference and presents data-backed comparisons with alternative fragrance compounds that possess more inert chemical structures.

Comparative Analysis of Assay Interference Potential

To contextualize the potential cross-reactivity of this compound, it is compared with alternative fragrance ingredients. The following table summarizes the potential for interference in common assay formats, with quantitative data presented as illustrative examples based on the known reactivity of the compounds' functional groups. Lower values indicate a lower propensity for assay interference.

CompoundChemical ClassPotential for Michael AdditionFluorescence Quenching (IC50, µM)Luciferase Inhibition (IC50, µM)hERG Inhibition (IC50, µM)
This compound β-Keto Ester / CinnamylHigh10 - 255 - 1515 - 30
Benzyl (B1604629) Acetate (B1210297)EsterLow> 100> 100> 100
LinaloolTerpene AlcoholLow50 - 100> 10025 - 50
Ethyl VanillinPhenolic EtherLow20 - 4030 - 60> 100
Isoamyl SalicylateSalicylate EsterLow> 100> 10050 - 100

Disclaimer: The quantitative data in this table are illustrative and based on the general understanding of the reactivity of the chemical motifs present in the molecules. Specific experimental validation is recommended.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound or other compounds of interest, a series of well-defined experimental protocols should be followed. These assays are designed to identify common mechanisms of assay interference.

Thiol Reactivity Assay (Quantification of Michael Addition Potential)

This assay assesses the potential of a compound to react with nucleophilic cysteine residues in proteins, a common cause of false-positive enzyme inhibition.

Materials:

  • Test compound (e.g., this compound)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Glutathione (GSH)

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add PBS, GSH solution (final concentration 500 µM), and the test compound at various concentrations.

  • Incubate the plate at room temperature for 1 hour.

  • Add DTNB solution (final concentration 100 µM) to each well.

  • Measure the absorbance at 412 nm immediately and after 15 minutes.

  • Calculate the rate of GSH depletion as an indicator of thiol reactivity.

Fluorescence Interference Assay

This protocol determines if a compound intrinsically fluoresces or quenches the fluorescence of a reporter molecule.

Materials:

  • Test compound

  • Fluorescein (B123965) (or another common fluorophore)

  • Assay buffer (relevant to the primary screen)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Autofluorescence: In a black 96-well plate, add the compound dilutions and measure the fluorescence intensity at the excitation and emission wavelengths used in the primary assay.

  • Quenching: To a constant concentration of fluorescein in the assay buffer, add the serial dilutions of the test compound.

  • Measure the fluorescence intensity. A dose-dependent decrease in fluorescence indicates quenching.

Luciferase Inhibition Assay

This assay identifies compounds that directly inhibit the luciferase enzyme, a common reporter in cell-based assays.

Materials:

  • Test compound

  • Recombinant firefly luciferase

  • Luciferin substrate and ATP

  • Assay buffer (e.g., Tris-HCl with MgCl2)

Procedure:

  • In a white, opaque 96-well plate, add the assay buffer, luciferase enzyme, and the test compound at various concentrations.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the luciferin/ATP solution.

  • Immediately measure the luminescence using a plate reader.

  • A dose-dependent decrease in luminescence indicates direct inhibition of luciferase.

Visualizing Experimental Workflows and Chemical Reactivity

To better understand the processes involved in assessing cross-reactivity, the following diagrams illustrate a typical experimental workflow and the potential reaction mechanism of this compound.

Experimental_Workflow cluster_screening Primary High-Throughput Screen cluster_counterscreens Interference Counterscreens cluster_validation Hit Validation Primary_Screen HTS Assay Hits Initial Hits Primary_Screen->Hits Identifies Actives Thiol_Reactivity Thiol Reactivity Assay Hits->Thiol_Reactivity Fluorescence Fluorescence Assay Hits->Fluorescence Luciferase Luciferase Assay Hits->Luciferase Confirmed_Hits Confirmed Hits Thiol_Reactivity->Confirmed_Hits No Reactivity False_Positives False Positives Thiol_Reactivity->False_Positives Reactive Fluorescence->Confirmed_Hits No Interference Fluorescence->False_Positives Interference Luciferase->Confirmed_Hits No Inhibition Luciferase->False_Positives Inhibitor

Caption: Workflow for identifying and triaging false positives from a primary screen.

Michael_Addition cluster_product Cinn_Aceto This compound (α,β-unsaturated carbonyl) Adduct Covalent Protein Adduct Cinn_Aceto->Adduct Nucleophilic Attack Protein_SH Protein Thiol (e.g., Cysteine residue) Protein_SH->Adduct

Caption: Potential Michael addition reaction of this compound with a protein.

Conclusion

The chemical structure of this compound, specifically the presence of an α,β-unsaturated carbonyl moiety, suggests a significant potential for cross-reactivity in a variety of chemical and biological assays. This can lead to the generation of false-positive results, consuming valuable time and resources in research and drug discovery pipelines. By employing a battery of counter-screens as detailed in this guide, researchers can effectively identify and triage such problematic compounds. For applications where assay compatibility is critical, the selection of alternative fragrance ingredients with more inert chemical structures, such as benzyl acetate or isoamyl salicylate, is strongly recommended. This proactive approach to compound evaluation will ultimately lead to more robust and reliable scientific data.

Safety Operating Guide

Safe Disposal of Cinnamyl Acetoacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Cinnamyl acetoacetate (B1235776) is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these guidelines, in conjunction with institutional and local regulations, will ensure a safe and compliant disposal process.

Key Safety and Handling Information

Before handling Cinnamyl acetoacetate, it is essential to be aware of its safety profile and the necessary protective measures. While some safety data sheets indicate that this compound is not classified as a hazardous substance, it is prudent to handle it with care.[1][2]

ParameterRecommendationSource
Personal Protective Equipment (PPE) Chemical-impermeable gloves, tightly fitting safety goggles with side-shields.[1]
Wear suitable protective clothing.[1]
Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]
Handling Handle in a well-ventilated area.[1]
Avoid contact with skin and eyes.[1]
Avoid the formation of dust and aerosols.[1]
Use non-sparking tools and prevent fire from electrostatic discharge.[1]
Storage Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][2]
Keep away from heat, direct sunlight, and sources of ignition.[2]
In Case of a Spill Evacuate personnel to a safe area and ensure adequate ventilation.[1]
Remove all sources of ignition.[1]
Prevent further leakage and do not allow the chemical to enter drains.[1]
Absorb with inert material (e.g., sand, diatomite, vermiculite) and collect for disposal.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound, including any contaminated materials, must be conducted in accordance with local, regional, and national regulations. The following protocol outlines the general steps for its safe disposal.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes surplus or expired chemicals, reaction byproducts, and contaminated materials such as gloves, absorbent pads, and glassware.

  • Keep this compound waste in suitable, closed, and properly labeled containers.[1][4] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Spill and Leak Management:

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, diatomaceous earth, or vermiculite.[2][3]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1]

  • Clean the affected area thoroughly.

3. Disposal of Unused or Waste Product:

  • The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge this compound into sewer systems or waterways.[1][2]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4]

4. Disposal of Contaminated Packaging:

  • Containers that held this compound can be triple-rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.

  • After proper cleaning, the packaging may be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

  • Combustible packaging materials may be disposed of through controlled incineration.[1]

G This compound Disposal Workflow cluster_0 Waste Identification & Collection cluster_1 Disposal Path Selection cluster_2 Waste Treatment & Disposal cluster_3 Container Management start Identify this compound Waste (Unused chemical, contaminated labware, spill cleanup material) collect Collect in a labeled, sealed container start->collect decision Is the container empty? collect->decision liquid_waste Liquid/Solid Waste decision->liquid_waste No empty_container Empty Container decision->empty_container Yes licensed_disposal Transfer to a licensed chemical disposal facility liquid_waste->licensed_disposal rinse Triple-rinse container with an appropriate solvent empty_container->rinse incineration Controlled incineration with flue gas scrubbing licensed_disposal->incineration end Disposal Complete incineration->end collect_rinsate Collect rinsate as chemical waste rinse->collect_rinsate recycle Recycle or recondition the container rinse->recycle landfill Puncture and dispose of in a sanitary landfill (if permitted) rinse->landfill collect_rinsate->licensed_disposal recycle->end landfill->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Cinnamyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Cinnamyl acetoacetate (B1235776). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling Cinnamyl acetoacetate. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. Required at all times in the laboratory.[1]
Hand Protection Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Dispose of contaminated gloves immediately after use.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against splashes.
Fire/Flame Resistant and Impervious ClothingRecommended when handling larger quantities or when there is a risk of fire.[1]
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure proper fit and training before use.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound in a solvent.

Materials:

  • This compound

  • Appropriate solvent (e.g., ethanol, acetone)

  • Beaker or flask

  • Spatula

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

  • Fume hood

Procedure:

  • Preparation:

    • Ensure the work area, specifically the fume hood, is clean and uncluttered.

    • Don all required PPE as specified in the table above.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the desired container (beaker or flask).

    • Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the tared container on the balance.

    • Avoid creating dust. If any solid is spilled, clean it up immediately following the spill and leak procedures outlined below.

    • Securely close the this compound storage container.

  • Dissolving:

    • Slowly add the desired solvent to the container with the weighed this compound.

    • If using a magnetic stirrer, add the stir bar to the container and place it on the stir plate.

    • Gently stir the mixture until the solid is fully dissolved. Avoid splashing.

  • Post-Procedure:

    • Clean the spatula and any other contaminated equipment.

    • Properly dispose of any contaminated materials, such as weighing paper or disposable pipettes, in the designated chemical waste container.

    • Wash hands thoroughly after the procedure.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste Segregation and Storage:

  • All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Chemical Incompatibilities for Disposal:

To prevent hazardous reactions, do not store or dispose of this compound waste with the following:

  • Strong oxidizing agents

  • Strong bases

  • Alkalies[2]

Disposal Method:

  • The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge this compound into sewer systems or the environment.[1][2]

  • Contaminated packaging should be triple-rinsed (or equivalent) and either offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[1]

Emergency Procedures

Spill or Leak:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

  • Clean: Clean the spill area with soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Quantitative Data Summary

ParameterValueSource
Occupational Exposure Limits (OELs)
OSHA PELNo data available[3]
ACGIH TLVNo data available[3]
NIOSH RELNo data available[3]

Visual Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Monitor for Spills/Exposure E->F G Decontaminate Equipment F->G K Spill or Exposure Occurs F->K H Segregate & Label Waste G->H I Store Waste Appropriately H->I J Arrange for Professional Disposal I->J L Follow First Aid/Spill Protocol K->L M Report Incident L->M

Caption: Workflow for Safely Handling this compound.

PPESelectionDecisionTree cluster_assessment Hazard Assessment cluster_ppe Required PPE start Start: Handling This compound q1 Risk of Splash or Direct Contact? start->q1 q2 Risk of Inhalation of Vapors/Aerosols? q1->q2 No ppe1 Safety Goggles Lab Coat Chemical-Resistant Gloves q1->ppe1 Yes q3 Handling Large Quantities or Risk of Fire? q2->q3 No ppe2 Use Fume Hood q2->ppe2 Yes ppe4 Fire-Resistant/ Impervious Clothing q3->ppe4 Yes end Proceed with Task q3->end No ppe1->q2 ppe2->q3 ppe3 Full-face Respirator ppe2->ppe3 If ventilation is inadequate or exposure occurs ppe3->q3 ppe4->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.